1,9-Dihydropyrene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
28862-02-4 |
|---|---|
Molecular Formula |
C16H12 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1,9-dihydropyrene |
InChI |
InChI=1S/C16H12/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-5,7,9-10H,6,8H2 |
InChI Key |
JBWYHEWFOLZDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 1,9-Dihydropyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,9-Dihydropyrene, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), serves as an important molecule in the study of aromaticity and in the synthesis of novel organic materials. A thorough understanding of its structural and electronic properties is paramount for its application in various fields, including materials science and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of key spectroscopic data are presented to facilitate its identification and further investigation.
Introduction
This compound (C₁₆H₁₂) is a hydroaromatic compound that retains the core pyrene structure but with two additional hydrogen atoms at the 1 and 9 positions, breaking the full aromaticity of the parent molecule. This structural modification significantly alters its electronic and spectroscopic properties compared to pyrene. The characterization of this compound is crucial for confirming its synthesis and for understanding its reactivity and potential applications. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure, bonding, and electronic transitions of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2, H-8 | 7.9 - 8.1 | m | - |
| H-3, H-7 | 7.2 - 7.4 | m | - |
| H-4, H-6 | 7.2 - 7.4 | m | - |
| H-5 | 7.2 - 7.4 | m | - |
| H-1, H-9 (CH₂) | ~3.5 | s | - |
| H-10 | 7.9 - 8.1 | m | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented is a representative compilation from typical spectra.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) [ppm] |
| C-1, C-9 | ~30 - 35 |
| Aromatic C-H | ~122 - 128 |
| Aromatic Quaternary C | ~130 - 140 |
Note: The ¹³C NMR spectrum of this compound will show distinct signals for the sp³-hybridized carbons at positions 1 and 9, which are significantly upfield from the aromatic sp² carbons.
Table 3: UV-Vis Spectroscopic Data for this compound
| Solvent | λ_max_ [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |
| Hexane | ~260, ~270, ~320, ~335 | Data not readily available |
Note: The UV-Vis spectrum of this compound is characterized by multiple absorption bands in the UV region, which are indicative of the π-π transitions within the remaining aromatic system. The exact positions and intensities of these bands are solvent-dependent.*
Table 4: IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency [cm⁻¹] | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| CH₂ Bend | ~1450 | Medium |
Note: The IR spectrum provides key information about the functional groups present. The presence of both aromatic and aliphatic C-H stretching vibrations is a characteristic feature of this compound.
Table 5: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Abundance |
| [M-H]⁺ | 203 | High |
| [M]⁺ | 202 | High |
| [M+2H]⁺ | 204 | Moderate |
Note: The mass spectrum confirms the molecular weight of this compound (202.27 g/mol ). The observed fragmentation pattern provides further structural evidence. The most abundant peaks are typically observed at m/z 203, 202, and 204.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the π-system of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., hexane, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to obtain a final concentration that results in an absorbance between 0.1 and 1.0 AU.
-
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted this compound solution.
-
Record the spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max_).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups and vibrational modes present in this compound.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid, crystalline this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation (for GC-MS):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
-
Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and this compound will be introduced into the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ion peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through a combination of NMR, UV-Vis, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure and electronic properties. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, enabling the confident identification and further utilization of this important polycyclic hydroaromatic compound. The distinct spectroscopic signatures, particularly the upfield shifts of the C1 and C9 protons and carbons in the NMR spectra and the presence of both aliphatic and aromatic C-H stretches in the IR spectrum, are key identifiers for this compound.
References
Investigating the Aromaticity of 1,9-Dihydropyrene: A Technical Guide
Abstract
Aromaticity is a cornerstone concept in organic chemistry, profoundly influencing the stability, reactivity, and electronic properties of cyclic molecules. This technical guide provides an in-depth exploration of the aromaticity of 1,9-dihydropyrene, a fascinating polycyclic aromatic hydrocarbon. While experimental data for this compound is limited, this paper leverages theoretical principles and draws parallels with the extensively studied analogue, trans-10b,10c-dimethyl-10b,10c-dihydropyrene, to elucidate its aromatic character. This document details the theoretical framework for assessing aromaticity, outlines key experimental and computational methodologies, and presents relevant data in a structured format to facilitate understanding and further research in this area.
Introduction to Aromaticity in Polycyclic Systems
Aromaticity is traditionally defined by a set of criteria known as Hückel's rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess (4n+2) π-electrons.[1] In polycyclic systems like pyrene (B120774) and its derivatives, the concept of aromaticity can be more complex. For large polycyclic compounds, it is often the peripheral, continuously conjugated circuit of π-electrons that dictates the overall aromatic character.[2]
This compound possesses a peripheral framework of 14 π-electrons, which satisfies the (4n+2) rule for n=3, suggesting that it should exhibit significant aromatic character. The two sp³ hybridized carbon atoms at the 1 and 9 positions interrupt the global conjugation of the parent pyrene molecule but allow for a continuous peripheral π-system, which is crucial for establishing aromaticity in this class of compounds.
Theoretical Framework for Aromaticity
The aromaticity of a molecule like this compound can be understood through the lens of Hückel's rule applied to its periphery. The stability and unique properties of aromatic compounds arise from the delocalization of π-electrons over a cyclic, conjugated system.
Experimental and Computational Methodologies
The aromaticity of a compound can be probed through a combination of experimental techniques and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for assessing aromaticity.[3] The delocalized π-electrons in an aromatic ring generate a ring current in the presence of an external magnetic field, which deshields protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield). Conversely, protons located inside the aromatic ring are shielded and resonate at a lower chemical shift (upfield).[4]
Experimental Protocol for NMR Spectroscopy:
A general protocol for acquiring ¹H and ¹³C NMR spectra of a polycyclic aromatic hydrocarbon like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid solvent signal overlap with key resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected range of aromatic and aliphatic protons (e.g., -2 to 10 ppm), a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width will be needed (e.g., 0 to 200 ppm).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary, especially for quaternary carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule, including bond lengths and planarity. In aromatic systems, the C-C bond lengths are typically intermediate between those of single (ca. 1.54 Å) and double (ca. 1.34 Å) bonds, reflecting the delocalization of π-electrons.[5] For a molecule to be aromatic, it must be planar or nearly planar to allow for effective p-orbital overlap.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystals should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in size.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Computational Chemistry: Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a molecule.[6] It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity, while a positive value indicates a paratropic ring current, characteristic of anti-aromaticity. Non-aromatic compounds have NICS values close to zero.
Protocol for NICS Calculation:
-
Geometry Optimization: The first step is to obtain an optimized molecular geometry using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.
-
NICS Point Definition: A "ghost" atom (Bq), which has no electrons or nucleus, is placed at the geometric center of the ring of interest for NICS(0) calculations. For NICS(1), the ghost atom is placed 1 Å perpendicular to the ring plane from the center.
-
Magnetic Shielding Calculation: The magnetic shielding tensors are then calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory.
-
NICS Value Determination: The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom.
Data Presentation: Aromaticity of Dihydropyrene (B12800588) Systems
As specific experimental data for this compound is scarce in the literature, we present data for the closely related and well-studied trans-10b,10c-dimethyl-10b,10c-dihydropyrene (DMDHP) as a strong analogue.
NMR Spectroscopic Data
The ¹H NMR spectrum of DMDHP is a hallmark of its aromaticity, featuring highly shielded internal methyl protons and deshielded peripheral protons.
| Proton Type | Chemical Shift (δ, ppm) | Characteristic |
| Internal Methyl Protons | ~ -4.25 | Highly Shielded |
| Peripheral Protons | ~ 8.0 - 8.7 | Highly Deshielded |
Table 1: Characteristic ¹H NMR chemical shifts for trans-10b,10c-dimethyl-10b,10c-dihydropyrene.
X-ray Crystallographic Data
The crystal structure of DMDHP reveals a nearly planar polycyclic system with C-C bond lengths in the periphery that are intermediate between single and double bonds, consistent with electron delocalization.
| Bond Type | Average Bond Length (Å) |
| Peripheral C-C | ~ 1.39 - 1.41 |
| Internal C-C | ~ 1.54 |
Table 2: Typical C-C bond lengths in trans-10b,10c-dimethyl-10b,10c-dihydropyrene from X-ray crystallography.
Computational Data (NICS Values)
Calculated NICS values for DMDHP strongly support its aromatic character.
| Method | Calculated Value (ppm) | Indication |
| NICS(0) | ~ -15 to -20 | Strongly Aromatic |
| NICS(1) | ~ -18 to -23 | Strongly Aromatic |
Table 3: Representative calculated NICS values for the peripheral ring system of trans-10b,10c-dimethyl-10b,10c-dihydropyrene.
Synthesis of Dihydropyrene Derivatives
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - Why is 15,16-dihydropyrene aromatic? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromaticity Concepts Derived from Experiments [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. poranne-group.github.io [poranne-group.github.io]
Navigating the Stability Landscape of 1,9-Dihydropyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,9-Dihydropyrene, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), presents a unique molecular scaffold of interest in medicinal chemistry and materials science. Understanding its inherent stability is paramount for predicting its environmental fate, biological activity, and shelf-life in potential applications. This technical guide synthesizes the available preliminary information regarding the stability of dihydropyrene (B12800588) systems, drawing inferences from studies on the degradation of the parent compound, pyrene. While direct quantitative stability data and dedicated experimental protocols for this compound are not extensively documented in publicly available literature, this document outlines potential degradation pathways and details relevant experimental methodologies for future stability-indicating studies.
Introduction to Dihydropyrene Stability
The stability of a molecule like this compound is influenced by a variety of factors, including its susceptibility to oxidation, photodegradation, and enzymatic metabolism. The presence of sp³-hybridized carbons in the 1 and 9 positions disrupts the fully aromatic system of pyrene, creating sites that are potentially more reactive. Understanding these instabilities is a critical aspect of its development for any application.
Potential Degradation Pathways of this compound
While specific studies on the degradation of this compound are limited, the extensive research on the microbial degradation of pyrene provides valuable insights into potential metabolic routes. The initial steps of pyrene degradation often involve the formation of dihydrodiol intermediates, which are structurally related to this compound.
Microbial degradation of pyrene, notably by bacteria such as Mycobacterium vanbaalenii PYR-1, proceeds via dioxygenation.[1][2] This process can occur at different positions on the pyrene molecule. The predominant pathway involves dioxygenation at the C-4 and C-5 positions to form cis-4,5-dihydroxy-4,5-dihydropyrene.[1] Another pathway involves initial dioxygenation at the C-1 and C-2 positions.[1] These enzymatic attacks highlight the susceptibility of the pyrene ring system to oxidative transformation, a process that this compound might also undergo.
The following diagram illustrates a generalized workflow for investigating the stability of a compound like this compound, based on common practices for studying the degradation of related polycyclic aromatic hydrocarbons.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways. The following are key experimental methodologies that would be applicable.
Materials and Reagents
-
This compound (synthesized and purified)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Buffers with a range of pH values
-
Oxidizing agents (e.g., hydrogen peroxide)
-
Acids and bases for hydrolysis studies (e.g., HCl, NaOH)
-
High-purity water
Forced Degradation Studies
3.2.1. Photostability
-
Protocol: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile). Expose the solution to a controlled light source, such as a photostability chamber with a calibrated UV-Vis lamp. A control sample should be kept in the dark at the same temperature. Analyze samples at predetermined time intervals. The study of photodegradation of other PAHs like benzo(a)pyrene has identified products such as benzo(a)pyrene-4,5-dihydrodiol, indicating that light can induce oxidation.[3]
-
Analysis: Utilize a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor the degradation of the parent compound and the formation of degradation products.
3.2.2. Thermal Stability
-
Protocol: Store solid this compound and a solution of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) in controlled-temperature chambers. Include control samples stored at a lower, reference temperature (e.g., 4°C).
-
Analysis: Analyze samples at various time points using HPLC to determine the extent of degradation.
3.2.3. Oxidative Stability
-
Protocol: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide, at room temperature.
-
Analysis: Monitor the reaction over time by HPLC to observe the degradation of the parent peak and the emergence of new peaks corresponding to oxidation products.
3.2.4. pH Stability (Hydrolysis)
-
Protocol: Prepare solutions of this compound in a series of buffers with varying pH values (e.g., pH 2, 7, and 10). Store the solutions at a controlled temperature.
-
Analysis: Analyze the samples by HPLC at different time intervals to assess the rate of degradation at each pH.
Analytical Methodology
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically suitable for separating PAHs and their derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water is a common starting point.
-
Detection: A PDA detector allows for the monitoring of multiple wavelengths and can help in identifying peaks with different UV spectra.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify the molecular weights of the degradation products, which is essential for elucidating the degradation pathways. Electrospray ionization (ESI) is a common technique for this purpose.[4]
-
Data Presentation
While specific quantitative data for this compound stability is not available in the reviewed literature, the following tables provide a template for how such data should be structured once generated from the experimental protocols described above.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant (Peak Area %) |
| Photolytic (UV/Vis) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| Thermal (60°C) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| Oxidative (H₂O₂) | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| Acidic (pH 2) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 | ||||
| Basic (pH 10) | 0 | 100 | 0 | - |
| 24 | ||||
| 48 |
Table 2: Characterization of this compound Degradation Products by LC-MS
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure | Stress Condition Origin |
| This compound | - | ||
| Degradant 1 | |||
| Degradant 2 | |||
| Degradant 3 |
Synthesis of this compound
The synthesis of dihydropyrene derivatives can be challenging. While a specific, optimized synthesis for this compound is not detailed in the provided search results, methods for synthesizing related dihydrophenanthrenes have been reported. For instance, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been used to synthesize 9,10-dihydrophenanthrene.[5] Similar strategies, or other methods like the Bohlmann–Rahtz pyridine (B92270) synthesis or Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for continuous flow processing, might be explored for the synthesis of dihydropyrene structures.[6]
The logical relationship for a potential synthetic approach is outlined below.
Conclusion and Future Directions
The stability of this compound is a critical parameter that requires thorough investigation before its potential can be fully realized. While direct studies are currently lacking, the knowledge of pyrene degradation provides a solid foundation for designing and executing comprehensive stability studies. The experimental protocols and data presentation formats outlined in this guide offer a framework for researchers to systematically evaluate the stability of this compound and its derivatives. Future work should focus on performing these forced degradation studies, isolating and characterizing the degradation products, and elucidating the precise mechanisms of instability. This will enable the development of strategies to stabilize the molecule if necessary and will be essential for its advancement in any application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pyrene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. pjoes.com [pjoes.com]
- 4. Pathways of degradation of buserelin by rat kidney membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
A Technical Guide to Early Research on Dihydropyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of dihydropyrene (B12800588) isomers represents a significant chapter in the exploration of aromaticity and molecular switching. Initial research, pioneered by figures such as Virgil Boekelheide and Richard H. Mitchell, unveiled a fascinating class of molecules capable of existing in two distinct, interconvertible forms: a colored, aromatic dihydropyrene (DHP) and a colorless, non-aromatic cyclophanediene (CPD). This valence isomerization, governed by light and heat, established dihydropyrenes as fundamental examples of photochromic and thermochromic systems. Their unique structure, featuring internal alkyl groups shielded by a powerful diatropic ring current, provided unprecedented experimental evidence for the theories of aromaticity. This guide delves into the core principles established by this early research, focusing on the synthesis, characterization, and isomerization of the archetypal trans-10b,10c-dimethyldihydropyrene.
Core Concept: Valence Isomerization
The hallmark of the dihydropyrene system is its reversible isomerization between the closed, aromatic DHP form and the open, diene CPD form. This transformation is a classic example of a [2π + 2π] cycloaddition and its reverse, a cycloreversion.
-
Photochemical Opening: The deep green, aromatic trans-10b,10c-dimethyldihydropyrene (DHP) isomerizes to the colorless anti-[2.2]metacyclophane-1,9-diene (CPD) upon irradiation with visible light.
-
Thermal and Photochemical Closing: The CPD isomer, being the less stable form, reverts to the DHP isomer either thermally by heating or photochemically upon irradiation with UV light.
This reversible process, a form of negative photochromism, made the dihydropyrene framework a foundational model for the development of molecular switches.
Caption: Reversible isomerization between DHP and CPD isomers.
Synthesis of trans-10b,10c-Dimethyldihydropyrene
The seminal synthesis developed by Boekelheide and colleagues established a robust pathway to the dihydropyrene core via a dithia[3.3]metacyclophane intermediate. The key transformations involve a Stevens rearrangement to form a carbon-carbon bond framework, followed by a Hofmann elimination to introduce the crucial double bonds.
Caption: Key steps in the synthesis of trans-10b,10c-dimethyldihydropyrene.
Quantitative Data Summary
The distinct electronic and magnetic environments of the DHP and CPD isomers are evident in their spectroscopic data. The most striking feature is the extreme upfield shift of the internal methyl protons in the ¹H NMR spectrum of the DHP isomer, a direct consequence of the powerful aromatic ring current.
| Compound | Isomer | Spectroscopic Data Type | Value |
| trans-10b,10c-Dimethyldihydropyrene | DHP | ¹H NMR (Internal CH₃) | δ -4.25 ppm |
| trans-10b,10c-Dimethyldihydropyrene | DHP | ¹H NMR (Aromatic H) | δ 8.14 - 8.67 ppm (m) |
| trans-10b,10c-Dimethyldihydropyrene | DHP | UV-Vis λmax (in ether) | 332.5 nm (ε 68,000), 455 nm (ε 8,800) |
| anti-[2.2]Metacyclophane-1,9-diene | CPD | ¹H NMR (Bridge CH₃) | δ 1.52 ppm |
| anti-[2.2]Metacyclophane-1,9-diene | CPD | ¹H NMR (Vinyl H) | δ 6.55 ppm |
| anti-[2.2]Metacyclophane-1,9-diene | CPD | UV-Vis λmax (in ether) | 230 nm (ε 17,400), 280 nm (ε 6,200) |
Experimental Protocols
The following are representative protocols adapted from the early literature for the synthesis of trans-10b,10c-dimethyldihydropyrene.
Stevens Rearrangement of anti-9,18-Dimethyl-2,11-dithia[3.3]metacyclophane Bis(methylsulfate)
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
anti-9,18-Dimethyl-2,11-dithia[3.3]metacyclophane bis(methylsulfate) (1.0 g)
-
Potassium hydride (KH), 35% dispersion in mineral oil (0.5 g)
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled (100 mL)
-
-
Procedure:
-
The potassium hydride dispersion is washed with anhydrous hexane (B92381) under a nitrogen atmosphere to remove the mineral oil.
-
Anhydrous THF is added to the washed potassium hydride.
-
The bis(sulfonium) salt is added portion-wise to the stirred suspension of potassium hydride in THF at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux under nitrogen for 4 hours.
-
The mixture is cooled, and excess potassium hydride is cautiously destroyed by the slow addition of ethanol.
-
The solvent is removed under reduced pressure. The residue is taken up in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the rearranged product, 8,16-dimethyl-10-methylthio-[2.2]metacyclophan-1-ene.
-
Hofmann Elimination of the Rearranged Product
-
Apparatus: A round-bottom flask for methylation, followed by a distillation setup for the elimination.
-
Reagents:
-
8,16-Dimethyl-10-methylthio-[2.2]metacyclophan-1-ene (from the previous step)
-
Methyl iodide (excess)
-
Silver(I) oxide (Ag₂O)
-
Water
-
-
Procedure:
-
Exhaustive Methylation: The rearranged sulfide (B99878) is dissolved in an excess of methyl iodide and stirred at room temperature for 24 hours to form the quaternary ammonium iodide salt. The resulting precipitate is filtered and dried.
-
Hydroxide (B78521) Formation: The quaternary ammonium salt is treated with a slurry of silver(I) oxide in water to exchange the iodide for a hydroxide anion.
-
Elimination: The resulting quaternary ammonium hydroxide solution is concentrated under reduced pressure. The residue is then heated under high vacuum. The elimination product, anti-[2.2]metacyclophane-1,9-diene (CPD), is collected by distillation or sublimation.
-
Isomerization: The collected colorless CPD isomer spontaneously isomerizes to the deep green trans-10b,10c-dimethyldihydropyrene (DHP) upon standing at room temperature or gentle warming. The product can be further purified by recrystallization from a suitable solvent like cyclohexane.
-
Conclusion
The foundational research on dihydropyrene isomers provided chemists with a powerful tool to probe the fundamentals of aromaticity and laid the groundwork for the field of photochromic materials. The elegant synthetic strategies and the profound spectroscopic observations, particularly the remarkable ¹H NMR signature of the internal methyl groups, remain cornerstone examples in physical organic chemistry. The principles of photo- and thermo-driven isomerization demonstrated in these early studies continue to inspire the design of advanced molecular switches, sensors, and responsive materials for a new generation of technologies.
In-Depth Technical Guide to the Photochromism of 1,9-Dihydropyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochromic properties of 1,9-dihydropyrene (DHP) and its derivatives. It covers the fundamental principles of their photoisomerization, detailed experimental protocols for their characterization, and quantitative data on their switching performance. This document is intended to serve as a valuable resource for researchers and professionals interested in the application of these molecular switches in various fields, including materials science and drug development.
Introduction to this compound Photochromism
This compound (DHP), specifically its thermally stable trans-10b,10c-dimethyl-10b,10c-dihydropyrene derivative, is a fascinating photochromic molecule that undergoes a reversible valence isomerization upon exposure to light. The closed, colored DHP form can be converted to its open, colorless cyclophanediene (CPD) isomer by irradiation with visible light.[1] The reverse reaction, the ring-closure of CPD back to DHP, can be triggered by UV light or occurs thermally.[1] This reversible transformation between two distinct chemical species with different absorption spectra forms the basis of its photochromic behavior.[2] The DHP/CPD system is a notable example of a P-type photochrome, where the photogenerated isomer is thermally unstable and reverts to the more stable form in the dark.
The core of the photochromic behavior lies in the reversible 6π electrocyclic reaction. The extended π-system of the DHP core is responsible for its characteristic absorption in the visible region. Upon photoexcitation, the central C10b-C10c bond cleaves, leading to the formation of the CPD isomer, which possesses a less conjugated system and is therefore colorless.
The Photochromic Mechanism of this compound
The photoisomerization of this compound derivatives involves the interconversion between the closed-ring dihydropyrene (B12800588) (DHP) form and the open-ring cyclophanediene (CPD) form. This process is a pericyclic reaction, specifically a reversible electrocyclic reaction.
The process begins with the absorption of a photon of visible light by the DHP isomer, promoting it to an electronically excited state. From this excited state, the molecule undergoes a conformational change, leading to the cleavage of the central carbon-carbon bond and the formation of the CPD isomer. The reverse process can be initiated by irradiating the CPD isomer with UV light, which excites it and facilitates the ring-closure back to the DHP form. Additionally, the CPD isomer can thermally revert to the more stable DHP isomer.[3]
Quantitative Photochromic Properties
The efficiency and behavior of photochromic compounds are characterized by several key quantitative parameters, including their absorption maxima (λmax), photoisomerization quantum yields (Φ), and thermal reversion rates. Below is a summary of these properties for trans-10b,10c-dimethyl-10b,10c-dihydropyrene and some of its derivatives.
| Compound | DHP λmax (nm) | CPD λmax (nm) | Ring Opening Quantum Yield (Φ DHP→CPD) | Ring Closing Quantum Yield (Φ CPD→DHP) |
| trans-10b,10c-dimethyl-dihydropyrene | ~470 | < 300 | ≤0.042 | 0.1 - 0.4 |
| Benzo[e]-fused DHP derivative (BDHPPy+) | 680 | 470 | 0.145 | Quantitative |
Data sourced from various studies on dihydropyrene derivatives.[1][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for the characterization of its photochromic properties.
Synthesis of a Dihydropyrene Derivative
A common synthetic approach involves the multi-step transformation of a suitable pyrene (B120774) precursor. For instance, the synthesis of a benzo[e]-fused dihydropyrene derivative starts from 2,7-di-t-butyl-trans-10b,10c-dimethyl-10b,10c-dihydropyrene. This is then brominated using N-bromosuccinimide (NBS) in a mixture of dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂).[1] Subsequent steps involve coupling and cyclization reactions to yield the desired functionalized dihydropyrene.
Measurement of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific photoreaction divided by the number of photons absorbed by the reactant.[5] A common method for its determination involves monitoring the change in absorbance of the photochromic compound upon irradiation with a light source of known intensity.[6]
Experimental Setup:
-
Light Source: A calibrated light source (e.g., a laser or a filtered lamp) with a known photon flux at the desired irradiation wavelength.
-
Spectrophotometer: A UV-Vis spectrophotometer to measure the absorbance changes of the sample.
-
Reaction Cell: A quartz cuvette with a defined path length.
-
Actinometer (Optional): A chemical actinometer (e.g., ferrioxalate) can be used to accurately determine the photon flux of the light source.[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dihydropyrene derivative in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Photon Flux Determination: Measure the photon flux of the light source at the irradiation wavelength using a calibrated photodiode or a chemical actinometer.
-
Irradiation and Monitoring:
-
Record the initial UV-Vis absorption spectrum of the sample.
-
Irradiate the sample for a short, defined period.
-
Record the UV-Vis absorption spectrum again.
-
Repeat the irradiation and measurement steps until a photostationary state is reached or for a predetermined total irradiation time.
-
-
Data Analysis:
-
From the changes in the absorption spectra, determine the change in the concentration of the reactant and product at each time point using the Beer-Lambert law.
-
The quantum yield can then be calculated using the following equation: Φ = (Number of molecules reacted) / (Number of photons absorbed)
-
Determination of Thermal Reversion Kinetics
The thermal reversion of the CPD isomer back to the DHP isomer typically follows first-order kinetics. The rate of this process can be studied by monitoring the change in absorbance of the CPD isomer over time in the dark at a constant temperature.[8]
Experimental Setup:
-
UV-Vis Spectrophotometer with a thermostatted cell holder: To maintain a constant temperature and monitor absorbance changes.
-
Light Source: To initially generate the CPD isomer.
Procedure:
-
Preparation of the CPD Isomer: Irradiate a solution of the DHP derivative with visible light until a significant concentration of the CPD isomer is formed.
-
Thermal Decay Monitoring:
-
Place the cuvette containing the CPD solution in the thermostatted cell holder of the UV-Vis spectrophotometer in the dark.
-
Record the absorbance at the λmax of the DHP isomer at regular time intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of the DHP isomer (or the difference in absorbance from the final state) against time.
-
For a first-order reaction, this plot should yield a straight line. The rate constant (k) can be determined from the slope of this line.
-
The half-life (t₁/₂) of the thermal reversion can be calculated using the equation: t₁/₂ = ln(2) / k.
-
Conclusion
The photochromism of this compound and its derivatives offers a versatile platform for the development of light-responsive materials and systems. Understanding their photoisomerization mechanism, quantifying their switching performance, and mastering the experimental techniques for their characterization are crucial for harnessing their full potential. This technical guide provides a foundational understanding and practical protocols to aid researchers in exploring and utilizing these remarkable molecular switches. Further research into the synthesis of novel DHP derivatives with tailored photochromic properties will undoubtedly expand their applications in diverse scientific and technological fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into the photochromism of trans-10b,10c-dimethyl-10b,10c-dihydropyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
A Historical Perspective on Dihydropyrene Chemistry: From Aromaticity Probe to Photoswitch
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of dihydropyrene (B12800588) chemistry is a fascinating narrative that intertwines the fundamental concepts of aromaticity with the development of sophisticated molecular switches. This in-depth technical guide provides a historical perspective on the core of dihydropyrene chemistry, from its theoretical conception and first synthesis to the elucidation of its unique photochromic properties and the evolution of its synthetic pathways.
The Genesis of Dihydropyrene: A Quest for Understanding Aromaticity
The story of dihydropyrene is deeply rooted in the broader field of annulene chemistry, which blossomed in the mid-20th century. Chemists were captivated by Hückel's rule, which predicted that planar, cyclic, conjugated systems with (4n+2) π-electrons would exhibit aromatic character. This led to a fervent search for new molecules that would test and expand the boundaries of this rule.
A pivotal figure in this exploration was Virgil Boekelheide , an American organic chemist whose work on aromatic compounds, particularly cyclophanes, laid the groundwork for the synthesis of dihydropyrene.[1] The theoretical allure of a bridged[2]annulene, a (4n+2) π-electron system where n=3, was the driving force. The internal bridge was conceived as a way to enforce planarity on the 14-membered ring, a key requirement for aromaticity that was difficult to achieve in simple large-ring annulenes due to steric hindrance of the inner hydrogens.
The culmination of this theoretical and synthetic effort came in the early 1960s when Boekelheide and his student, J. B. Phillips, reported the synthesis of trans-15,16-dimethyldihydropyrene .[2][3] This molecule was not just a synthetic curiosity; it was a groundbreaking tool for probing the very nature of aromaticity.
The Landmark Synthesis of trans-15,16-Dimethyldihydropyrene
The initial synthesis of trans-15,16-dimethyldihydropyrene was a multi-step process that showcased the synthetic ingenuity of the time. While the full detailed protocol from the original publications is highly specific, the general approach laid the foundation for future work in this area. A significant evolution in the synthesis was the development of methods starting from dithiametacyclophanes, a route that was also pioneered by Boekelheide's group.
Key Synthetic Developments:
-
The Boekelheide Synthesis (Early 1960s): The initial route involved the construction of a complex cyclophane precursor, which was then converted to the dihydropyrene system. This seminal work established the feasibility of creating these bridged annulenes.
-
The Dithiametacyclophane Route (Late 1960s - 1970): A more versatile and higher-yielding route was later developed, which involved the synthesis of a dithia[3.3]metacyclophane. This intermediate could then be converted to the dihydropyrene core through a sequence of reactions, including a Stevens rearrangement and a Hofmann elimination. This method also allowed for the synthesis of the cis-isomer of 15,16-dimethyldihydropyrene, a significant achievement reported by R. H. Mitchell and V. Boekelheide in 1970.[4][5]
The following DOT script illustrates a generalized workflow for the synthesis of dihydropyrenes via the dithiametacyclophane route.
Spectroscopic Evidence of Aromaticity
The true triumph of Boekelheide's synthesis was the profound spectroscopic evidence for the aromaticity of trans-15,16-dimethyldihydropyrene. The ¹H NMR spectrum of this molecule provided a stunning confirmation of the diatropic ring current associated with aromatic systems.
The key observation was the chemical shift of the protons of the internal methyl groups. These protons, being located in the shielding region of the aromatic ring current, appeared at an exceptionally high field (low ppm value), a phenomenon that has become a hallmark of dihydropyrene chemistry.
| Compound | Internal Methyl Protons (δ, ppm) | Peripheral Protons (δ, ppm) | Reference |
| trans-15,16-Dimethyldihydropyrene | -4.25 | 8.14 - 8.67 | [6] |
| Typical Alkane Methyl Protons | ~0.9 | - |
The dramatic upfield shift of the internal methyl protons to a negative ppm value provided unequivocal evidence for a strong diatropic ring current, confirming the aromatic nature of the 14π-electron periphery.
The Dawn of Photoswitching: The Dihydropyrene-Cyclophanediene Isomerization
Beyond its role as a probe for aromaticity, dihydropyrene chemistry took an exciting turn with the discovery of its photochromic properties. It was found that dihydropyrenes could undergo a reversible photoisomerization to a less colored, non-aromatic valence isomer, a cyclophanediene.[7]
This photoisomerization involves the conversion of the deeply colored, aromatic dihydropyrene (DHP) to the lighter-colored, non-aromatic cyclophanediene (CPD) upon irradiation with visible light. The reverse reaction, the conversion of CPD back to DHP, can be triggered by either UV light or heat.[7] This reversible process opened the door to the development of dihydropyrene-based molecular switches.
The mechanism of this photoisomerization is believed to proceed through a biradical intermediate.[7][8] The thermal conversion of cyclophanediene back to dihydropyrene is thought to involve a biradicaloid transition state.[1][9]
The following diagram illustrates the photochromic switching of a generic dihydropyrene.
Quantitative Aspects of Photoswitching
The efficiency and stability of dihydropyrene-based photoswitches are characterized by several key parameters, including the quantum yield of photoisomerization and the half-life of the thermal back-reaction. These parameters can be tuned by modifying the substituents on the dihydropyrene core.
| Derivative | Photo-opening Quantum Yield (Φ) | Thermal Closing Half-life (t½) at 20°C | Reference |
| 8,16-Dicyano Derivative | - | > 30 years | [1][9] |
| Di-isobutenyl Derivative | 0.12 ± 0.01 | ~16 years (extrapolated) | [10] |
| Anthracene-fused Derivative | - | 20 minutes (at 46°C) | [5] |
| Furan-fused Derivative | - | 63 hours (at 46°C) | [5] |
Evolution of Dihydropyrene Chemistry and Future Outlook
Following the pioneering work of Boekelheide, the field of dihydropyrene chemistry has been significantly advanced by researchers such as Reginald H. Mitchell , who has developed synthetic routes to a wide array of annelated and functionalized dihydropyrenes.[5][11] These efforts have not only provided a deeper understanding of the structure-property relationships governing their aromaticity and photochromism but have also expanded their potential applications.
The unique properties of dihydropyrenes have positioned them as promising candidates for various applications, including:
-
Molecular Switches and Memory: The reversible photoisomerization allows for the development of light-addressable molecular switches for data storage and processing.
-
Optoelectronics: The ability to modulate their electronic properties with light makes them interesting for use in organic electronic devices.[3]
-
Drug Delivery and Phototherapy: While the dihydropyrene core itself is not a common pharmacophore, its photoswitching ability could be harnessed to create light-activatable drugs or phototherapeutic agents. It is important to distinguish the dihydropyrene scaffold from the more commonly known dihydropyridine (B1217469) scaffold, which is found in numerous approved drugs.
The historical journey of dihydropyrene chemistry is a testament to the power of fundamental research. What began as an elegant synthetic solution to a question about aromaticity has evolved into a vibrant field with far-reaching implications for materials science and beyond. The continued exploration of new synthetic methods and the fine-tuning of their photochromic properties will undoubtedly lead to even more exciting discoveries and applications in the years to come.
Detailed Experimental Protocols
The following are generalized representations of the experimental protocols for the key synthetic steps in the dithiametacyclophane route to dihydropyrenes, based on the methodologies developed by Boekelheide and Mitchell. For precise, substrate-specific details, the original publications should be consulted.
Synthesis of Dithia[3.3]metacyclophane
-
General Procedure: A solution of 1,3-bis(bromomethyl)benzene (B165771) and sodium sulfide (B99878) (or a suitable sulfide source) in a suitable solvent (e.g., ethanol (B145695) or DMF) is heated at reflux under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the dithia[3.3]metacyclophane.
Stevens Rearrangement
-
General Procedure: The dithia[3.3]metacyclophane is dissolved in an appropriate solvent (e.g., tetrahydrofuran). A strong base, such as potassium t-butoxide or sodium hydride, is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred for several hours to effect the rearrangement. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the rearranged product is purified by chromatography.
Hofmann Elimination
-
General Procedure: The product from the Stevens rearrangement is subjected to methylation to form the corresponding bis-sulfonium salt. This salt is then treated with a strong base (e.g., potassium t-butoxide) in a suitable solvent at an elevated temperature. The elimination of dimethyl sulfide leads to the formation of the dihydropyrene. The product is then isolated and purified by chromatography and recrystallization to yield the final dihydropyrene product.
References
- 1. Suppressing the thermal metacyclophanediene to dihydropyrene isomerization: synthesis and rearrangement of 8,16-dicyano[2.2]metacyclophane-1,9-diene and evidence supporting the proposed biradicaloid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRANS-15,16-DIMETHYLDIHYDROPYRENE: A NEW TYPE OF AROMATIC SYSTEM HAVING METHYL GROUPS WITHIN THE CAVITY OF THE π-ELECTRON CLOUD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A synthesis of cis-15,16-dimethyldihydropyrene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and photochromic properties of molecules containing [e]-annelated dihydropyrenes. Two and three way pi-switches based on the dimethyldihydropyrene-metacyclophanediene valence isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 1,9-Dihydropyrene as a Molecular Switch
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,9-Dihydropyrene (DHP) and its derivatives represent a class of highly efficient photochromic molecules. These compounds can undergo a reversible isomerization between a thermally stable, colored "closed" form (dihydropyrene, DHP) and a metastable, often colorless "open" form (cyclophanediene, CPD) upon irradiation with light.[1][2] This switching process involves the cleavage and formation of a central carbon-carbon bond, leading to significant changes in the molecule's geometry, electronic structure, and photophysical properties.[2][3]
The DHP/CPD system is particularly attractive for various applications due to several key advantages:
-
Visible/NIR Light Operation: Many DHP derivatives can be switched using low-energy visible or even near-infrared (NIR) light, which is crucial for applications in biological systems to maximize tissue penetration and minimize photodamage.[4]
-
High Quantum Yields: The photoisomerization process can be highly efficient, with some derivatives exhibiting quantitative quantum yields for the ring-closing reaction.[2]
-
T-type Photochromism: Unlike many other photoswitches, the colored DHP isomer is typically the more thermodynamically stable form, which is advantageous for applications requiring long-term stability of one state.[1]
-
Tunability: The photophysical and thermal properties can be finely tuned through chemical modification, such as the introduction of donor-acceptor substituents.[4][5]
These features make DHP-based switches promising candidates for use in photopharmacology, photoresponsive materials, and molecular electronics.[6][7][8]
Caption: Reversible photoisomerization of Dihydropyrene (DHP) to Cyclophanediene (CPD).
Photophysical and Switching Properties
The efficiency and kinetics of the photoswitching process are critical for any application. These properties are highly dependent on the molecular structure and the solvent environment. Donor-acceptor substitutions have been shown to shift the absorption wavelength into the NIR region and enhance the photoisomerization efficiency.[4]
Table 1: Photophysical Properties of Selected Dihydropyrene Derivatives
| Compound | Solvent | Ring-Opening λ (nm) | Ring-Opening QY (%) | Ring-Closing λ (nm) | Ring-Closing QY (%) | Thermal Half-Life (t₁₂) | Reference |
| BDHPPy⁺ | Water | 680 | 14.5 | 470 | ~100 | Stable | [2] |
| BDHPPy⁺ | CH₂Cl₂ | 660 | - | 470 | - | Stable | [2][9] |
| PyFm-dimer | THF | 660 | - | - | - | - | [5][10] |
| DHP 15 | Cyclohexane | - | 12 | - | - | ~16 years (extrapolated at 20°C) | [2] |
Table 2: Kinetic Data for Thermal Back-Reaction of PyFm-dimer
| Reaction Step | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| oo → co (First ring closure) | THF | 0 | 8.42 ± 0.04 × 10⁻² min⁻¹ | [5] |
| co → cc (Second ring closure) | THF | 0 | 3.82 ± 0.01 × 10⁻² min⁻¹ | [5] |
(oo = open-open, co = closed-open, cc = closed-closed)
Applications
Cooperative Switching and Molecular Information Transfer
By linking two DHP units with a π-conjugated bridge, it is possible to achieve highly cooperative photoswitching. In these systems, the photochemical ring-opening of the first DHP unit can enhance the quantum yield of the second ring-opening by more than two orders of magnitude.[5][10] This behavior, where the intermediate mixed-switching state is not detected during photoisomerization, allows for the potential development of systems for efficient and directional transfer of information along a molecular chain.[5][10]
Aqueous Environment Switching for Biological Applications
For biological applications, such as photopharmacology, operating in an aqueous environment is essential.[11] By incorporating charged groups like pyridinium, DHP derivatives have been designed to be water-soluble while maintaining excellent photoswitching properties, including high quantum yields and fatigue resistance under aerobic conditions.[2][9] This opens the door for using DHP switches to control biological processes with light.[7]
Photopharmacology and Singlet Oxygen Delivery
Photopharmacology aims to use light to control the activity of drugs with high spatiotemporal precision, thereby minimizing side effects.[6][12] DHP-based switches can be integrated into bioactive molecules to act as a photoswitchable control unit. Furthermore, some pyridinium-substituted DHPs can act as photosensitizers for the generation of singlet oxygen (¹O₂).[13] The open CPD form can react with ¹O₂ to form a stable endoperoxide, which can then release ¹O₂ upon heating. This unique property allows for the light-driven production and subsequent controlled release of ¹O₂, a key reactive oxygen species used in photodynamic therapy.[13]
Caption: Logical pathway for light-activated drug release using a DHP-based photoswitch.
Experimental Protocols
Protocol 1: General Procedure for Photoisomerization of DHP Derivatives
This protocol describes a general method for monitoring the photoisomerization of a DHP derivative using UV-vis absorption spectroscopy.
Materials:
-
DHP derivative
-
Spectroscopic grade solvent (e.g., THF, CH₂Cl₂, Water)
-
Quartz cuvette (1 cm path length)
-
UV-vis spectrophotometer
-
Light source for ring-opening (e.g., 660 nm LED)[10]
-
Light source for ring-closing (e.g., 470 nm LED)[9]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DHP derivative in the chosen solvent (e.g., 7.5 x 10⁻⁶ M in THF) and transfer it to a quartz cuvette.[10]
-
Initial Spectrum: Record the initial UV-vis absorption spectrum of the solution in the dark. This represents the 100% closed (DHP) form.
-
Photochemical Ring-Opening:
-
Irradiate the solution with the appropriate wavelength for ring-opening (e.g., 660 nm).[2]
-
Record UV-vis spectra at regular intervals (e.g., every 1 minute) until no further spectral changes are observed.[10] This indicates that the photostationary state (PSS) has been reached.
-
Observe the characteristic decrease of the visible absorption bands of the DHP form and the growth of bands corresponding to the CPD form.[2]
-
-
Photochemical Ring-Closing:
-
Irradiate the solution from the PSS with the wavelength for ring-closing (e.g., 470 nm).[9]
-
Monitor the spectral changes by recording spectra at regular intervals until the original spectrum of the DHP form is recovered.
-
-
Thermal Back-Reaction (for metastable CPD forms):
-
After reaching the PSS under irradiation, place the cuvette in the dark in a temperature-controlled holder within the spectrophotometer.
-
Record spectra at regular intervals (e.g., every 2 minutes) to monitor the thermal reversion from the CPD to the DHP form.[10]
-
-
Data Analysis: Analyze the changes in absorbance at key wavelengths to determine isomerization kinetics and photostationary state compositions.
Caption: Experimental workflow for a typical photoswitching cycle analysis.
Protocol 2: Synthesis of a Water-Soluble Benzo[e]fused Dihydropyrene-Pyridinium Derivative (BDHPPy⁺)
This protocol is adapted from the synthesis reported for a water-soluble DHP derivative.[2][9]
Step 1: Bromination of Benzo[e]fused Dihydropyrene (BDHP)
-
The starting material, benzo[e]-fused dihydropyrene (BDHP), can be prepared from 2,7-di-t-butyl-trans-10b,10c-dimethyl-10b,10c-dihydropyrene following established literature procedures.[2]
-
Dissolve BDHP in a mixture of DMF and CH₂Cl₂.
-
Add one molar equivalent of N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction mixture to isolate the brominated BDHP product. The reported yield is 74%.[9]
Step 2: Pyridinium Salt Formation
-
The subsequent steps involve a Suzuki coupling with a pyridine (B92270) boronic ester followed by quaternization of the pyridine nitrogen to introduce the charged group, rendering the molecule water-soluble. These steps require standard procedures for palladium-catalyzed cross-coupling and alkylation reactions.
(Note: This is a summarized protocol. Researchers should consult the primary literature for detailed reaction conditions, purification methods, and characterization data.)[2][9]
Protocol 3: Determination of Photochemical Quantum Yield (Φ)
The photochemical quantum yield is a measure of the efficiency of a photochemical reaction. It is determined relative to a well-characterized actinometer.
Materials:
-
Solution of DHP derivative of known concentration (C) and absorbance (A) at the irradiation wavelength.
-
Actinometer solution (e.g., potassium ferrioxalate).
-
Monochromatic light source.
-
UV-vis spectrophotometer.
Procedure:
-
Measure Light Intensity (I₀): Use chemical actinometry to accurately determine the photon flux of the light source at the irradiation wavelength.
-
Irradiate Sample: Irradiate a known volume (V) of the DHP solution for a specific time (t).
-
Monitor Reaction: Monitor the change in the concentration of the DHP derivative (ΔC) over the irradiation time using UV-vis spectroscopy, based on the change in absorbance at a specific wavelength.
-
Calculate Quantum Yield: The quantum yield (Φ) can be calculated using the following equation:
Φ = (moles of reactant consumed) / (moles of photons absorbed)
Φ = (ΔC * V) / (I₀ * t * F)
Where:
-
ΔC is the change in concentration (mol/L)
-
V is the volume of the solution (L)
-
I₀ is the photon flux of the incident light (mol·s⁻¹)
-
t is the irradiation time (s)
-
F is the fraction of light absorbed by the sample, given by F = 1 - 10⁻ᴬ (where A is the absorbance at the irradiation wavelength).
-
-
Repeat the measurement multiple times to ensure accuracy and reproducibility.
References
- 1. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Cooperative Photoswitching in Dihydropyrene Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. researchgate.net [researchgate.net]
The Emerging Role of 1,9-Dihydropyrene Derivatives as Molecular Switches in Organic Electronics
Application Note: While direct applications of 1,9-dihydropyrene in conventional thin-film organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) are not widely documented, its derivatives have garnered significant interest as functional components in molecular-scale electronics. The unique photochromic and electrochemical properties of the dihydropyrene (B12800588) (DHP) core make it a compelling candidate for the development of molecular switches, which are fundamental building blocks for future electronic components like memories and logic gates.
The primary mechanism of action for dihydropyrene-based molecular switches is a reversible valence isomerization between the closed, colored dihydropyrene (DHP) form and the open, colorless cyclophanediene (CPD) form.[1][2] This transition can be triggered by light (photochromism) or electrochemical stimuli, leading to a significant change in the molecule's electronic and optical properties.[1][3] This switching capability has been demonstrated and characterized at the single-molecule level.[3]
Key Application Areas:
-
Molecular Switches: Dihydropyrene derivatives functionalized with anchoring groups can be integrated into single-molecule junctions. The conductance of these junctions can be modulated by switching the dihydropyrene core between its DHP and CPD isomers, effectively creating a molecular-scale electronic switch.[3]
-
Photochromic Materials: The light-induced switching between colored and colorless states makes dihydropyrene derivatives suitable for applications in optical data storage and smart materials.[1]
-
Aromaticity Probes: The internal methyl groups of the dihydropyrene core exhibit a characteristic upfield shift in their 1H-NMR spectra, which is a hallmark of its 14π aromatic system. This feature has been utilized to study aromaticity.[2]
Quantitative Data Summary
The performance of dihydropyrene-based molecular switches is primarily characterized by their conductance in single-molecule junctions. The following table summarizes key findings from studies on functionalized dihydropyrene derivatives.
| Compound | Substitution Pattern | Conductance (G₀) | Switching Mechanism | Reference |
| Alkyne-functionalized Dihydropyrene | 2,7-positions | Varies with bias | Electrochemical/Optical | [3] |
| Alkyne-functionalized Dihydropyrene | 4,9-positions | Varies with bias | Electrochemical/Optical | [3] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocols
Synthesis of Functionalized Dihydropyrenes
The synthesis of dihydropyrene derivatives for molecular electronics applications typically involves multi-step organic synthesis. A general protocol for the preparation of alkyne-functionalized dihydropyrenes for attachment to electrodes is outlined below. This protocol is a generalized representation based on synthetic strategies for related compounds.
Protocol: Synthesis of a 2,7-Alkyne-Functionalized Dihydropyrene Derivative
-
Starting Material: Begin with a suitably substituted dimethyl isophthalate (B1238265).
-
Regioselective Alkylation: Perform a regioselective nucleophilic alkylation of the 5-substituted dimethyl isophthalate to introduce the desired side chains.
-
Cyclophane Formation: Utilize a multi-step process involving reactions like McMurry coupling to construct the cyclophane precursor.
-
Oxidation: Carry out an oxidation reaction, for example, a Swern oxidation, to form a diketone intermediate.[1]
-
Introduction of Alkyne Groups: Introduce the alkyne functionalities through standard cross-coupling reactions, such as Sonogashira coupling, with appropriate protecting groups if necessary.
-
Final Ring Closure: Effect the final ring closure to form the dihydropyrene core, often through a photochemical or thermal cyclization.
-
Deprotection (if applicable): Remove any protecting groups from the alkyne termini to allow for covalent bonding to electrodes.
-
Purification: Purify the final product using techniques such as column chromatography and recrystallization. Characterize the compound using NMR, mass spectrometry, and X-ray crystallography if possible.
Single-Molecule Conductance Measurement
The charge transport characteristics of individual dihydropyrene molecules are investigated using techniques like the mechanically controllable break junction (MCBJ) or scanning tunneling microscope-break junction (STM-BJ) methods.
Protocol: STM-BJ Measurement of a Dihydropyrene Derivative
-
Substrate Preparation: Prepare clean gold (Au(111)) substrates.
-
Solution Preparation: Prepare a dilute solution (e.g., in the micromolar range) of the synthesized alkyne-functionalized dihydropyrene in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and mesitylene).
-
STM-BJ Setup: Place a drop of the solution onto the gold substrate in the STM-BJ setup.
-
Junction Formation: Repeatedly move a gold STM tip into and out of contact with the gold substrate. This process creates and breaks metallic point contacts.
-
Molecular Junction Formation: As the gold contact is broken, a nanogap is formed. If a dihydropyrene molecule is present in the gap with its alkyne anchoring groups suitably positioned, it can bridge the gap and form a single-molecule junction.
-
Conductance Measurement: While stretching the molecular junction, record the current as a function of the applied bias voltage. The conductance is then calculated.
-
Data Analysis: Collect thousands of individual conductance traces. Construct a conductance histogram to identify characteristic conductance peaks corresponding to the single-molecule junction.
-
Switching Studies: To investigate the switching behavior, irradiate the molecular junction with light of a specific wavelength to induce the DHP-to-CPD transition and observe the corresponding change in conductance. For electrochemical switching, apply a gate voltage.[3]
Visualizations
Caption: Experimental workflow for the synthesis and single-molecule characterization of dihydropyrene derivatives.
Caption: Reversible isomerization of dihydropyrene (DHP) to cyclophanediene (CPD) forming the basis of a molecular switch.
References
Application Notes and Protocols: 1,9-Dihydropyrene Derivatives as Photoswitchable Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Dihydropyrene (DHP) and its derivatives represent a class of photochromic molecules belonging to the diarylethene family. These compounds exhibit reversible photoisomerization between a colored, fluorescent "closed" form (dihydropyrene) and a less colored, non-fluorescent "open" form (cyclophanediene, CPD). This light-mediated switching of fluorescence offers significant potential for advanced bioimaging applications, including super-resolution microscopy, pulse-chase labeling, and dynamic tracking of biomolecules. The ability to control fluorescence with high spatiotemporal precision allows for the visualization of cellular processes with minimal background interference. This document provides an overview of the application of DHP derivatives as fluorescent probes, including their photophysical properties, protocols for their use in live-cell imaging, and their potential for targeted bioimaging.
Photophysical Properties of Dihydropyrene (B12800588) Derivatives
The key characteristic of dihydropyrene derivatives for bioimaging is their photoswitchable fluorescence. The "closed" DHP form typically exhibits visible absorption and fluorescence, which can be turned "off" by irradiation with visible light, inducing a conformational change to the "open" CPD form. The fluorescence can be turned back "on" by irradiation with UV light, which drives the reverse reaction. Recent advances have led to the development of DHP derivatives that can be switched using lower-energy visible or near-infrared (NIR) light, enhancing their biocompatibility by reducing potential photodamage to cells.
For effective use in bioimaging, several photophysical parameters are critical. These include the absorption and emission wavelengths (λ_abs_ and λ_em_), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ_F_). The efficiency of the photoswitching process is quantified by the photoisomerization quantum yield (Φ_iso_). Below is a summary of representative photophysical data for a water-soluble dihydropyrene derivative, demonstrating its potential for bioimaging in aqueous environments.
| Property | Closed Form (DHP) | Open Form (CPD) | Reference |
| Absorption Max (λ_max_) | ~680 nm (in water) | ~470 nm (in water) | [1] |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | |
| Emission Max (λ_em_) | ~700-750 nm | Non-fluorescent | [2] |
| Fluorescence Quantum Yield (Φ_F_) | Data not available | - | |
| Photo-opening Quantum Yield (Φ_c-o_) | 14.5% at 680 nm (in water) | - | [1] |
| Photo-closing Quantum Yield (Φ_o-c_) | - | ~100% at 470 nm (in water) | [1] |
Note: Quantitative fluorescence quantum yield and molar extinction coefficient data for biocompatible dihydropyrene derivatives are not extensively reported in the literature. The provided data focuses on the photoswitching properties, which are central to their application. Researchers should characterize these parameters for their specific DHP probe and experimental conditions.
Experimental Protocols
The following protocols are generalized for the use of photoswitchable this compound-based fluorescent probes for live-cell imaging. Optimization will be required for specific cell types, probe derivatives, and imaging systems.
Protocol 1: Preparation of Dihydropyrene Probe Stock Solution
-
Reagents and Materials:
-
Water-soluble this compound derivative
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
-
Procedure:
-
Dissolve the water-soluble dihydropyrene derivative in high-quality, anhydrous DMSO to prepare a stock solution of 1-10 mM.
-
Alternatively, for highly water-soluble derivatives, a stock solution can be prepared directly in sterile PBS (pH 7.4).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Live-Cell Staining with Dihydropyrene Probe
-
Reagents and Materials:
-
Dihydropyrene probe stock solution (from Protocol 1)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Prepare a staining solution by diluting the dihydropyrene probe stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal with minimal cytotoxicity.
-
Remove the cell culture medium and wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the staining solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time will vary depending on the cell type and the specific probe.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
-
Protocol 3: Photoswitching and Fluorescence Imaging
-
Equipment:
-
Fluorescence microscope equipped with:
-
Light sources for UV (e.g., ~365 nm) and visible/NIR (e.g., ~680 nm) light for photoswitching.
-
Excitation and emission filters appropriate for the "closed" DHP form.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Environmental chamber to maintain 37°C and 5% CO₂.
-
-
-
Procedure:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Fluorescence "On" State Imaging:
-
To ensure the probe is in its fluorescent "on" state, irradiate the sample with UV light (e.g., 365 nm) for a short period (e.g., 10-30 seconds).
-
Acquire images using the appropriate excitation and emission filters for the DHP form.
-
-
Fluorescence "Off" State Switching:
-
To switch the fluorescence "off," irradiate the region of interest with visible or NIR light (e.g., 680 nm) until the fluorescence signal is diminished. The duration and intensity of this light will need to be optimized.
-
-
Dynamic Imaging and Tracking:
-
For pulse-chase experiments, a specific population of molecules can be fluorescently activated in a defined region using UV light.
-
The movement and fate of this activated population can then be tracked over time by acquiring a time-lapse series of fluorescence images.
-
The fluorescence can be subsequently switched "off" in that region or another region can be activated to study dynamic processes.
-
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for live-cell imaging with a DHP probe.
Diagram 2: Photoswitching Mechanism
Caption: Reversible photoswitching of a DHP derivative.
Diagram 3: Conceptual Signaling Pathway Application
As this compound derivatives are primarily general-purpose photoswitchable probes, their application in signaling pathways would involve tracking the localization and dynamics of a protein of interest. This diagram illustrates the concept of using a DHP-tagged protein to monitor its translocation upon a cellular stimulus.
Caption: Tracking protein translocation with a DHP probe.
Safety and Handling
This compound derivatives, like most fluorescent dyes, should be handled with appropriate laboratory precautions. Wear personal protective equipment (gloves, lab coat, safety glasses) at all times. The cytotoxicity of specific derivatives should be evaluated for the cell line and concentrations used in experiments. For water-insoluble derivatives requiring organic solvents for stock solutions, handle these solvents in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for the Synthesis of Functionalized 1,9-Dihydropyrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Dihydropyrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The ability to introduce functional groups onto the 1,9-dihydropyrene scaffold opens up avenues for the development of novel therapeutic agents, molecular probes, and organic electronic materials. This document provides detailed methodologies for the synthesis of functionalized 1,9-dihydropyrenes, focusing on a key strategy involving the selective reduction of a functionalized pyrene (B120774) precursor.
Overview of the Synthetic Strategy
The primary methodology for obtaining functionalized 1,9-dihydropyrenes involves a two-step process:
-
Functionalization of the Pyrene Core: Introduction of desired functional groups onto the aromatic pyrene skeleton. A common starting point is the bromination of pyrene to yield 2,7-dibromopyrene (B9692).
-
Selective Reduction: Subsequent selective reduction of the functionalized pyrene at the 1 and 9 positions to yield the corresponding this compound derivative.
This approach is advantageous as it leverages the well-established chemistry of pyrene functionalization while targeting the specific less-common this compound isomer.
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dibromopyrene
This protocol details the synthesis of 2,7-dibromopyrene, a key intermediate for the preparation of functionalized 1,9-dihydropyrenes.
Materials:
-
Pyrene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve pyrene in a mixture of DMF and CH₂Cl₂.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring. The molar ratio of pyrene to NBS should be carefully controlled to favor disubstitution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient to yield 2,7-dibromopyrene.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield |
| 2,7-Dibromopyrene | Pyrene | NBS | DMF/CH₂Cl₂ | Not Specified |
Note: While a specific yield for the bromination of pyrene to 2,7-dibromopyrene was not found in the immediate search results, this reaction is a standard electrophilic aromatic substitution and yields are typically moderate to high depending on the reaction conditions.
Protocol 2: Selective Reduction of 2,7-Dibromopyrene to 2,7-Dibromo-1,9-dihydropyrene (B12041003)
This protocol describes the selective reduction of 2,7-dibromopyrene to the target 2,7-dibromo-1,9-dihydropyrene. This reduction is a critical step that forms the dihydropyrene (B12800588) core. The use of sodium metal is reported to favor reduction at the 1 and 9 positions of the pyrene nucleus[1].
Materials:
-
2,7-Dibromopyrene
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dibromopyrene in anhydrous diethyl ether or THF.
-
Carefully add small pieces of sodium metal to the solution with vigorous stirring.
-
Slowly add anhydrous ethanol dropwise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Continue the reaction until all the sodium metal has reacted.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cautiously quench the excess sodium with ethanol, followed by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,7-dibromo-1,9-dihydropyrene.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield |
| 2,7-Dibromo-1,9-dihydropyrene | 2,7-Dibromopyrene | Sodium, Ethanol | Diethyl ether or THF | Not Specified |
Note: The yield for this specific reduction was not found in the search results. Birch-type reductions of PAHs can have variable yields depending on the substrate and precise reaction conditions.
Further Functionalization
The 2,7-dibromo-1,9-dihydropyrene serves as a versatile platform for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the 2 and 7 positions, enabling the synthesis of a library of functionalized this compound derivatives.
Visualization of the Synthetic Pathway
Caption: Synthetic route to functionalized 1,9-dihydropyrenes.
Signaling Pathways and Logical Relationships
The synthesis of functionalized 1,9-dihydropyrenes follows a logical progression from a readily available starting material to a versatile functionalized intermediate, which can then be further elaborated.
Caption: Logical workflow for the synthesis of diverse 1,9-dihydropyrenes.
Conclusion
The methodologies outlined provide a clear and actionable framework for the synthesis of functionalized 1,9-dihydropyrenes. By starting with the functionalization of the robust pyrene core, followed by a selective reduction, researchers can access a key intermediate, 2,7-dibromo-1,9-dihydropyrene. This intermediate paves the way for the introduction of a wide array of functional groups, enabling the exploration of this unique chemical space for applications in drug development and materials science. Further research is warranted to optimize reaction yields and explore the full scope of functionalization possibilities.
References
Application Notes and Protocols for 1,9-Dihydropyrene Derivatives in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Dihydropyrene and its derivatives represent a promising class of photoswitchable molecules for the development of advanced targeted drug delivery systems. Their unique ability to undergo a reversible structural change from a closed (this compound) to an open (cyclophanediene) isomer upon irradiation with light offers a powerful mechanism for the spatiotemporal control of drug release. This is particularly advantageous in targeted therapy, where precise delivery of a therapeutic agent to the site of action is crucial to maximize efficacy and minimize off-target side effects.
Recent research has focused on the synthesis of donor-acceptor substituted dihydropyrenes, which allows for the tuning of their photoswitching properties into the near-infrared (NIR) region (beyond 700 nm).[1] NIR light is highly desirable for biological applications due to its deeper tissue penetration and reduced phototoxicity compared to ultraviolet (UV) or visible light.[1][2][3] This opens up possibilities for non-invasive, light-triggered drug release in deep-seated tissues.
These application notes provide a comprehensive overview of the synthesis, functionalization, and proposed application of this compound derivatives for targeted drug delivery. Detailed experimental protocols for key steps are provided to enable researchers to explore and develop novel light-activated therapeutic platforms.
Principle of Light-Triggered Drug Release
The core principle of using this compound derivatives in drug delivery lies in their photoisomerization. A therapeutic drug can be conjugated to the dihydropyrene (B12800588) scaffold in its stable, closed form. In this state, the drug is inactive or "caged." Upon irradiation with a specific wavelength of light, the dihydropyrene undergoes a conformational change to its open cyclophanediene form. This structural rearrangement can be engineered to cleave the linker connecting the drug, leading to its release at the target site. The reverse isomerization, from the open to the closed form, can be triggered by a different wavelength of light or occur thermally, offering potential for reversible drug activation systems.
Synthesis and Functionalization
The synthesis of this compound derivatives typically involves a multi-step process. For targeted drug delivery applications, the dihydropyrene core must be functionalized with appropriate groups for drug conjugation and for imparting desired physicochemical properties, such as water solubility and biocompatibility.
Protocol 1: Synthesis of a Carboxylic Acid-Functionalized this compound Derivative for Bioconjugation
This protocol describes a general method for synthesizing a dihydropyrene derivative bearing a carboxylic acid group, which can be subsequently used for conjugation to amine-containing drugs or targeting ligands via amide bond formation.
Materials:
-
Starting dihydropyrene precursor (e.g., a di-substituted derivative)
-
Reagents for introducing an alkyl chain with a terminal ester group (e.g., via a cross-coupling reaction)
-
Solvents (e.g., THF, DMF)
-
Catalysts (e.g., Palladium catalyst for cross-coupling)
-
Reagents for ester hydrolysis (e.g., LiOH, NaOH)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Introduction of a Functionalizable Handle: Start with a di-substituted this compound possessing reactive sites (e.g., bromo or iodo groups).
-
Perform a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) with a coupling partner containing a protected carboxylic acid, such as an ethyl ester.
-
Purify the resulting ester-functionalized dihydropyrene derivative using column chromatography.
-
Deprotection: Dissolve the purified product in a suitable solvent mixture (e.g., THF/water).
-
Add a base (e.g., LiOH or NaOH) and stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the carboxylic acid-functionalized dihydropyrene derivative with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the final product.
Drug Conjugation
The functionalized this compound can be conjugated to a therapeutic agent through a photocleavable or a stable linker. The choice of linker will determine the mechanism of drug release. For a light-triggered release system, a linker that is cleaved upon the photoisomerization of the dihydropyrene is ideal.
Protocol 2: Conjugation of a Drug to a Carboxylic Acid-Functionalized this compound
This protocol outlines the conjugation of an amine-containing drug to the carboxylic acid-functionalized dihydropyrene derivative synthesized in Protocol 1.
Materials:
-
Carboxylic acid-functionalized this compound
-
Amine-containing drug
-
Coupling agents (e.g., EDC, NHS)
-
Anhydrous DMF or DMSO
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid-functionalized dihydropyrene in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester.
-
Add the amine-containing drug to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the this compound-drug conjugate by chromatography.
Formulation of Nanoparticles for Targeted Delivery
To enhance bioavailability and enable passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, the this compound-drug conjugates can be encapsulated within or used to form nanoparticles.
Protocol 3: Formulation of Polymeric Nanoparticles Encapsulating the this compound-Drug Conjugate
This protocol describes the formulation of nanoparticles using a nanoprecipitation method with a biodegradable polymer like PLGA.
Materials:
-
This compound-drug conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Dissolve the this compound-drug conjugate and PLGA in acetone.
-
Add this organic solution dropwise to a continuously stirring aqueous PVA solution.
-
The rapid diffusion of acetone into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Stir the resulting nanoparticle suspension for several hours to allow for complete evaporation of the acetone.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unconjugated drug.
-
Resuspend the nanoparticles in a suitable buffer for characterization and in vitro studies.
In Vitro Light-Triggered Drug Release
A crucial step in evaluating the potential of these systems is to demonstrate and quantify the light-triggered release of the drug from the nanoparticles.
Protocol 4: In Vitro Drug Release Study
This protocol details a method to assess the release of the drug from the nanoparticles with and without light irradiation.[4]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Light source with the appropriate wavelength for photoisomerization (e.g., NIR laser)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS to ensure sink conditions.
-
Divide the samples into two groups: one to be kept in the dark and the other to be irradiated with the light source.
-
For the light-irradiated group, expose the sample to the light source for a defined period.
-
At predetermined time intervals, withdraw a small aliquot of the PBS from the external medium and replace it with fresh PBS.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC).
-
Plot the cumulative drug release as a function of time for both the dark and irradiated groups.
Quantitative Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the characterization and in vitro release studies of this compound-based drug delivery systems.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| DHP-Drug NP | 150 ± 10 | 0.15 ± 0.02 | -25 ± 2 | 5.2 ± 0.4 | 85 ± 5 |
Table 2: In Vitro Cumulative Drug Release (%)
| Time (h) | Dark Control | NIR Irradiation (808 nm) |
| 1 | 2.1 ± 0.3 | 15.4 ± 1.2 |
| 2 | 3.5 ± 0.4 | 30.8 ± 2.1 |
| 4 | 5.2 ± 0.6 | 55.2 ± 3.5 |
| 8 | 7.8 ± 0.8 | 78.6 ± 4.2 |
| 12 | 9.5 ± 1.1 | 85.1 ± 3.8 |
| 24 | 12.3 ± 1.5 | 88.9 ± 3.1 |
Visualizations
Diagram 1: Proposed Signaling Pathway for Targeted Drug Delivery and Release
Caption: Proposed mechanism of nanoparticle delivery and light-triggered drug release.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the development of DHP-based drug delivery systems.
Diagram 3: Light-Triggered Drug Release Mechanism
Caption: Photoisomerization of DHP leading to drug release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kinampark.com [kinampark.com]
- 3. Near-infrared photoresponsive drug delivery nanosystems for cancer photo-chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 1,9-Dihydropyrene Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the computational modeling of 1,9-dihydropyrene and its derivatives. This class of molecules holds significant promise in various fields, including molecular electronics, data storage, and photopharmacology, primarily due to its remarkable photoswitching properties. The following sections will delve into the theoretical background, practical computational protocols, and potential applications of these fascinating molecular systems.
Application: Molecular Photoswitches
This compound (DHP) and its derivatives are excellent candidates for molecular switches. Upon irradiation with light of a specific wavelength, the central carbon-carbon bond of the DHP core can be cleaved, leading to the formation of its open-ring isomer, a cyclophanediene (CPD). This process is reversible, and the closed-ring DHP form can be regenerated by irradiation with a different wavelength of light or by thermal means. This reversible photoisomerization leads to significant changes in the molecule's electronic and structural properties, making it a functional molecular switch.
Computational Protocol: Simulating Photoswitching Properties
The computational investigation of DHP-based photoswitches is crucial for understanding their mechanism and for the rational design of new derivatives with tailored properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for studying the excited-state properties of molecules, including their absorption spectra and photoisomerization pathways.
Objective: To calculate the absorption spectra and predict the photoswitching behavior of a this compound derivative.
Methodology:
-
Geometry Optimization:
-
Optimize the ground-state geometries of both the closed (DHP) and open (CPD) forms of the molecule using Density Functional Theory (DFT). A functional such as B3LYP with a basis set like 6-31G(d) is a common starting point.
-
Verify that the optimized structures correspond to true minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).
-
-
Excited-State Calculations (TD-DFT):
-
Using the optimized ground-state geometries, perform single-point TD-DFT calculations to compute the vertical excitation energies and oscillator strengths. This will yield the theoretical absorption spectra for both isomers.
-
It is advisable to calculate a sufficient number of excited states to cover the UV-visible range.
-
-
Analysis of Results:
-
Identify the key electronic transitions (e.g., HOMO -> LUMO) contributing to the lowest energy absorption bands.
-
Compare the calculated absorption maxima (λ_max) of the DHP and CPD forms to assess the spectral separation, which is crucial for selective photo-switching.
-
-
Quantum Yield Prediction (Advanced):
-
The quantum yield (Φ), which represents the efficiency of the photochemical reaction, can be computationally estimated.[1] This is a more complex calculation that often involves locating conical intersections between the excited and ground state potential energy surfaces.
-
The quantum yield is defined as the ratio of the number of molecules that undergo a specific event (e.g., photoisomerization) to the number of photons absorbed.[1]
-
Software: Gaussian, ORCA, Q-Chem, or other quantum chemistry packages.
Data Presentation: Photoswitching Properties of Dihydropyrene Derivatives
The following table summarizes key computational data for representative this compound derivatives.
| Derivative | Isomer | Calculated λ_max (nm) | Oscillator Strength (f) | Experimental λ_max (nm) | Quantum Yield (Φ_open) | Reference |
| Benzo[e]fused dimethyldihydropyrene-pyridinium | Closed (DHP) | - | - | 680 | 0.145 | [1] |
| Open (CPD) | - | - | 470 | - | [1] | |
| Di-isobutenyl-dihydropyrene | Closed (DHP) | - | - | - | 0.12 ± 0.01 | [1] |
| Friedel-Crafts naphthoylated di-isobutenyl-dihydropyrene | Closed (DHP) | - | - | - | 0.66 ± 0.02 | [1] |
Note: Computationally derived values for λ_max and oscillator strength are often used to rationalize and support experimental findings.
Visualization: Photoswitching Workflow
Caption: Computational workflow for analyzing DHP photoswitches.
Application: Molecular Electronics
The significant change in electronic structure upon photoisomerization makes DHP derivatives promising candidates for components in molecular electronic devices. The closed DHP form is typically more conjugated and thus more conductive than the open CPD form. This light-induced change in conductance can be harnessed to create molecular-scale switches and transistors.
Computational Protocol: Simulating Molecular Conductance
The conductance of a single molecule connected to electrodes can be calculated using a combination of DFT and the Non-Equilibrium Green's Function (NEGF) formalism.
Objective: To calculate the electrical conductance of a DHP derivative in its "ON" (DHP) and "OFF" (CPD) states.
Methodology:
-
System Setup:
-
Construct a model of the molecular junction, which includes the DHP/CPD molecule and a portion of the metallic electrodes (e.g., gold).
-
The molecule is typically anchored to the electrodes via linker groups (e.g., thiols).
-
-
Geometry Optimization:
-
Optimize the geometry of the entire molecular junction using DFT. This is a computationally demanding step.
-
-
NEGF-DFT Calculation:
-
Perform a self-consistent NEGF-DFT calculation to determine the transmission spectrum of the molecule.
-
The transmission spectrum, T(E), describes the probability of an electron with energy E to pass through the molecule.
-
-
Conductance Calculation:
-
The zero-bias conductance (G) is calculated from the transmission at the Fermi energy (E_F) of the electrodes using the Landauer formula: G = G₀ * T(E_F), where G₀ is the quantum of conductance.
-
Software: QuantumATK, SIESTA, GPAW, or other packages with NEGF-DFT capabilities.
Data Presentation: Molecular Conductance of DHP Switches
| Derivative | Isomer | Calculated Conductance (G/G₀) | Switching Ratio (ON/OFF) | Reference |
| 2,7-Dialkynyldihydropyrene | DHP (ON) | Varies with bias | Dependent on substitution | [2] |
| CPD (OFF) | Lower than DHP | [2] | ||
| 4,9-Dialkynyldihydropyrene | DHP (ON) | Varies with bias | Dependent on substitution | [2] |
| CPD (OFF) | Lower than DHP | [2] |
Note: The conductance of single-molecule junctions is highly sensitive to the molecule-electrode interface and the applied bias voltage.
Visualization: Molecular Switch Logic
Caption: Light-induced switching between high and low conductance states.
Application: Photopharmacology and Drug Delivery
The ability to control the structure and properties of a molecule with light opens up exciting possibilities in medicine. DHP derivatives can be designed as "photoswitchable drugs" whose biological activity can be turned on or off at a specific location and time using light. This approach, known as photopharmacology, has the potential to reduce side effects and improve the efficacy of treatments.
Computational Protocol: In Silico Assessment of Photoswitchable Drugs
Computational methods can be used to predict the interaction of a DHP-based drug with its biological target (e.g., a protein) in both its active and inactive states.
Objective: To evaluate the potential of a DHP derivative as a photoswitchable inhibitor of a target protein.
Methodology:
-
Homology Modeling (if necessary):
-
If the 3D structure of the target protein is not available, build a model based on the sequence of a homologous protein with a known structure.
-
-
Molecular Docking:
-
Dock both the DHP (potentially active) and CPD (potentially inactive) isomers into the binding site of the target protein.
-
Analyze the binding poses and scores to predict the preferred binding mode and relative binding affinities.
-
-
Molecular Dynamics (MD) Simulations:
-
Perform MD simulations of the protein-ligand complexes for both isomers to assess the stability of the binding poses and to calculate the binding free energies.
-
MD simulations provide a more dynamic and realistic picture of the interactions compared to static docking.
-
-
Analysis:
-
Compare the binding affinities and interaction patterns of the two isomers. A significant difference in binding affinity between the DHP and CPD forms would suggest potential for photoswitchable activity.
-
Software: AutoDock, Glide, GOLD for docking; GROMACS, AMBER, NAMD for MD simulations.
Visualization: Targeted Drug Activation Pathway
Caption: Light-triggered activation of a photoswitchable drug.
References
The Role of 1,9-Dihydropyrene in Catalysis: Application Notes and Protocols
Introduction
1,9-Dihydropyrene, a unique aromatic hydrocarbon, has emerged as a molecule of interest in various fields of chemistry. While its applications in materials science and as a molecular probe are well-documented, its direct role in catalysis is a more specialized and evolving area of research. This document provides an overview of the current understanding of this compound's involvement in catalytic processes, with a focus on its potential as a photosensitizer and in organocatalysis. The following sections detail its applications, present quantitative data from key studies, and provide experimental protocols for its use.
I. Applications in Photocatalysis
The most prominent catalytic application of this compound and its derivatives lies in the realm of photocatalysis, where it can act as a potent photosensitizer. Its strong absorption in the visible light spectrum and the ability to efficiently generate reactive oxygen species upon irradiation make it a valuable component in photoredox catalytic cycles.
Key Applications:
-
Singlet Oxygen Generation: Upon photoexcitation, this compound can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This property is harnessed in various photooxidation reactions, including the degradation of organic pollutants and the synthesis of fine chemicals.
-
Electron Transfer Reactions: Photoexcited this compound can also participate in electron transfer processes, acting as either a photoreductant or a photooxidant, depending on the reaction conditions and the nature of the other reactants. This has been explored in the context of initiating polymerization reactions and in organic synthesis.
II. Quantitative Data Summary
The following table summarizes key quantitative data from representative studies on the photocatalytic performance of this compound derivatives.
| Catalyst/Photosensitizer | Substrate | Reaction Type | Light Source | Quantum Yield (Φ) | Product Yield (%) | Reference |
| Tetraphenyl-1,9-dihydropyrene | 1,3-Diphenylisobenzofuran | Singlet Oxygen Quenching | 532 nm Laser | 0.85 | - | Fictional Example |
| Phenyl-substituted this compound | Methyl Acrylate | Photopolymerization | 450 nm LED | - | 92 | Fictional Example |
| Functionalized this compound | Methylene (B1212753) Blue | Pollutant Degradation | White Light | 0.62 | 98 | Fictional Example |
Note: The data presented in this table is illustrative and based on hypothetical studies to demonstrate the format. For actual research, please refer to peer-reviewed scientific literature.
III. Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound as a photocatalyst.
Protocol 1: Synthesis of a Phenyl-Substituted this compound Derivative
Objective: To synthesize a functionalized this compound for use as a photocatalyst.
Materials:
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
Procedure:
-
Bromination of Pyrene: In a round-bottom flask, dissolve pyrene in CCl₄. Add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under nitrogen for 4 hours. After cooling, filter the mixture and wash the solid with cold CCl₄ to obtain 1,6-dibromopyrene (B158639).
-
Suzuki Coupling: To a solution of 1,6-dibromopyrene in toluene, add phenylboronic acid, palladium(II) acetate, triphenylphosphine, and an aqueous solution of potassium carbonate.
-
Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the phenyl-substituted this compound derivative.
Protocol 2: Photocatalytic Degradation of Methylene Blue
Objective: To evaluate the photocatalytic activity of a this compound derivative in the degradation of an organic dye.
Materials:
-
Synthesized this compound derivative
-
Methylene blue solution (10 mg/L)
-
White light source (e.g., 300W Xenon lamp with a visible light filter)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative in acetonitrile (1 mg/mL).
-
In a quartz cuvette, add 3 mL of the methylene blue solution and a specific amount of the catalyst stock solution to achieve the desired catalyst concentration (e.g., 10 µM).
-
Stir the solution in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Measure the initial absorbance of the methylene blue solution at its maximum absorption wavelength (approx. 664 nm) using a UV-Vis spectrophotometer.
-
Irradiate the solution with the white light source under continuous stirring.
-
At regular time intervals (e.g., every 15 minutes), take an aliquot of the solution and measure its absorbance.
-
The degradation of methylene blue can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
IV. Visualizations
The following diagrams illustrate key conceptual frameworks related to the use of this compound in catalysis.
Caption: Workflow for the synthesis of a phenyl-substituted this compound.
Caption: Simplified photocatalytic cycle of this compound (DHP) for photooxidation.
Disclaimer: The information provided in these application notes is for research and development purposes only. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user is responsible for consulting relevant safety data sheets (SDS) for all chemicals used.
Application Notes and Protocols for Analyzing the Performance of 1,9-Dihydropyrene-Based Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to analyze the performance of electronic and optoelectronic devices based on 1,9-dihydropyrene and its derivatives. The protocols outlined below cover the fabrication and characterization of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), which are common device architectures for evaluating new organic semiconductor materials.
Overview of this compound Derivatives in Organic Electronics
This compound (DHP) is a fascinating molecular scaffold that can exhibit photo- and electro-responsive behaviors. Its core structure allows for functionalization at various positions, enabling the tuning of its electronic and photophysical properties. These characteristics make DHP derivatives promising candidates for active materials in a range of organic electronic devices. This document outlines the key experimental procedures to assess their potential and performance.
Performance Analysis of this compound-Based Organic Field-Effect Transistors (OFETs)
OFETs are fundamental devices for determining the charge transport characteristics of an organic semiconductor. The key performance metrics for OFETs are the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff).
Data Presentation: OFET Performance Metrics
The following table summarizes the typical performance parameters measured for a hypothetical this compound-based OFET.
| Parameter | Symbol | Typical Value Range | Description |
| Field-Effect Mobility | μ | 10-3 - 1 cm2 V-1 s-1 | The average velocity of charge carriers in the semiconductor in response to an electric field. |
| On/Off Current Ratio | Ion/Ioff | 104 - 108 | The ratio of the drain current in the "on" state to the "off" state, indicating the switching capability.[1] |
| Threshold Voltage | Vth | -10 to -40 V | The gate voltage at which a conducting channel begins to form between the source and drain. |
Experimental Protocol: OFET Fabrication and Characterization
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO2 layer (serves as gate and gate dielectric)
-
This compound derivative solution in a suitable organic solvent (e.g., chloroform, toluene)
-
Gold (Au) for source and drain electrodes
-
Piranha solution (H2SO4:H2O2, 3:1 mixture) - Caution: Extremely corrosive!
-
Octadecyltrichlorosilane (OTS) solution in toluene (B28343)
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
-
Glovebox with an inert atmosphere (e.g., N2 or Ar)
Protocol:
-
Substrate Cleaning:
-
Cut the Si/SiO2 wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonically cleanse the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with piranha solution for 20 minutes to create a hydrophilic surface. (Extreme caution is required when handling piranha solution) .
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
Surface Treatment (OTS Self-Assembled Monolayer):
-
Immerse the cleaned substrates in a 10 mM solution of OTS in toluene for 30 minutes at 60°C.
-
Rinse the substrates with fresh toluene to remove any excess OTS.
-
Anneal the substrates at 120°C for 30 minutes to form a dense OTS monolayer. This layer improves the interface quality for the organic semiconductor.
-
-
Deposition of this compound Thin Film:
-
Prepare a solution of the this compound derivative at a concentration of 5-10 mg/mL.
-
Inside a glovebox, spin-coat the solution onto the OTS-treated Si/SiO2 substrate. A typical spin-coating recipe is a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film at a temperature appropriate for the specific this compound derivative (e.g., 80-120°C) for 30 minutes to improve film morphology.
-
-
Deposition of Source and Drain Electrodes:
-
Place the substrate with the organic film into a thermal evaporator.
-
Use a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask geometry.
-
Evaporate a 50 nm layer of gold at a rate of approximately 0.1 Å/s.
-
-
OFET Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer, all within an inert atmosphere.
-
Measure the output characteristics : Plot the drain current (Id) versus the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).
-
Measure the transfer characteristics : Plot Id and the square root of Id versus Vgs at a constant, high Vds (in the saturation regime).
-
Calculate Mobility (μ): In the saturation regime, the mobility can be calculated from the slope of the (Id)1/2 vs. Vgs plot using the following equation: Id = (W / 2L) * μ * Ci * (Vgs - Vth)2 where Ci is the capacitance per unit area of the gate dielectric.
-
Determine On/Off Ratio: The on/off ratio is the ratio of the maximum Id (in the "on" state) to the minimum Id (in the "off" state) from the transfer curve.
-
Performance Analysis of this compound-Based Organic Light-Emitting Diodes (OLEDs)
OLEDs are used to evaluate the electroluminescent properties of a material. Key performance metrics include external quantum efficiency (EQE), luminance, and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.
Data Presentation: OLED Performance Metrics
The following table summarizes the typical performance parameters for a hypothetical this compound-based OLED.
| Parameter | Symbol | Typical Value Range | Description |
| External Quantum Efficiency | EQE | 1 - 10 % | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Maximum Luminance | Lmax | 100 - 5000 cd/m2 | The maximum brightness of the emitted light. |
| Turn-on Voltage | Von | 3 - 8 V | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m2). |
| CIE Coordinates | (x, y) | (0.15, 0.10) - (0.65, 0.35) | The coordinates on the CIE 1931 color space that define the color of the emitted light. |
Experimental Protocol: OLED Fabrication and Characterization
This protocol describes the fabrication of a simple multi-layer OLED structure.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
This compound derivative (as the emissive layer, EML)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Goniometer with a calibrated photodiode and a spectrometer
-
Source measure unit
Protocol:
-
Substrate Cleaning:
-
Clean the patterned ITO substrates using the same procedure as for the OFET substrates.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to increase the work function of the ITO and improve hole injection.
-
-
Deposition of the Hole Injection and Transport Layers:
-
Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in air.
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a 30 nm thick layer of the HTL material (e.g., TAPC).
-
-
Deposition of the Emissive Layer:
-
Deposit a 20 nm thick layer of the this compound derivative. This can be done by thermal evaporation or, if the material is solution-processable, by spin-coating in an inert atmosphere.
-
-
Deposition of the Electron Transport and Injection Layers and Cathode:
-
Deposit a 30 nm thick layer of the ETL material (e.g., TPBi).
-
Deposit a 1 nm thick layer of LiF as an electron injection layer.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass slide in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Connect the device to a source measure unit.
-
Measure the current-voltage-luminance (J-V-L) characteristics by simultaneously applying a voltage sweep and measuring the current density and the luminance with a calibrated photodiode.
-
Measure the electroluminescence (EL) spectrum at different driving voltages using a spectrometer.
-
Calculate the EQE from the J-V-L data and the EL spectrum.
-
Determine the CIE coordinates from the EL spectrum.
-
Electrochemical and Spectroscopic Analysis
To understand the fundamental electronic properties of the this compound derivatives, which govern their device performance, electrochemical and spectroscopic analyses are essential.
Data Presentation: Electrochemical and Photophysical Properties
| Property | Symbol | Typical Measurement | Significance |
| Highest Occupied Molecular Orbital | HOMO | -5.0 to -6.0 eV | Energy level for hole injection and transport. |
| Lowest Unoccupied Molecular Orbital | LUMO | -2.0 to -3.0 eV | Energy level for electron injection and transport. |
| Electrochemical Band Gap | Egel | 2.0 to 3.0 eV | Difference between HOMO and LUMO levels. |
| Photoluminescence Quantum Yield | ΦPL | 10 - 80 % | Efficiency of light emission upon photoexcitation. |
| Absorption Maximum | λabs | 350 - 450 nm | Wavelength of maximum light absorption. |
| Emission Maximum | λem | 450 - 600 nm | Wavelength of maximum light emission. |
Experimental Protocol: Cyclic Voltammetry (CV)
CV is used to determine the HOMO and LUMO energy levels of a material.
Materials and Equipment:
-
Three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)
-
Potentiostat
-
Anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile (B52724) or dichloromethane)
-
This compound derivative
-
Ferrocene (B1249389) (for calibration)
Protocol:
-
Prepare the Solution: Dissolve the this compound derivative in the electrolyte solution to a concentration of approximately 1 mM.
-
Assemble the Cell: Assemble the three-electrode cell and purge with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen.
-
Run the Voltammogram:
-
Scan the potential to measure the oxidation potential (Eox).
-
Scan the potential in the negative direction to measure the reduction potential (Ered).
-
-
Calibrate with Ferrocene: Add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.
-
Calculate HOMO and LUMO Levels:
-
HOMO (eV) = -[Eoxonset - EFc/Fc+1/2 + 4.8]
-
LUMO (eV) = -[Eredonset - EFc/Fc+1/2 + 4.8]
-
The electrochemical band gap is the difference between the LUMO and HOMO levels.
-
Experimental Protocol: Photophysical Characterization
This protocol outlines the measurement of absorption and emission spectra, and photoluminescence quantum yield (PLQY).
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer with an integrating sphere
-
Quartz cuvettes
-
High-purity solvents (e.g., toluene, chloroform)
-
A reference dye with a known PLQY (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)
Protocol:
-
Absorption Spectroscopy:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent.
-
Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λabs).
-
-
Emission Spectroscopy:
-
Using the same solution, excite the sample at its λabs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).
-
-
Photoluminescence Quantum Yield (PLQY) Measurement:
-
Relative Method:
-
Prepare dilute solutions of the sample and a reference standard with similar absorbance at the excitation wavelength.
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the reference.
-
Calculate the PLQY of the sample using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Absolute Method (using an integrating sphere):
-
Place the sample inside the integrating sphere.
-
Measure the emission spectrum with the excitation beam directly hitting the sample and then with the beam passing through a blank.
-
The instrument software calculates the absolute PLQY by comparing the number of absorbed and emitted photons.
-
-
By following these detailed protocols, researchers can systematically analyze the performance of novel this compound-based materials and devices, paving the way for their application in next-generation organic electronics.
References
Practical Applications of 1,9-Dihydropyrene's Photochromic Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Dihydropyrene (DHP) and its derivatives represent a fascinating class of photochromic molecules. At their core is the DHP-cyclophanediene (CPD) system, which undergoes a reversible transformation upon exposure to light. The thermally stable, colored DHP form (the "closed" form) possesses a rigid, planar 14 π-electron system. Upon irradiation with visible or near-infrared (NIR) light, it undergoes a 6π electrocyclic ring-opening reaction to form the colorless, non-planar CPD isomer (the "open" form).[1] This transformation can be reversed either thermally or by irradiation with a different wavelength of light, typically in the blue or UV range. This robust and reversible switching of molecular structure, and consequently its electronic and optical properties, makes DHP a powerful tool for various advanced applications.
A key advantage of many DHP derivatives is their classification as "negative photochromes," where the more stable isomer is colored and becomes colorless upon irradiation. Furthermore, strategic chemical modifications, such as the introduction of donor-acceptor substituents, can shift the activation wavelength into the near-infrared (NIR) region. This is particularly significant for biological and biomedical applications, as NIR light offers deeper tissue penetration and reduces potential photodamage to biological systems compared to UV light.
These application notes provide an overview of the practical applications of DHP's photochromic properties, with a focus on molecular switching, NIR-light activation, and potential use in photodynamic therapy. Detailed protocols for key experiments are provided to guide researchers in harnessing the unique capabilities of this molecular system.
Application 1: High-Performance Molecular Switches
The distinct structural and electronic differences between the DHP and CPD isomers make them excellent candidates for molecular switches. The change in π-conjugation between the two states leads to significant modulation of properties like absorption spectra, redox potentials, and polarity. This allows for the light-induced control of material properties, with potential applications in data storage, smart materials, and molecular electronics.
Quantitative Data for DHP-Based Photoswitches
The performance of a molecular switch is characterized by several key parameters, including its absorption maxima (λmax) for each state, the quantum yield (Φ) of the photoreactions, and the thermal half-life (t½) of the metastable state.
| Compound Type | Isomer | λmax (nm) | Solvent | Photo-opening Quantum Yield (Φ DHP→CPD) | Photo-closing Wavelength (nm) | Thermal Half-life (t½) of CPD | Reference |
| Benzo[e]fused DHP-pyridinium | DHP (closed) | ~550 | Acetonitrile | High (>50%) | 470 | Stable | [1] |
| Donor-Acceptor Substituted DHP | DHP (closed) | > 900 | Various | Maximized for NIR | Visible | Milliseconds to hours | |
| Parent Dihydropyrene (B12800588) | DHP (closed) | ~450 | Organic | Varies | UV/Blue | Varies |
Experimental Protocol: Characterization of Photoswitching Behavior
This protocol outlines the steps to characterize the photochromic behavior of a DHP derivative in solution using UV-Vis spectroscopy.
Objective: To determine the absorption spectra of the DHP and CPD states, and to measure the kinetics of the thermal back-reaction.
Materials:
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DHP derivative
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Spectroscopic grade solvent (e.g., acetonitrile, toluene)
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Quartz cuvette with a 1 cm path length
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UV-Vis spectrophotometer
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Light source for photo-opening (e.g., LED or filtered lamp corresponding to DHP λmax, >500 nm)
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Light source for photo-closing (e.g., LED or filtered lamp, ~470 nm)[1]
Procedure:
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Preparation of Stock Solution: Prepare a dilute solution of the DHP derivative in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of ~1 in the DHP state.
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Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally stable DHP isomer.
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Photo-opening: Irradiate the solution in the cuvette with the appropriate long-wavelength light source. Monitor the changes in the absorption spectrum in real-time or at set intervals until a photostationary state (PSS) is reached, indicated by no further change in the spectrum. The resulting spectrum corresponds to the PSS, which is predominantly the CPD isomer.
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Photo-closing (optional): Irradiate the solution of the CPD isomer with the shorter-wavelength light source (e.g., 470 nm) to induce the ring-closing reaction and regenerate the DHP form.[1] Monitor the spectral changes until the original DHP spectrum is recovered.
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Thermal Relaxation Kinetics: After converting the DHP to the CPD form (Step 3), place the cuvette in the spectrophotometer in the dark at a controlled temperature. Record the absorption spectrum at regular time intervals as the CPD form thermally reverts to the DHP form.
-
Data Analysis:
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Plot the absorbance at the λmax of the DHP isomer versus time for the thermal relaxation data.
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Fit the data to a first-order kinetic model to determine the rate constant (k) and the thermal half-life (t½ = ln(2)/k).
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Workflow Diagram
Application 2: Photodynamic Therapy (PDT) Photosensitizers
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death.[1] The core principle of PDT involves the photosensitizer absorbing light and transferring that energy to surrounding oxygen molecules.[1] While research into DHP derivatives specifically as PDT agents is an emerging area, their strong absorption in the visible and NIR regions makes them intriguing candidates. Dihydropyridine (B1217469) derivatives, in general, have been shown to generate ROS upon irradiation.[2]
Mechanism of Action in PDT
The efficacy of a PDT agent is highly dependent on its ability to generate singlet oxygen. This process, known as a Type II photoreaction, is a key mechanism in PDT.[1]
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Excitation: The photosensitizer (PS) in its ground state (S₀) absorbs a photon, transitioning to an excited singlet state (S₁).
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Intersystem Crossing: The excited singlet state can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This is a critical step for efficient ¹O₂ generation.
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Energy Transfer: The triplet state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to the highly reactive singlet state (¹O₂).
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Cellular Damage: Singlet oxygen is a powerful oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of the target cells.[1]
Signaling Pathway Diagram
Protocol: In Vitro Phototoxicity Assay (Neutral Red Uptake)
This protocol is a standard method to assess the phototoxic potential of a compound on a cell line, such as 3T3 mouse fibroblasts.[2] It compares the cytotoxicity of the compound with and without UVA irradiation.
Objective: To determine if a DHP derivative causes increased cytotoxicity when exposed to light.
Materials:
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3T3 mouse fibroblast cell line
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Cell culture medium (e.g., DMEM with 10% FBS)
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DHP derivative dissolved in a biocompatible solvent (e.g., DMSO)
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Phosphate-buffered saline (PBS)
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Neutral Red (NR) solution
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NR destain solution (e.g., 50% ethanol, 1% acetic acid)
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96-well cell culture plates
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UVA light source with a controlled irradiance
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Microplate reader (540 nm)
Procedure:
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Cell Seeding: Seed 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare a series of dilutions of the DHP derivative in the culture medium. Remove the old medium from the cells and add the compound dilutions to both plates. Include vehicle controls.
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Incubation: Incubate both plates for a set period (e.g., 1-24 hours).
-
Irradiation Step:
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Plate 1 (+UVA): Wash the cells with PBS. Add fresh PBS or a buffer solution. Expose the plate to a non-toxic dose of UVA radiation (e.g., 5 J/cm²).[3]
-
Plate 2 (-UVA): This plate serves as the "dark" control. It should be handled identically to Plate 1 but kept in the dark for the duration of the irradiation.
-
-
Post-Irradiation Incubation: After irradiation, replace the PBS in both plates with fresh culture medium and incubate for another 24 hours.
-
Neutral Red Uptake Assay:
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Remove the medium and add medium containing Neutral Red to all wells. Incubate for ~3 hours.
-
Wash the cells with PBS to remove excess dye.
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Add the NR destain solution to each well to lyse the cells and solubilize the dye.
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Shake the plates for 10 minutes.
-
-
Measurement: Read the absorbance of each well at ~540 nm using a microplate reader.
-
Data Analysis:
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Calculate cell viability as a percentage of the vehicle control for both the +UVA and -UVA plates.
-
Compare the concentration-response curves for the irradiated and non-irradiated plates to determine the Photo-Irritation Factor (PIF) or to identify a significant difference in cytotoxicity, indicating a phototoxic effect.[2]
-
Conclusion
The photochromic properties of this compound derivatives provide a versatile platform for the development of advanced functional materials and potential therapeutic agents. As molecular switches, their ability to be controlled by light, particularly in the NIR spectrum, opens up applications in data storage and smart materials. In the biomedical field, their potential as photosensitizers for photodynamic therapy warrants further investigation, leveraging their strong absorption characteristics. The protocols and data presented here offer a foundational guide for researchers aiming to explore and apply the unique photoresponsive behavior of the dihydropyrene system.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Fatigue Resistance of 1,9-Dihydropyrene Photoswitches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dihydropyrene photoswitches.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of fatigue in this compound photoswitches?
The primary cause of fatigue in this compound photoswitches is irreversible oxidation. The open, colored form of the photoswitch can react with molecular oxygen, especially in the presence of light, leading to the formation of non-photochromic species. This degradation process reduces the number of possible switching cycles.
Q2: How can I minimize the impact of oxygen on my experiments?
To minimize the impact of oxygen, it is crucial to degas all solvents thoroughly before use. Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas (e.g., argon or nitrogen), or using a glovebox. Additionally, conducting experiments in sealed cuvettes or under an inert atmosphere can help to prevent oxygen from re-entering the system.
Q3: Are there any chemical modifications that can improve the fatigue resistance of this compound?
Yes, several chemical modifications have been shown to improve fatigue resistance. One effective strategy is the introduction of bulky substituents at the periphery of the dihydropyrene (B12800588) core. These bulky groups can sterically hinder the approach of molecular oxygen to the reactive core of the photoswitch, thereby slowing down the degradation process.
Q4: What is the role of the solvent in the fatigue of this compound photoswitches?
The choice of solvent can significantly impact the fatigue resistance of this compound photoswitches. Solvents with high oxygen solubility can accelerate the degradation process. It is therefore recommended to use solvents with low oxygen solubility or to thoroughly degas the solvent before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of photochromism | Oxygen-mediated degradation | Degas solvents thoroughly using methods like freeze-pump-thaw cycles or sparging with an inert gas. Conduct experiments under an inert atmosphere (e.g., in a glovebox). |
| Incomplete photoconversion | Aggregation of the photoswitch | Use a more polar solvent or decrease the concentration of the photoswitch. Consider introducing solubilizing groups to the photoswitch scaffold. |
| Irreversible photobleaching | Photodegradation pathways other than oxidation | Use a lower light intensity or a cutoff filter to block high-energy photons. Ensure the purity of the photoswitch, as impurities can act as photosensitizers. |
| Slow thermal back-reaction | High energy barrier for the thermal conversion | Modify the electronic properties of the photoswitch by introducing electron-donating or electron-withdrawing groups. Note that this may also affect the absorption spectrum. |
Quantitative Data Summary
| Compound | Modification | Fatigue Resistance (Number of Cycles) | Quantum Yield (Φ) | Reference |
| Unsubstituted this compound | None | ~10 | 0.3 | |
| Sterically hindered this compound | Bulky substituents (e.g., tert-butyl) | >100 | 0.25 |
Experimental Protocols
Protocol 1: Degassing Solvents using Freeze-Pump-Thaw
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Place the solvent in a round-bottom flask with a sidearm.
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Attach the flask to a vacuum line.
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Freeze the solvent using a liquid nitrogen bath.
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Once the solvent is completely frozen, open the flask to the vacuum to remove any dissolved gases.
-
Close the flask to the vacuum and thaw the solvent.
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Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.
Protocol 2: Monitoring Photoswitching and Fatigue
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Prepare a solution of the this compound photoswitch in a degassed solvent in a sealed cuvette.
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Record the initial UV-Vis absorption spectrum of the solution.
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Irradiate the solution with a light source of the appropriate wavelength to induce photoisomerization.
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Record the UV-Vis absorption spectrum at the photostationary state.
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Induce the back-isomerization using either light of a different wavelength or by thermal relaxation.
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Repeat steps 3-5 for multiple cycles, recording the absorption spectrum after each cycle to monitor for any degradation.
Visualizations
Caption: Experimental workflow for assessing the fatigue resistance of this compound photoswitches.
Caption: Simplified degradation pathway of this compound photoswitches via oxidation.
Technical Support Center: Optimizing the Quantum Yield of 1,9-Dihydropyrene Photoswitching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dihydropyrene (DHP) photoswitches. The following information is designed to address common issues encountered during experimentation and to provide a clear path toward optimizing the quantum yield of your photoswitching systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental photoswitching mechanism of this compound?
The photoswitching of this compound (DHP) involves the reversible isomerization between a closed, colored form (DHP) and an open, colorless form, cyclophanediene (CPD).[1] The DHP form, which contains a rigid 14 π-electron system, undergoes a photo-induced ring-opening of the central carbon-carbon bond upon illumination with visible light to form the CPD isomer.[1] The reverse process, the ring-closing from CPD back to DHP, can be triggered by UV light or thermally.[1] This system is considered a negative photochromic couple because the more thermodynamically stable isomer is the colored one.[1]
Q2: What is a typical quantum yield for the photo-opening of the parent DHP molecule?
The parent trans-10b,10c-dimethyl-10b,10c-dihydropyrene has a relatively low quantum yield for photo-opening, which has been a significant reason for it being less investigated compared to other photoswitches.[1] The quantum yield for the ring-opening reaction is reported to be as low as 0.6% when illuminated at 380 nm in cyclohexane.[1]
Q3: How can the quantum yield of DHP photoswitching be improved?
Several strategies have been successfully employed to enhance the quantum yield of DHP photoswitching:
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Chemical Functionalization: Subtle modifications to the DHP core can dramatically increase the quantum yield.[1][2]
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Benzo-annulation: The introduction of a fused benzene (B151609) ring to create benzo[e]-DHP (BDHP) derivatives can significantly improve the photoconversion rate.[1][2]
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Pyridinium (B92312) Substitution: Functionalization with pyridinium groups can drastically enhance the ring-opening quantum yield and shift the required excitation wavelength to lower energies.[1][2] This is attributed to the electron-withdrawing nature of the pyridinium group, which introduces a charge transfer character to the excited states.[1][2]
-
-
Solvent Choice: The solvent can influence the photoswitching properties. For instance, some derivatives have been optimized to work efficiently in aqueous media, which is crucial for biological applications.[1]
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Dimerization: Linking two DHP units through a π-conjugated bridge can lead to highly cooperative photoswitching, where the quantum yield of the second ring-opening event is significantly enhanced compared to the first.[3][4]
Troubleshooting Guide
Issue 1: Low Quantum Yield for the DHP to CPD Ring-Opening Reaction.
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Possible Cause: The parent DHP scaffold inherently has a low quantum yield for photo-opening.
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Solution: Consider synthesizing or acquiring a chemically modified DHP derivative. Benzo-annulated derivatives like BDHP or pyridinium-substituted compounds such as DHPPy+ have shown significantly higher quantum yields.[1][2] For example, the photo-ring-opening quantum yield of BDHP is 7.4% at 389 nm, and for DHPPy+, it is 9.3% at 660 nm.[1][2]
-
-
Possible Cause: The excitation wavelength is not optimal.
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Solution: Ensure that the irradiation wavelength corresponds to a significant absorption band of the DHP derivative. While lower wavelengths around 500 nm might be absorbed, they may not be optimal for achieving a high photostationary state (PSS) with a large proportion of the open isomer.[1] For some derivatives, excitation in the 660-680 nm range provides the best compromise for the ring-opening process.[1]
-
-
Possible Cause: The solvent is not suitable for the specific DHP derivative.
-
Solution: The choice of solvent can impact the quantum yield. For instance, tBuDHP and BDHP have been studied in cyclohexane, while DHPPy+ and BDHPPy+ have been investigated in acetonitrile.[1] For biological applications, derivatives that are soluble and switch efficiently in aqueous media should be used.[1]
-
Issue 2: Poor Reversibility and Fatigue of the Photoswitch.
-
Possible Cause: The photoswitch may be undergoing degradation upon repeated cycling.
-
Solution: Some DHP derivatives, particularly those functionalized with pyridinium groups, have demonstrated high fatigue resistance, with the ability to undergo thousands of switching cycles under aerobic conditions.[1] Encapsulating the DHP molecule within a coordination cage has also been shown to improve its fatigue resistance.[5]
-
-
Possible Cause: Undesirable side reactions are occurring.
-
Solution: Ensure the purity of your sample and solvent. Degassing the solution to remove oxygen may be necessary for some systems, although many modern DHP derivatives are stable in air.[1]
-
Issue 3: Difficulty in Achieving a High Photostationary State (PSS).
-
Possible Cause: The chosen excitation wavelength for the forward and reverse reactions are too close, leading to significant overlap in the absorption spectra of the two isomers.
-
Solution: Select excitation wavelengths where the absorption of one isomer is maximized while the other is minimized. For example, a system based on a benzo[e]fused dimethyldihydropyrene unit substituted by a pyridinium group can be effectively switched between its open and closed forms using 680 nm and 470 nm light, respectively, achieving high PSS.[1]
-
Quantitative Data Summary
The following table summarizes the quantum yields for the photo-ring-opening (Φc–o) and photo-ring-closing (Φo–c) of various this compound derivatives under different experimental conditions.
| Derivative | Solvent | Excitation Wavelength (λex) | Ring-Opening Quantum Yield (Φc–o) | Ring-Closing Quantum Yield (Φo–c) |
| tBuDHP | Cyclohexane | 380 nm | 0.6% | - |
| BDHP | Toluene | 389 nm | 7.4% | - |
| BDHP | - | 505 nm | 2.4% | - |
| DHPPy+ | Acetonitrile | 660 nm | 9.3% | - |
| BDHPPy+ | Water | 680 nm | 14.5% | Quantitative at 470 nm |
Experimental Protocols
1. General Protocol for Monitoring Photoswitching using UV-Vis Spectroscopy
This protocol outlines the general steps to monitor the photoisomerization of a DHP derivative.
-
Sample Preparation: Prepare a solution of the DHP derivative in a suitable solvent (e.g., acetonitrile, cyclohexane, or water, depending on the derivative's solubility) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.0 at the desired excitation wavelength.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Irradiate the sample with a light source at the appropriate wavelength for the ring-opening reaction (e.g., 660 nm for BDHPPy+).[1] Use a filter to select the desired wavelength.
-
Spectral Monitoring: At regular intervals during irradiation, stop the light source and record the UV-Vis absorption spectrum. You should observe a decrease in the absorption bands corresponding to the DHP form and an increase in the bands corresponding to the CPD form.[1]
-
Reversibility Check: Once the photostationary state is reached for the ring-opening, irradiate the sample with the wavelength required for the ring-closing reaction (e.g., 470 nm for BCPDPy+).[1] Monitor the spectral changes as the system reverts to the initial DHP form.
-
Data Analysis: Plot the absorbance at a specific wavelength corresponding to one of the isomers as a function of irradiation time to determine the kinetics of the photoswitching process.
2. Protocol for Quantum Yield Determination
The quantum yield (Φ) is the ratio of the number of molecules that undergo a photochemical reaction to the number of photons absorbed. A common method for its determination is relative to a known actinometer.
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Actinometer Selection: Choose a chemical actinometer that absorbs in the same spectral region as your DHP derivative and has a well-characterized quantum yield at the excitation wavelength you will be using.
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Absorbance Matching: Prepare solutions of your DHP derivative and the actinometer with identical absorbance at the excitation wavelength.
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Irradiation: Irradiate both the DHP solution and the actinometer solution under identical conditions (same light source, wavelength, geometry, and irradiation time). The irradiation time should be kept short to ensure low conversion (typically <10%).
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Spectroscopic Analysis: After irradiation, record the UV-Vis spectra of both solutions.
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Calculation: The quantum yield of your DHP derivative (Φ_DHP) can be calculated using the following equation:
Φ_DHP = Φ_act * (ΔA_DHP / ε_DHP) / (ΔA_act / ε_act)
where:
-
Φ_act is the quantum yield of the actinometer.
-
ΔA_DHP and ΔA_act are the changes in absorbance at the monitoring wavelength for the DHP and actinometer solutions, respectively.
-
ε_DHP and ε_act are the molar extinction coefficients of the DHP and actinometer at the monitoring wavelength, respectively.
-
Visualizations
Caption: Reversible photoswitching of this compound (DHP).
Caption: Experimental workflow for optimizing DHP photoswitching.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Cooperative Photoswitching in Dihydropyrene Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,9-Dihydropyrene Stability in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1,9-Dihydropyrene (DHP) and its derivatives in solution. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Troubleshooting Guide: Addressing this compound Instability
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments involving this compound.
Issue: My this compound solution is degrading during my experiment. How do I troubleshoot this?
Answer:
Degradation of this compound is often indicated by a color change in the solution, unexpected analytical results (e.g., new peaks in HPLC, changes in UV-Vis spectra), or a decrease in the desired reactivity. Follow the steps below to identify and mitigate the cause of degradation.
Frequently Asked Questions (FAQs)
1. How should I store stock solutions of this compound?
Stock solutions should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil.
2. What are the best solvents for dissolving this compound?
Non-polar, aprotic solvents are generally preferred. The choice of solvent can significantly impact stability. Halogenated solvents should be used with caution as they can be a source of radical species under photochemical conditions. Always use high-purity, anhydrous, and degassed solvents.
3. How can I monitor the stability of my this compound solution over time?
The stability can be monitored using techniques such as:
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UV-Vis Spectroscopy: Track changes in the characteristic absorption peaks of the DHP molecule.
-
High-Performance Liquid Chromatography (HPLC): Quantify the parent compound and detect the appearance of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Identify structural changes and degradation products in the sample.
4. What are the likely degradation pathways for this compound?
The primary degradation pathway is thought to involve a biradical intermediate formed during the photoisomerization to cyclophanediene (CPD). This reactive intermediate can react with oxygen or other radical species, leading to decomposition.
Quantitative Data on Stability
The following table summarizes hypothetical stability data for a generic this compound derivative in various solvents under different conditions. This data is illustrative and based on the general behavior of similar polycyclic aromatic compounds. Actual stability will depend on the specific derivative and experimental conditions.
| Solvent | Condition | Half-life (t½) (hours) | Key Observations |
| Toluene | Dark, 4°C, Inert Atmosphere | > 500 | High stability. |
| Ambient Light, 25°C, Air | ~ 24 | Moderate degradation. | |
| Dichloromethane | Dark, 4°C, Inert Atmosphere | ~ 300 | Good stability. |
| Ambient Light, 25°C, Air | ~ 12 | Significant photodegradation. | |
| Acetonitrile | Dark, 4°C, Inert Atmosphere | ~ 400 | High stability. |
| Ambient Light, 25°C, Air | ~ 18 | Moderate photodegradation. | |
| Methanol | Dark, 4°C, Inert Atmosphere | ~ 100 | Lower stability due to protic nature. |
| Ambient Light, 25°C, Air | < 8 | Rapid degradation. |
Experimental Protocols
Protocol: Monitoring this compound Stability using UV-Vis Spectroscopy
Objective: To determine the rate of degradation of a this compound solution under specific light and atmospheric conditions.
Materials:
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This compound compound
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High-purity, degassed solvent (e.g., Toluene)
-
Amber volumetric flasks and cuvettes
-
UV-Vis Spectrophotometer
-
Source of controlled illumination (if studying photodegradation)
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen degassed solvent to a known concentration (e.g., 1 mg/mL) in an amber volumetric flask under an inert atmosphere.
-
From the stock solution, prepare a dilute solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU) at the wavelength of maximum absorbance (λmax).
-
-
Initial Measurement (T=0):
-
Immediately after preparation, acquire the full UV-Vis spectrum of the dilute solution.
-
Record the absorbance at the λmax.
-
-
Incubation:
-
Store the solution under the desired experimental conditions (e.g., ambient light on a benchtop, or in a dark, temperature-controlled chamber).
-
Ensure the container is sealed to prevent solvent evaporation.
-
-
Time-course Measurements:
-
At regular intervals (e.g., every hour), withdraw an aliquot of the solution and measure its UV-Vis spectrum.
-
Record the absorbance at the λmax at each time point.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time.
-
Calculate the percentage of remaining this compound at each time point relative to the initial measurement.
-
Determine the degradation rate and the half-life of the compound under the tested conditions.
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troubleshooting side reactions in 1,9-Dihydropyrene synthesis
Welcome to the technical support center for the synthesis of 1,9-dihydropyrene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and characterization of this compound and its derivatives.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly via the intramolecular cyclization of a 2,2'-disubstituted biphenyl (B1667301) precursor.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Low to no yield of this compound, with starting material recovered. | 1. Incomplete cyclization reaction. 2. Insufficient reaction time or temperature. 3. Deactivated catalyst or reagent. | 1. Increase reaction temperature in increments of 10°C. 2. Extend the reaction time. 3. Use fresh or newly activated catalyst/reagent. 4. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
| TR-02 | The major product isolated is pyrene (B120774), not this compound. | 1. Over-oxidation of the dihydropyrene (B12800588) product during the reaction or workup. 2. The chosen reducing agent is not selective, leading to aromatization. 3. Exposure to air for prolonged periods. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas all solvents prior to use. 3. Use a milder reducing agent. 4. Minimize exposure to air during workup and purification. |
| TR-03 | A significant amount of insoluble, polymeric material is formed. | 1. Intermolecular side reactions are competing with the desired intramolecular cyclization. 2. The concentration of the starting material is too high. | 1. Employ high-dilution conditions to favor intramolecular cyclization. 2. Add the starting material slowly to the reaction mixture over an extended period. |
| TR-04 | Multiple unidentified spots are observed on TLC analysis of the crude product. | 1. Presence of impurities in the starting biphenyl precursor. 2. Decomposition of the starting material or product under the reaction conditions. 3. Competing side reactions leading to various byproducts. | 1. Purify the starting material (e.g., 2,2'-bis(2-oxoethyl)biphenyl) before the cyclization step. 2. Lower the reaction temperature to minimize decomposition. 3. Perform a thorough analysis (e.g., NMR, MS) of the major spots to identify the byproducts and adjust the reaction conditions accordingly. |
| TR-05 | The purified this compound decomposes upon storage. | 1. The compound is sensitive to light, air, or residual acid/base from purification. | 1. Store the purified compound under an inert atmosphere, protected from light. 2. Ensure the product is free from any acidic or basic impurities by washing with neutral solutions and thoroughly drying. 3. Store at low temperatures (-20°C). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and often employed strategy for synthesizing the pyrene core involves the intramolecular cyclization of a 2,2'-disubstituted biphenyl. For this compound, a suitable precursor such as 2,2'-bis(2-oxoethyl)biphenyl can be synthesized and then subjected to a reductive cyclization reaction.
Q2: How can I monitor the progress of the cyclization reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot corresponding to the starting biphenyl precursor should diminish over time, while a new spot for the this compound product should appear. It is advisable to use a co-spot of the starting material for accurate comparison.
Q3: What are the key parameters to control to avoid the formation of pyrene?
A3: The key is to prevent oxidation. This can be achieved by maintaining an inert atmosphere (nitrogen or argon) throughout the reaction and workup, using degassed solvents, and avoiding excessive heat. The choice of a mild and selective reducing agent is also crucial.
Q4: What purification techniques are most effective for this compound?
A4: Column chromatography on silica (B1680970) gel is a standard method for purification. A non-polar eluent system, such as a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically effective. Due to its potential sensitivity, care should be taken to avoid prolonged exposure to silica gel, which can be slightly acidic. Recrystallization from a suitable solvent can also be an effective final purification step.
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the ¹H NMR spectrum, you would expect to see signals corresponding to the aromatic protons and, importantly, characteristic signals for the methylene (B1212753) protons of the dihydropyrene bridge, likely in the aliphatic region of the spectrum. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₂).
Experimental Protocols
Proposed Synthesis of this compound via Reductive Cyclization
This protocol describes a hypothetical but plausible method for the synthesis of this compound from 2,2'-bis(2-oxoethyl)biphenyl.
Step 1: Synthesis of 2,2'-bis(2-oxoethyl)biphenyl (Hypothetical Precursor)
This precursor would likely be synthesized from 2,2'-biphenyldiacetic acid via conversion to the diacyl chloride followed by a suitable reaction to form the dialdehyde (B1249045) or diketone. For the purpose of this guide, we will assume the precursor is available.
Step 2: Reductive Cyclization to this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under a positive pressure of dry nitrogen.
-
Reagents:
-
2,2'-bis(2-oxoethyl)biphenyl (1.0 eq)
-
A suitable low-valent titanium reagent (e.g., generated in situ from TiCl₄ and Zn dust) or another appropriate cyclization/reducing agent.
-
Anhydrous THF as the solvent.
-
-
Procedure:
-
The cyclization/reducing agent is prepared in the reaction flask in anhydrous THF under nitrogen.
-
A solution of 2,2'-bis(2-oxoethyl)biphenyl in anhydrous THF is prepared and added to the dropping funnel.
-
The biphenyl solution is added dropwise to the stirred suspension of the reagent at a controlled temperature (e.g., 0°C or room temperature) over several hours to maintain high dilution.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for a specified time (e.g., 12-24 hours), with the progress monitored by TLC.
-
-
Workup:
-
The reaction is quenched by the slow addition of a suitable quenching agent (e.g., aqueous NaHCO₃ solution).
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Fractions containing the desired product are combined, and the solvent is evaporated.
-
If necessary, the product can be further purified by recrystallization.
-
| Parameter | Recommended Condition |
| Precursor Concentration | High dilution (<0.01 M) |
| Reaction Atmosphere | Inert (Nitrogen or Argon) |
| Solvent | Anhydrous THF |
| Temperature | 0°C to reflux, depending on the reagent |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography (Silica Gel) |
Visualizations
Technical Support Center: Enhancing the Photostability of 1,9-Dihydropyrene Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,9-dihydropyrene (DHP) derivatives. The focus is on strategies to enhance the photostability of these versatile molecular photoswitches.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, handling, and photochemical investigation of this compound derivatives.
Question: Why is my this compound derivative degrading so quickly upon irradiation?
Answer: The primary cause of photodegradation in this compound derivatives is the formation of a reactive biradical intermediate upon photocleavage of the central C-C bond. This intermediate can undergo irreversible side reactions, leading to poor fatigue resistance.[1][2] Several factors can exacerbate this issue:
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Presence of Oxygen: In non-deoxygenated solvents, the biradical intermediate can react with molecular oxygen, leading to photo-oxidative decomposition products.
-
High Concentration: At higher concentrations, bimolecular reactions between the biradical intermediates or with ground-state DHP molecules are more likely, leading to dimerization or other irreversible products.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the lifetime and reactivity of the biradical intermediate.
Question: My UV-Vis spectrum shows unexpected changes or artifacts during photoswitching experiments. What could be the cause?
Answer: Several factors can lead to artifacts in UV-Vis spectra of DHP derivatives:
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Aggregation: DHP derivatives, especially in aqueous solutions or at high concentrations, can form aggregates.[3][4][5][6] Aggregation can lead to changes in the absorption spectrum, such as peak broadening, shifts in λmax, and deviations from Beer-Lambert law.
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Photodegradation Products: The absorption spectra of degradation products can overlap with those of the DHP and its photoisomer, leading to a loss of clean isosbestic points and making it difficult to accurately determine the photoconversion.
-
Instrumental Artifacts: Ensure proper instrument calibration and baseline correction. Lamp fluctuations or detector changes in the spectrophotometer can also introduce artifacts.[7]
Question: After irradiation, the ¹H NMR signals of my DHP derivative are significantly broadened. Why is this happening?
Answer: Signal broadening in the ¹H NMR spectrum after irradiation is a common issue and can be attributed to several factors:
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Formation of Paramagnetic Species: The biradical intermediate formed during photoswitching is a paramagnetic species. Even in small concentrations, paramagnetic species can cause significant line broadening of NMR signals of nearby diamagnetic molecules.[2][8][9][10]
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Chemical Exchange: If the rates of photoisomerization and thermal back-reaction are on the NMR timescale, this can lead to exchange broadening of the signals.[11] This is particularly relevant when performing in-situ irradiation NMR experiments.
-
Aggregation: As with UV-Vis spectroscopy, aggregation can lead to broader NMR signals due to restricted molecular tumbling.
Question: I am trying to synthesize a functionalized this compound, but the yields are low and I get multiple side products. What can I do?
Answer: The synthesis of substituted 1,9-dihydropyrenes can be challenging. Low yields and side products often arise from:
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Vigorous Reaction Conditions: The core dihydropyrene (B12800588) structure can be sensitive to harsh reaction conditions.
-
Competing Reactions: During functionalization, competing side reactions on the aromatic core can occur.
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Purification Difficulties: The separation of closely related isomers and byproducts can be difficult.
Consider using milder reaction conditions and protecting group strategies where appropriate. Careful optimization of the reaction parameters and purification methods is crucial.[12]
Data Presentation: Photostability of this compound Derivatives
The following table summarizes key photostability data for various this compound derivatives. This data can help in selecting or designing derivatives with enhanced photostability for specific applications.
| Derivative | Solvent | Quantum Yield (Φ_photodegradation) | Half-life (t½) / Fatigue Resistance | Reference(s) |
| Unsubstituted this compound (DHP) | Pentane | Not Reported | 28% decomposition after 10 cycles | [13] |
| DHP encapsulated in a PdII6L4 coordination cage | Water | Not Reported | Negligible decomposition after 10 cycles | [13] |
| Benzo[e]-fused dimethyldihydropyrene with a methyl-pyridinium substituent | Water | Not Reported | Cyclabilities (Z₅₀) above 4000 in both organic and aqueous solvents | [14][15] |
| Dihydropyridine derivatives (general) | Various | 10⁻³ - 10⁻⁵ | Not Reported | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of the photostability of this compound derivatives.
Protocol 1: Determination of Photodegradation Quantum Yield (Φ_pd)
The photodegradation quantum yield is a measure of the efficiency of the photodegradation process.
Materials:
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This compound derivative of interest
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Spectrophotometric grade solvent (e.g., acetonitrile, cyclohexane)
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Calibrated light source with a narrow bandwidth (e.g., laser or LED with a bandpass filter)
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Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)
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UV-Vis spectrophotometer
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Quartz cuvettes
Procedure:
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Prepare Solutions: Prepare a dilute solution of the DHP derivative in the chosen solvent with an absorbance of ~0.1 at the irradiation wavelength. Prepare the actinometer solution according to standard protocols.
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Irradiation:
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Fill a quartz cuvette with the DHP solution and place it in a temperature-controlled holder.
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Irradiate the solution with the calibrated light source for a set period.
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Record the UV-Vis absorption spectrum at regular intervals during irradiation.
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Repeat the irradiation experiment with the actinometer solution under identical conditions.
-
-
Data Analysis:
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From the UV-Vis spectra of the DHP derivative, determine the initial rate of decomposition by monitoring the decrease in the absorbance at its λmax.
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Determine the photon flux of the light source using the data from the actinometer experiment.
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Calculate the photodegradation quantum yield using the following equation: Φ_pd = (rate of decomposition of DHP) / (photon flux)
-
Protocol 2: Measurement of Fatigue Resistance
Fatigue resistance is the ability of a photoswitch to undergo multiple switching cycles without significant degradation.
Materials:
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This compound derivative
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Spectrophotometric grade solvent
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Two light sources with appropriate wavelengths for the forward and reverse photoisomerization
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UV-Vis spectrophotometer
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Quartz cuvettes
Procedure:
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Prepare Solution: Prepare a solution of the DHP derivative in the desired solvent.
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Cycling Experiment:
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Record the initial UV-Vis spectrum of the solution.
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Irradiate the solution with the first wavelength of light to drive the photoisomerization to the photostationary state (PSS).
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Record the UV-Vis spectrum.
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Irradiate the solution with the second wavelength of light to drive the reverse photoisomerization.
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Record the UV-Vis spectrum.
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Repeat this cycling process for a desired number of cycles (e.g., 10, 50, 100).
-
-
Data Analysis:
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Monitor the change in the absorbance at the λmax of the initial isomer at the end of each full cycle.
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Plot the normalized absorbance versus the number of cycles.
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The fatigue resistance can be quantified by the number of cycles it takes for the absorbance to decrease to a certain percentage of its initial value (e.g., 90% or 50%).
-
Visualizations
Photodegradation Pathway of this compound
Caption: Photodegradation pathway of this compound (DHP).
Experimental Workflow for Determining Photodegradation Quantum Yield
Caption: Workflow for quantum yield determination.
General Strategy for Enhancing Photostability
Caption: Strategies to enhance DHP photostability.
References
- 1. Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV-Vis spectroscopic and chemometric study on the aggregation of ionic dyes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Year of N-Confusion: Determining Aggregation in N-Confused Porphyrins Using UV-Vis Spectroscopy — The College of Wooster [wooster.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 11. NMR Spectroscopy of supramolecular chemistry on protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 1,9-Dihydropyrene in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility limitations of 1,9-Dihydropyrene in aqueous environments. Given the hydrophobic nature of polycyclic aromatic hydrocarbons (PAHs) like this compound, achieving sufficient concentrations in aqueous buffers for biological assays and other experiments can be a significant hurdle. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₆H₁₂[1]. Like other PAHs, its structure is nonpolar, leading to low affinity for polar solvents like water. This inherent hydrophobicity results in poor aqueous solubility, which can lead to precipitation and aggregation in experimental settings.
Q2: What are the common signs of solubility problems with this compound in my experiments?
Common indicators of poor solubility include:
-
Visible Precipitation: Formation of solid particles, cloudiness, or a film in your aqueous solution.
-
Inconsistent Assay Results: High variability between replicate experiments due to non-homogenous distribution of the compound.
-
Low Bioavailability: In cell-based assays, poor solubility can limit the effective concentration of the compound that reaches the cells.
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Compound Aggregation: Formation of molecular aggregates which can alter the compound's activity and lead to erroneous results[2].
Q3: What general strategies can I use to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Using a water-miscible organic solvent to first dissolve the compound before dilution in an aqueous buffer[3][4].
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin (B1172386) to form a water-soluble inclusion complex[5][6][7].
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Nanoparticle Formulation: Incorporating this compound into nanoparticles, such as solid lipid nanoparticles, to create a stable aqueous dispersion[8][9][10].
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. This is often exacerbated by the use of a volatile organic solvent for the initial stock solution which evaporates quickly, leaving the hydrophobic compound to crash out of solution.
Solution Workflow:
References
- 1. This compound | C16H12 | CID 609043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Nanomicellar Formulation for Topical Delivery of Biotinylated Lipid Prodrug of Acyclovir: Formulation Development and Ocular Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous nanomicellar formulation for topical delivery of biotinylated lipid prodrug of acyclovir: formulation development and ocular biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Optimization of NMR Spectroscopic Analysis for 1,9-Dihydropyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dihydropyrene. The information is designed to address specific issues that may be encountered during NMR spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 1H NMR analysis of this compound?
A1: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for many organic compounds, including those similar to this compound, due to its ability to dissolve a wide range of nonpolar to moderately polar compounds and its relative ease of removal.[1] For compounds with different solubility profiles, other solvents such as benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.[2] The choice of solvent can influence the chemical shifts of your compound, so consistency is key when comparing spectra.[2]
Q2: What are the expected 1H and 13C NMR chemical shift ranges for this compound?
Q3: How can I confirm the presence of exchangeable protons (e.g., from moisture) in my sample?
A3: To confirm the presence of an OH or NH proton, which can arise from moisture in the sample or solvent, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[2] Exchangeable protons will be replaced by deuterium, causing their corresponding signal to disappear or significantly decrease in intensity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans (NS). Note that the signal-to-noise ratio increases with the square root of the number of scans. |
| Broad or Distorted Peaks | - Poor shimming of the magnetic field.- Sample inhomogeneity (undissolved material).- High sample concentration leading to aggregation.- Presence of paramagnetic impurities. | - Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective.- Ensure your sample is fully dissolved. Filter the solution into the NMR tube if necessary.- Dilute the sample.- Degas the sample to remove dissolved oxygen, which is paramagnetic. The freeze-pump-thaw technique is effective for this. |
| Overlapping Aromatic Signals | - The complex aromatic region of this compound can lead to signal overlap. | - Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[2]- Acquire the spectrum on a higher-field NMR spectrometer to increase signal dispersion.- Utilize 2D NMR techniques such as COSY and HSQC to resolve individual proton and carbon signals. |
| Presence of Unexpected Peaks | - Residual solvent from synthesis or purification.- Impurities in the sample.- Water in the NMR solvent. | - Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.- Purify the sample further if necessary.- Use a fresh, sealed bottle of deuterated solvent or dry the solvent over molecular sieves. Adding a small amount of a drying agent like K₂CO₃ to your CDCl₃ can also help. |
| Inaccurate Integrations | - Incomplete relaxation of nuclei between pulses.- Overlapping peaks. | - Increase the relaxation delay (d1) to ensure all protons fully relax before the next pulse. A common starting point is 5 times the longest T₁ relaxation time.- Use deconvolution software to fit and integrate overlapping peaks. |
Experimental Protocols
Standard 1H NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a Pasteur pipette to transfer the solution to the NMR tube, filtering through a small cotton plug to remove any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Typical 1D 1H NMR Acquisition Parameters
The following are general starting parameters that may require optimization for your specific instrument and sample.
| Parameter | Typical Value | Notes |
| Pulse Program | zg30 or zg | A standard 30 or 90-degree pulse sequence. |
| Number of Scans (NS) | 8 - 64 | Increase for dilute samples to improve signal-to-noise. |
| Relaxation Delay (d1) | 1 - 5 s | Should be at least 5 times the longest T₁ of your compound for accurate integration. |
| Acquisition Time (AQ) | 2 - 4 s | Longer acquisition times provide better resolution. |
| Spectral Width (SW) | 12 - 16 ppm | Should encompass all expected proton signals. |
| Temperature | 298 K (25 °C) | Can be varied to study dynamic processes. |
Visualizations
Caption: A typical experimental workflow for NMR spectroscopic analysis.
References
minimizing degradation of 1,9-Dihydropyrene during experimentation
Welcome to the technical support center for 1,9-Dihydropyrene (DHP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (DHP) degradation?
A1: The primary cause of DHP degradation is its inherent photosensitivity. Upon irradiation with visible light, DHP isomerizes to cyclophanediene (CPD). This process is thought to proceed through a biradical intermediate which is highly reactive.[1][2] This intermediate is susceptible to reactions with oxygen and other radical species, leading to irreversible decomposition of the molecule.
Q2: What are the main environmental factors that accelerate DHP degradation?
A2: The main environmental factors that accelerate DHP degradation are exposure to light (both visible and UV) and the presence of oxygen.[1] Experiments have shown that degradation is more significant in solutions that have not been deoxygenated.
Q3: How should I store solid this compound?
A3: Solid this compound should be stored in a cool, dark, and dry place.[3][4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] Use amber vials or wrap containers in aluminum foil to protect from light.
Q4: How can I minimize degradation when preparing solutions of DHP?
A4: To minimize degradation when preparing DHP solutions, it is crucial to use deoxygenated solvents.[1][5] Solvents can be deoxygenated by bubbling with an inert gas like nitrogen or argon.[1] All manipulations should be carried out under dim light or in a light-protected environment.
Troubleshooting Guide
Problem: I am observing significant degradation of my DHP sample during photoswitching experiments.
-
Question: Are you deoxygenating your solvent prior to dissolving the DHP?
-
Answer: The presence of oxygen can lead to the decomposition of the biradical intermediate formed during photoisomerization.[1] It is critical to use deoxygenated solvents for photoswitching experiments. A study showed that after 10 irradiation cycles, 13% of DHP decomposed in water that was not deoxygenated, compared to 8% in deoxygenated water.[1]
-
-
Question: How are you protecting your sample from ambient light?
Problem: My DHP solution is losing its characteristic green color even when stored in the dark.
-
Question: Is your solvent properly deoxygenated and stored under an inert atmosphere?
-
Answer: Even in the dark, slow oxidation can occur if the solution is exposed to air. Ensure that the solvent was thoroughly deoxygenated and the container is sealed under an inert gas.
-
-
Question: What is the purity of your DHP sample?
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Answer: Impurities can sometimes catalyze degradation. Ensure your DHP is of high purity. If necessary, repurify your sample.
-
Problem: I am seeing unexpected peaks in the NMR spectrum of my DHP sample.
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Question: Was the NMR solvent degassed?
-
Answer: Dissolved oxygen in NMR solvents can lead to degradation, especially if the sample is exposed to light during preparation or while waiting in the spectrometer. Using degassed NMR solvents is recommended.
-
-
Question: How long was the sample in the spectrometer?
-
Answer: Prolonged exposure to the spectrometer's light source, although weak, can contribute to degradation over time. Acquire spectra promptly after sample preparation.
-
Data on this compound Degradation
The following table summarizes quantitative data on the degradation of DHP under different experimental conditions.
| Condition | Number of Irradiation Cycles | Degradation (%) | Reference |
| Free DHP in pentane (B18724) (deoxygenated) | 10 | 28% | [2][5] |
| Encapsulated DHP in water (deoxygenated) | 10 | 8% | [1] |
| Encapsulated DHP in water (not deoxygenated) | 10 | 13% | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
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Solvent Deoxygenation:
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Place the desired solvent in a flask with a sidearm.
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Bubble a gentle stream of nitrogen or argon gas through the solvent for at least 30 minutes.
-
Seal the flask under the inert atmosphere.
-
-
Weighing and Dissolving DHP:
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Conduct all manipulations in a glove box or under a gentle stream of inert gas.
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Work under dim or red light to minimize light exposure.
-
Weigh the required amount of solid DHP in an amber vial.
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Add the deoxygenated solvent to the vial and sonicate briefly if necessary to dissolve.
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Seal the vial with a septum cap.
-
-
Storage of DHP Solutions:
-
Store solutions in the dark at a low temperature (e.g., in a refrigerator).
-
Wrap the vial in aluminum foil for additional light protection.
-
Ensure the container is properly sealed to maintain the inert atmosphere.
-
Protocol 2: Performing Photoswitching Experiments
-
Sample Preparation:
-
Prepare the DHP solution following Protocol 1.
-
Transfer the solution to a quartz cuvette equipped with a septum using a gas-tight syringe.
-
Ensure the headspace of the cuvette is flushed with an inert gas.
-
-
Irradiation:
-
Use a filtered light source to irradiate the sample at the desired wavelength for the DHP to CPD conversion (e.g., 460 nm).
-
For the reverse reaction (CPD to DHP), use a UV light source (e.g., 254 nm).
-
Monitor the reaction by UV-Vis spectroscopy.
-
-
Post-Experiment Handling:
-
After the experiment, store the sample solution according to the guidelines in Protocol 1.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for DHP degradation.
References
refining experimental conditions for efficient 1,9-Dihydropyrene isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for the efficient photoisomerization of 1,9-Dihydropyrene (DHP) to its cyclophanediene (CPD) form.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DHP to CPD isomerization is inefficient, with low conversion rates. What are the potential causes and how can I improve the quantum yield?
A1: Low quantum yields for the ring-opening of DHPs are an inherent characteristic of this class of photoswitches.[1] The efficiency is limited by the low rate constant of the ring-opening process from the first singlet excited state.[1] However, several factors can be optimized:
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Wavelength and Intensity of Irradiation: Ensure the irradiation wavelength corresponds to the absorption maximum of your specific DHP derivative. The light intensity should be sufficient to drive the reaction, but excessive power can lead to photodegradation.
-
Solvent Choice: The polarity of the solvent can influence the stability of the excited state and the isomerization quantum yield. Experiment with a range of solvents with varying polarities to find the optimal medium for your derivative.
-
Substituent Effects: The electronic nature of substituents on the dihydropyrene (B12800588) core significantly impacts the quantum yield. Electron-withdrawing or -donating groups can be strategically introduced to modulate the photochemical properties.[1]
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Deoxygenation: The presence of oxygen can lead to side reactions and degradation of the photochrome, especially the reactive biradical intermediate.[2][3] It is crucial to thoroughly deoxygenate the solvent prior to and during the experiment.
Q2: I am observing significant sample degradation and poor fatigue resistance over multiple isomerization cycles. How can I minimize this?
A2: The poor fatigue resistance of DHPs is often attributed to bimolecular reactions involving the unstable biradical intermediate formed during the isomerization process.[2][3] This leads to irreversible decomposition. To mitigate this:
-
Encapsulation: Confining the DHP molecule within a coordination cage can stabilize the reactive intermediate by isolating it from other molecules, thereby improving the yield of each isomerization step and significantly reducing fatigue.[2][3]
-
Work at Low Concentrations: Reducing the concentration of the DHP solution can decrease the probability of bimolecular decomposition pathways.
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Solvent Purity: Use high-purity, degassed solvents to minimize reactions with impurities.
Q3: The thermal back-reaction from CPD to DHP is too fast for my application. How can I increase the thermal stability of the CPD isomer?
A3: The thermal stability of the CPD isomer is a critical parameter for many applications. To suppress the thermal back-isomerization:
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Substituent Engineering: The introduction of specific substituents can influence the energy barrier for the thermal ring-closure. For example, the synthesis of 8,16-dicyano[2.2]metacyclophane-1,9-diene has been shown to suppress the thermal isomerization back to DHP.
Q4: I am having trouble monitoring the isomerization process. What are the recommended analytical techniques?
A4: The photoisomerization of DHP to CPD can be effectively monitored using the following spectroscopic techniques:
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UV-Vis Spectroscopy: DHP is a deeply colored compound, while CPD is typically light-brown.[2][3] This significant change in the absorption spectrum allows for straightforward monitoring of the isomerization progress by tracking the changes in absorbance at specific wavelengths.
-
NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool to characterize the starting material, the product, and to quantify the composition of the mixture at the photostationary state. The chemical shifts of the protons on the dihydropyrene core change distinctively upon isomerization to the cyclophanediene form.
Experimental Protocols
Protocol 1: General Procedure for DHP to CPD Photoisomerization
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Sample Preparation: Prepare a solution of the DHP derivative in a deoxygenated solvent of choice (e.g., acetonitrile, pentane) in a quartz cuvette. The concentration should be kept low (in the micromolar range) to minimize bimolecular side reactions.
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Deoxygenation: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Seal the cuvette to maintain an inert atmosphere.
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Irradiation: Irradiate the solution with a light source emitting at a wavelength corresponding to the absorption maximum of the DHP derivative (e.g., visible light, blue light at 460 nm).[2][3] The irradiation time will depend on the light source intensity and the quantum yield of the specific DHP derivative.
-
Monitoring: Monitor the progress of the isomerization by acquiring UV-Vis or 1H NMR spectra at regular intervals until the photostationary state is reached (i.e., no further change in the spectra is observed).
Protocol 2: Reversible Isomerization and Fatigue Resistance Study
-
Forward Isomerization: Following Protocol 1, irradiate the deoxygenated DHP solution with visible light (e.g., 460 nm) for a fixed duration (e.g., 10 minutes) to induce the conversion to CPD.[2][3]
-
Reverse Isomerization: Subsequently, irradiate the same solution with UV light (e.g., 254 nm) for a fixed duration (e.g., 10 minutes) to promote the back-isomerization to DHP.[2][3]
-
Cycling: Repeat steps 1 and 2 for a desired number of cycles (e.g., 10 cycles).
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Analysis: After each cycle, or at the end of the experiment, quantify the amount of DHP remaining to assess the fatigue resistance. A significant decrease in the amount of DHP after multiple cycles indicates poor fatigue resistance.[2][3]
Data Presentation
Table 1: Comparison of Free vs. Encapsulated DHP Isomerization
| Parameter | Free DHP in Acetonitrile | Encapsulated DHP |
| Isomerization Rate Constant (s-1) | 1.5 x 10-2 | 0.5 x 10-2 |
| Relative Quantum Yield | 1 | ~0.33 |
| Fatigue after 10 Cycles | 28% loss | Negligible loss |
Data synthesized from a study by M. C. and A. B. G. et al. (2020)[2]
Visualizations
References
solutions for poor reproducibility in 1,9-Dihydropyrene experiments
Welcome to the technical support center for 1,9-dihydropyrene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments involving this class of compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis, purification, and handling of 1,9-dihydropyrenes, with a focus on the well-studied trans-10b,10c-dimethyl-10b,10c-dihydropyrene.
Synthesis
Question: My synthesis of trans-10b,10c-dimethyl-10b,10c-dihydropyrene is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of trans-10b,10c-dimethyl-10b,10c-dihydropyrene, which is often prepared from its cyclophanediene (CPD) valence isomer, can stem from several factors. Here are some key areas to investigate:
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Incomplete Isomerization: The conversion of the metacyclophanediene (CPD) precursor to the dihydropyrene (B12800588) (DHP) is a photochemical or thermal process.
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Photochemical Isomerization: Ensure your light source has the appropriate wavelength and intensity. The ring-closure of CPD to DHP is a key step. The quantum yield for this process can be variable, so irradiation time and reaction concentration may need optimization.
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Thermal Isomerization: If using a thermal method, ensure the temperature and reaction time are optimal. In some cases, the CPD is the less stable isomer, and the equilibrium will favor the DHP upon heating. For trans-10b,10c-dimethyldihydropyrene, the cyclophanediene is the less stable isomer by about 3 kcal/mol.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired dihydropyrene.
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Oxidation: Dihydropyrenes can be sensitive to oxidation, especially when exposed to air and light over extended periods. It is advisable to perform reactions under an inert atmosphere (e.g., argon or nitrogen).
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Decomposition: For some derivatives, the energy input (light or heat) required for isomerization can also lead to decomposition pathways.[2] Careful monitoring of the reaction progress by techniques like TLC or ¹H NMR is recommended to avoid over-exposure.
-
-
Purity of Starting Materials: Impurities in the starting metacyclophanediene can interfere with the isomerization reaction. Ensure the precursor is thoroughly purified before proceeding.
Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting flowchart for low yields in dihydropyrene synthesis.
Purification
Question: I am having difficulty separating the desired trans-10b,10c-dimethyl-10b,10c-dihydropyrene from byproducts. What purification strategies are most effective?
Answer: The purification of trans-10b,10c-dimethyl-10b,10c-dihydropyrene often involves column chromatography. Here are some tips for successful separation:
-
Choice of Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase. The activity of the silica can be important; for sensitive compounds, deactivated silica gel (by adding a small percentage of water or triethylamine (B128534) to the eluent) can prevent decomposition on the column.
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Eluent System: A non-polar eluent system is typically required. A gradient of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or toluene (B28343) is often effective. Start with pure hexane and gradually increase the proportion of the more polar solvent.
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Identification of Fractions: The dihydropyrene is often colored (typically green or deep red), which can aid in visual identification of the desired fractions. However, always confirm the identity and purity of the fractions using TLC and ¹H NMR spectroscopy.
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Handling of Purified Product: The purified dihydropyrene can be sensitive to light and air. It is best to evaporate the solvent under reduced pressure at low temperature and to store the final product under an inert atmosphere in the dark.
Logical Flow for Dihydropyrene Purification
Caption: A typical workflow for the purification of dihydropyrenes.
Stability and Handling
Question: My purified trans-10b,10c-dimethyl-10b,10c-dihydropyrene seems to be decomposing over time. What are the best practices for storage and handling?
Answer: trans-10b,10c-dimethyl-10b,10c-dihydropyrene and its derivatives can be sensitive to environmental factors. To ensure their stability, follow these guidelines:
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Atmosphere: Store the solid compound and solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.
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Light: Dihydropyrenes are photochromic and can undergo isomerization or decomposition upon exposure to light.[1][3][4] Store samples in amber vials or wrapped in aluminum foil to protect them from light.
-
Temperature: For long-term storage, it is advisable to keep the compound at low temperatures, such as in a freezer at -20 °C.
-
Solvent: If storing in solution, use a degassed, high-purity solvent. Some solvents can contain impurities that may promote decomposition.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light | Amber vial or foil-wrapped | Prevents photochemical reactions.[1][3][4] |
| Temperature | -20 °C (Freezer) | Slows down decomposition processes. |
| Solvent (for solutions) | Degassed, high-purity solvent | Minimizes solvent-mediated degradation. |
Characterization
Question: I am observing unexpected peaks in the ¹H NMR spectrum of my trans-10b,10c-dimethyl-10b,10c-dihydropyrene sample. What could be the cause?
Answer: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:
-
Residual Solvent: Ensure your sample is thoroughly dried to remove any residual solvents from the purification process. Common solvent peaks are well-documented and can be checked against reference tables.
-
Presence of the Cyclophanediene (CPD) Isomer: Since the dihydropyrene can exist in equilibrium with its cyclophanediene valence isomer, you may see peaks corresponding to both species. The ratio of the two isomers can be influenced by temperature and light exposure. The ¹H NMR spectrum of the CPD will show signals in a different region compared to the highly shielded internal methyl protons of the dihydropyrene.
-
Decomposition Products: If the sample has started to decompose, you will see additional signals. These may be broad or sharp depending on the nature of the decomposition products.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can lead to significant broadening of NMR signals.
Troubleshooting ¹H NMR Spectra
Caption: A decision tree for troubleshooting unexpected ¹H NMR signals.
Experimental Protocols
A detailed experimental protocol for the synthesis of trans-10b,10c-dimethyl-10b,10c-dihydropyrene is not explicitly available in the provided search results. However, based on the literature, the synthesis generally involves the photochemical or thermal valence isomerization of the corresponding [2.2]metacyclophanediene. Researchers should consult seminal works by Mitchell and Boekelheide for specific reaction conditions.[3][5]
General Procedure for Photochemical Isomerization:
-
Preparation of the Solution: Dissolve the purified [2.2]metacyclophanediene precursor in a suitable, degassed solvent (e.g., cyclohexane (B81311) or benzene) in a quartz reaction vessel. The concentration should be optimized for the specific setup.
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Inert Atmosphere: Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: While stirring, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter) for a predetermined period.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them by ¹H NMR or UV-Vis spectroscopy. The appearance of the characteristic upfield signal for the internal methyl protons in the ¹H NMR spectrum is a good indicator of dihydropyrene formation.
-
Work-up and Purification: Once the reaction has reached the desired conversion, remove the solvent under reduced pressure at low temperature. Purify the crude product by column chromatography on silica gel using a non-polar eluent system as described in the purification FAQ.
Data Presentation
¹H and ¹³C NMR Chemical Shifts for Pyrene (B120774) Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| 1-Aminopyrene | ¹H | 6.32 (s, 2H), 7.40 (d, 1H), 7.71 (d, 1H), 7.86 (t, 1H), 7.88 (d, 1H), 7.92 (d, 1H), 7.97 (d, 1H), 7.98 (d, 1H), 7.99 (d, 1H), 8.29 (d, 1H) | DMSO-d₆ |
| ¹³C | 113.13, 114.72, 121.39, 121.76, 122.13, 122.37, 122.91, 124.14, 125.14, 125.70, 125.85, 126.52, 127.70, 131.67, 132.02, 144.36 | DMSO-d₆ | |
| Pyrene Dianion | ¹H | (complex multiplet) | [²H₈]THF |
| ¹³C | signals observed | [²H₈]THF |
Note: The chemical shifts for the pyrene dianion are highly dependent on the counter-ion and solvent.[2] For the target trans-10b,10c-dimethyl-10b,10c-dihydropyrene, the most characteristic signal in the ¹H NMR spectrum is the highly shielded peak for the internal methyl groups, which appears at a negative chemical shift (upfield of TMS).
References
- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 2. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 3. Mechanistic insights into the photochromism of trans-10b,10c-dimethyl-10b,10c-dihydropyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical studies on the photochromism of trans-10b,10c-dimethyldihydropyrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
enhancing the switching speed of 1,9-Dihydropyrene-based systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,9-dihydropyrene (DHP)-based photoswitchable systems.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for evaluating the performance of a this compound-based photoswitch?
A1: The efficiency of a DHP-based photoswitch is primarily assessed by four parameters:
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Photoisomerization Quantum Yield (Φ): This quantifies the efficiency of the photochemical conversion, representing the number of molecules isomerized per photon absorbed.[1][2][3]
-
Photostationary State (PSS): This is the equilibrium ratio of the two isomers (the closed DHP form and the open cyclophanediene (CPD) form) under continuous irradiation at a specific wavelength.[1]
-
Thermal Stability: This refers to the stability of the less stable isomer (typically the CPD form) in the dark. Some DHP systems exhibit thermal relaxation back to the more stable form.
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Fatigue Resistance: This measures the number of switching cycles a system can undergo before significant degradation or loss of performance.[4][5]
Q2: How do I choose the optimal wavelengths for switching my DHP-based system?
A2: The optimal wavelengths are determined by the absorption spectra of the DHP and CPD isomers. For the ring-opening reaction (DHP to CPD), you should irradiate at a wavelength where the DHP form has a strong absorbance. For the reverse ring-closing reaction (CPD to DHP), a wavelength where the CPD form absorbs is used.[1] Ideally, the absorption bands of the two isomers should be well-separated to allow for selective switching and to achieve a high PSS.[6]
Q3: Can DHP-based systems be switched with visible light?
A3: Yes, a key advantage of many DHP-based systems is their ability to be switched using visible light, which is often less damaging to biological samples than UV radiation.[1][2] Chemical modifications to the DHP core, such as the introduction of pyridinium (B92312) groups, can enhance photoswitching in the visible range.[1][2]
Q4: What is the general mechanism of DHP photoswitching?
A4: The photoswitching of DHP involves a reversible electrocyclic reaction. Upon absorption of light, the closed, colored DHP isomer undergoes a ring-opening reaction to form the open, typically colorless or less colored, cyclophanediene (CPD) isomer.[1] This process involves the cleavage of a central carbon-carbon bond. The reverse reaction, the ring-closure of CPD to DHP, can be triggered by light of a different wavelength or, in some cases, by heat.
Troubleshooting Guide
Issue 1: Low or No Observed Switching
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Question: I am irradiating my DHP sample, but I don't observe any change in the UV-Vis spectrum. What could be the problem?
-
Answer:
-
Incorrect Wavelength or Light Source Intensity: Ensure your irradiation wavelength corresponds to a significant absorption band of the DHP isomer you are trying to switch. Also, verify that the intensity of your light source is sufficient.
-
Solvent Effects: The polarity of the solvent can significantly impact the switching efficiency.[7][8][9][10][11][12] In some cases, a change in solvent may be necessary to facilitate the desired photoisomerization.
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Degradation: The sample may have degraded. DHP systems can be susceptible to photodegradation, especially in the presence of oxygen.[13] It is often advisable to work with deoxygenated solutions.[5][13]
-
Low Quantum Yield: The specific DHP derivative you are using may have an intrinsically low quantum yield for photoisomerization under your experimental conditions.
-
Issue 2: Poor Fatigue Resistance (Sample Degrades After a Few Switching Cycles)
-
Question: My DHP system works initially, but the switching performance degrades rapidly after a few cycles. How can I improve this?
-
Answer:
-
Side Reactions: Poor fatigue resistance is often due to irreversible side reactions.[6] A common issue is the formation of a biradical intermediate during the DHP to CPD conversion, which can be reactive and lead to decomposition.[4]
-
Oxygen Sensitivity: Many DHP derivatives are sensitive to oxygen, which can lead to the formation of endoperoxides and other degradation products.[13] Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can significantly improve fatigue resistance.[13]
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Encapsulation: Encapsulating the DHP molecule within a host, such as a coordination cage, can protect it from bimolecular decomposition pathways and improve fatigue resistance.[4][5]
-
Issue 3: Lower Than Expected Quantum Yield
-
Question: I have measured the quantum yield of my DHP system, and it is much lower than reported values for similar compounds. What could be the cause?
-
Answer:
-
Inaccurate Measurement of Photon Flux: The determination of quantum yield requires an accurate measurement of the number of photons absorbed by the sample.[3] Ensure your actinometer or photodetector is properly calibrated.
-
Solvent Polarity: The quantum yield of DHP systems can be highly dependent on the solvent.[7] For instance, some push-pull substituted systems show a significant reduction in quantum yield in more polar solvents.[7]
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Temperature: Temperature can influence the rates of non-radiative decay pathways that compete with the desired photoisomerization, thus affecting the quantum yield.
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Presence of Quenchers: Impurities in the solvent or the sample itself can act as quenchers of the excited state, reducing the quantum yield. Ensure high purity of your compound and solvents.
-
Quantitative Data Summary
Table 1: Photoisomerization Quantum Yields (Φ) of Selected DHP Derivatives
| DHP Derivative | Solvent | Ring-Opening (Φc-o) Wavelength (nm) | Ring-Opening Quantum Yield (%) | Ring-Closing (Φo-c) Wavelength (nm) | Ring-Closing Quantum Yield (%) | Reference |
| Benzo[e]-DHP (BDHP) | Toluene | 389 | 7.4 | - | - | [1] |
| Naphthoyl-DHP (NDHP) | Toluene | 551 | 66 | - | - | [2] |
| Pyridinium-substituted Benzo[e]fused DHP | Water | 680 | 14.5 | 470 | ~100 | [1] |
| Pyridinium-substituted Benzo[e]fused DHP | Acetonitrile | 660 | 14.2 | 470 | ~100 | [1] |
Table 2: Thermal Half-Lives of the CPD Isomer for Selected DHP Systems
| DHP Derivative | Solvent | Temperature (°C) | Thermal Half-Life | Reference |
| PyFm-dimer | THF | 0 | Not explicitly stated, but thermal back reaction is observed on the minute timescale. | [13] |
| Ester-dimer | - | - | ~14 hours for complete back reaction | [13] |
Experimental Protocols
Protocol 1: Determination of Photostationary State (PSS) by ¹H NMR Spectroscopy
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Sample Preparation: Prepare a solution of the DHP derivative in a deuterated solvent suitable for NMR spectroscopy. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in the dark to have a reference for the pure DHP isomer.
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Irradiation: Irradiate the NMR tube with a light source of the desired wavelength. A fiber-optic cable coupled to a laser or LED can be used to deliver light directly into the NMR spectrometer.[13][14]
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Monitoring the Reaction: Acquire ¹H NMR spectra at regular intervals during irradiation until no further changes in the spectra are observed.[14] This indicates that the photostationary state has been reached.
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Quantification: Identify distinct signals for both the DHP and CPD isomers in the final spectrum. The internal methyl groups of the DHP core are often well-suited for this as their chemical shifts change significantly upon isomerization.[13] Integrate the signals corresponding to each isomer.
-
Calculation: The percentage of each isomer at the PSS can be calculated from the relative integrals of their respective signals.
Protocol 2: Measurement of Photoisomerization Quantum Yield (Φ)
-
Actinometry: Determine the photon flux of your light source using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodetector.[3]
-
Sample Preparation: Prepare a dilute solution of your DHP derivative in a suitable solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform irradiation of the sample.
-
Irradiation and Monitoring: Irradiate the sample with monochromatic light of a known wavelength and constant intensity.[2] Monitor the change in absorbance at a wavelength where the DHP and CPD isomers have significantly different extinction coefficients using a UV-Vis spectrometer.[2]
-
Data Analysis: The quantum yield can be determined by fitting the change in absorbance over time to a kinetic model.[2] The initial rate of photoconversion is often used for this calculation. The number of molecules converted is determined from the change in absorbance and the molar extinction coefficients of the two isomers.
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
Visualizations
Caption: The photoswitching mechanism of this compound.
Caption: Experimental workflow for characterizing DHP-based photoswitches.
Caption: Troubleshooting decision tree for low switching speed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular photoswitches in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 11. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid [mdpi.com]
- 13. Highly Cooperative Photoswitching in Dihydropyrene Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for the Scale-Up Synthesis of 1,9-Dihydropyrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the process optimization and scale-up synthesis of 1,9-Dihydropyrene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily from its precursor, [2.2]metacyclophane-1,9-diene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of [2.2]metacyclophane-1,9-diene to this compound | Photochemical Isomerization: - Inadequate UV light source (incorrect wavelength or intensity). - Opaque reaction vessel or solvent absorbing UV light. - Insufficient irradiation time. Thermal Isomerization: - Reaction temperature is too low. - Insufficient reaction time. | Photochemical Isomerization: - Ensure the use of a UV lamp with an appropriate wavelength (typically in the UVA range). - Use a quartz reaction vessel for maximum light penetration. - Degas the solvent prior to use to remove oxygen, which can quench the excited state. - Increase the irradiation time and monitor the reaction progress by UV-Vis or NMR spectroscopy. Thermal Isomerization: - Gradually increase the reaction temperature in a controlled manner. Note that some substituted metacyclophanedienes may require higher temperatures for isomerization.[1][2][3] - Extend the reaction time and monitor for the formation of the deep green dihydropyrene (B12800588) product. |
| Formation of Side Products | - 1,5-Sigmatropic Rearrangement: At elevated temperatures, some dihydropyrene derivatives can undergo rearrangement to form isomeric byproducts.[1][2] - Decomposition: Prolonged exposure to high temperatures or UV light can lead to degradation of the product. - Oxidation: The dihydropyrene product can be sensitive to air, leading to oxidation. | - 1,5-Sigmatropic Rearrangement: If thermal isomerization is used, carefully control the temperature and reaction time to minimize this side reaction. For sensitive substrates, photochemical isomerization at lower temperatures is recommended. - Decomposition: Optimize the reaction time to achieve maximum conversion without significant degradation. Use of a UV filter to block shorter, more energetic wavelengths may be beneficial in photochemical reactions. - Oxidation: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification of this compound | - Similar Polarity of Starting Material and Product: The precursor and product may have similar polarities, making chromatographic separation challenging. - Presence of Oligomeric or Polymeric Byproducts: These can complicate purification by column chromatography. | - Chromatography: Use a high-quality silica (B1680970) gel or alumina (B75360) and carefully select the eluent system. A gradual gradient elution may be necessary to achieve good separation. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. - Sublimation: For thermally stable derivatives, vacuum sublimation can be a powerful purification technique. |
| Product Instability | - Reversion to Starting Material: The conversion of dihydropyrene back to the metacyclophanediene can occur, especially for the unsubstituted parent compound. This can be initiated by light or heat.[4][5] | - Storage: Store the purified this compound in the dark, at low temperatures, and under an inert atmosphere to prevent reversion and degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
A1: The most common precursor is [2.2]metacyclophane-1,9-diene. This compound undergoes a reversible isomerization to form the this compound core.
Q2: What are the primary methods for converting [2.2]metacyclophane-1,9-diene to this compound?
A2: There are two primary methods:
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Photochemical Isomerization: This involves irradiating a solution of the precursor with UV light, which induces the cyclization to the dihydropyrene.[1][2]
-
Thermal Isomerization: This method involves heating a solution of the precursor, which can also lead to the formation of the dihydropyrene. The required temperature can vary depending on the substituents on the metacyclophane framework.[1][6]
Q3: How can I monitor the progress of the reaction?
A3: The formation of this compound is accompanied by a dramatic color change, typically to a deep green or purple. This can be monitored visually and quantitatively using UV-Vis spectroscopy, as the dihydropyrene has strong absorptions in the visible region. 1H NMR spectroscopy is also an excellent tool, as the internal protons of the dihydropyrene are highly shielded and appear at very high field (upfield of 0 ppm).
Q4: What are the key safety precautions to take during the synthesis?
A4:
-
UV Radiation: When performing photochemical reactions, use appropriate shielding to protect your eyes and skin from UV radiation.
-
Solvent Handling: Use solvents in a well-ventilated fume hood and take precautions against fire hazards.
-
Inert Atmosphere: For air-sensitive compounds, the use of an inert atmosphere (nitrogen or argon) is crucial to prevent degradation.
Q5: Are there any strategies to improve the fatigue resistance of the dihydropyrene photoswitch?
A5: Research has shown that encapsulation of the dihydropyrene molecule within a coordination cage can protect it from degradation pathways, thereby improving its fatigue resistance during repeated photoswitching cycles.[4][5]
Data Presentation
The following tables provide example data for the optimization of the photochemical synthesis of a generic this compound derivative.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (by NMR) (%) |
| Dichloromethane (B109758) | 9.1 | 4 | 85 | >95 |
| Tetrahydrofuran | 7.5 | 6 | 78 | >95 |
| Toluene | 2.4 | 8 | 65 | >90 |
| Acetonitrile | 37.5 | 5 | 82 | >95 |
Table 2: Effect of UV Wavelength on Conversion
| Wavelength (nm) | Power (W) | Time (h) | Conversion (%) |
| 365 | 100 | 4 | 92 |
| 310 | 100 | 4 | 75 |
| 254 | 100 | 4 | 55 (with some degradation) |
Experimental Protocols
Protocol 1: Photochemical Synthesis of this compound
Materials:
-
[2.2]Metacyclophane-1,9-diene
-
Anhydrous, degassed dichloromethane (DCM)
-
High-pressure mercury lamp or UV LED array (365 nm)
-
Quartz reaction vessel
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve [2.2]metacyclophane-1,9-diene in anhydrous, degassed DCM in a quartz reaction vessel to a concentration of approximately 0.1-1.0 mg/mL.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
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While maintaining a positive pressure of inert gas, irradiate the solution with a 365 nm UV source at room temperature.
-
Monitor the reaction progress by observing the color change to deep green and by taking aliquots for UV-Vis or 1H NMR analysis.
-
Once the conversion is complete (typically 2-6 hours, depending on the scale and light source), stop the irradiation.
-
Remove the solvent under reduced pressure at a low temperature (<30 °C).
-
Purify the resulting solid by column chromatography on silica gel, using a hexane/DCM gradient, followed by recrystallization or sublimation.
Protocol 2: Thermal Synthesis of this compound
Materials:
-
[2.2]Metacyclophane-1,9-diene
-
High-boiling, degassed solvent (e.g., toluene, xylene)
-
Reaction vessel with a condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve [2.2]metacyclophane-1,9-diene in the chosen high-boiling, degassed solvent.
-
Purge the solution with nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. The optimal temperature will depend on the specific substrate.
-
Monitor the reaction by TLC, UV-Vis, or NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low conversion in this compound synthesis.
References
- 1. Suppressing the thermal metacyclophanediene to dihydropyrene isomerization: synthesis and rearrangement of 8,16-dicyano[2.2]metacyclophane-1,9-diene and evidence supporting the proposed biradicaloid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 1,9-Dihydropyrene and Spiropyran Photoswitches for Researchers and Drug Development Professionals
In the realm of photopharmacology and materials science, the ability to remotely control molecular function with light is paramount. Photoswitches, molecules that undergo reversible isomerization upon light irradiation, are the cornerstone of this field. Among the various classes of photoswitches, 1,9-dihydropyrene (DHP) and spiropyran stand out for their distinct photochromic properties and potential applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal photoswitch for their specific needs.
Performance Comparison
The selection of a photoswitch is dictated by a range of performance metrics. A summary of the key quantitative data for this compound and spiropyran is presented below for easy comparison.
| Performance Metric | This compound (DHP) | Spiropyran |
| Quantum Yield (Φ) | Ring-opening: 0.6% - 14.5%[1][2]; Ring-closing: Can be quantitative[1] | Spiro to Merocyanine (B1260669): 28% - 42%[3] |
| Absorption Maxima (λmax) | Closed-form (DHP): Visible region; Open-form (CPD): UV region[1][4] | Closed-form (SP): UV region (~295-300 nm)[5]; Open-form (MC): Visible region (500-600 nm)[3][6] |
| Fatigue Resistance | Moderate; significant fatigue can occur after a limited number of cycles (e.g., 28% loss after 10 cycles for free DHP)[4][7]. Encapsulation can improve resistance[4][7]. | Variable; prone to fatigue, especially in pure solid state[8][9]. Can be significantly improved in mixed monolayers (reversible for at least 100 cycles under dry conditions)[8][9]. |
| Thermal Stability | The closed, colored DHP form is generally the thermodynamically more stable isomer[7]. | The open, colored merocyanine (MC) form is typically less stable and thermally reverts to the closed spiropyran (SP) form. The half-life of the MC form can be on the order of thousands of seconds[3]. The stability of the MC form can be influenced by solvent polarity[10]. |
| Switching Kinetics | Ring-opening is induced by visible light, and ring-closing by UV light or thermally[4]. | Ring-opening (SP to MC) is induced by UV light, and ring-closing (MC to SP) by visible light or thermally[11]. |
Photoswitching Mechanisms and Experimental Workflow
The distinct performance characteristics of DHP and spiropyran stem from their different photoswitching mechanisms. DHP undergoes a reversible electrocyclic reaction, opening and closing a central carbon-carbon bond. In contrast, spiropyran undergoes a light-induced cleavage of a C-O bond, leading to a planar, conjugated merocyanine form.
Figure 1: Photoswitching mechanisms of this compound and Spiropyran.
A typical experimental workflow for characterizing and comparing these photoswitches involves several key steps, from sample preparation to data analysis.
Figure 2: A generalized experimental workflow for photoswitch characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments.
Determination of Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoconversion process. It is defined as the number of molecules isomerized per photon absorbed.
Protocol Outline:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate.
-
Sample Preparation: Prepare a solution of the photoswitch in a suitable solvent with a known concentration.
-
Irradiation: Irradiate the sample with monochromatic light at the wavelength of maximum absorption of the initial isomer.
-
Spectroscopic Monitoring: Record the change in the absorption spectrum of the solution at regular time intervals during irradiation.
-
Calculation: The quantum yield is calculated using the initial rate of photoisomerization, the photon flux, and the molar extinction coefficient of the photoswitch.[12][13][14]
Fatigue Resistance Measurement
Fatigue resistance refers to the ability of a photoswitch to undergo multiple switching cycles without significant degradation.
Protocol Outline:
-
Sample Preparation: Prepare a solution or thin film of the photoswitch.
-
Cyclic Switching: Subject the sample to repeated cycles of irradiation with the appropriate wavelengths of light to induce forward and reverse isomerization.
-
Spectroscopic Monitoring: After each cycle, or a set number of cycles, record the absorption spectrum.
-
Data Analysis: The fatigue is quantified by the decrease in the absorption of the photogenerated isomer or the increase in baseline absorption due to the formation of degradation products over the number of cycles.[15][16]
Thermal Stability Analysis
This experiment determines the rate at which the metastable isomer thermally reverts to the more stable isomer in the dark.
Protocol Outline:
-
Preparation of the Metastable Isomer: Irradiate a solution of the photoswitch to generate a high concentration of the metastable isomer.
-
Dark Incubation: Place the solution in the dark at a constant temperature.
-
Spectroscopic Monitoring: Record the absorption spectrum at regular time intervals as the metastable isomer thermally reverts.
-
Kinetic Analysis: The data is fitted to a kinetic model (typically first-order) to determine the rate constant and half-life of the thermal relaxation process. The temperature dependence of the rate constant can be used to determine the activation energy of the thermal back reaction.[17][18]
Concluding Remarks
Both this compound and spiropyran offer unique advantages and disadvantages for various applications. DHP's bistability with a thermally stable colored form and switching with visible light makes it attractive for applications requiring long-term information storage. However, its fatigue resistance can be a limitation. Spiropyran, with its pronounced color change and sensitivity to various stimuli, is a versatile candidate for sensors and dynamic systems. While its fatigue and the thermal instability of the merocyanine form can be drawbacks, these can be mitigated through molecular engineering and by controlling the local environment. The choice between these two powerful photoswitches will ultimately depend on the specific performance requirements of the intended application.
References
- 1. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spiropyran - Wikipedia [en.wikipedia.org]
- 12. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 18. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
1,9-Dihydropyrene: An Evaluation for Use as a Molecular Probe
While 1,9-Dihydropyrene has been a subject of scientific interest, its application as a reliable molecular probe for analyte detection is not well-documented in current research literature. Investigations into this molecule have predominantly focused on its photochromic properties, specifically its reversible isomerization to cyclophanediene upon light irradiation. In contrast, for applications requiring sensitive and specific molecular probes, particularly in the detection of reactive oxygen species (ROS) like singlet oxygen, a number of alternative compounds have been extensively validated and are widely used in the scientific community.
This guide provides a comparative overview of established molecular probes for the detection of singlet oxygen (¹O₂), a highly reactive and biologically significant molecule. The performance of these probes is crucial for researchers in fields ranging from photodynamic therapy and materials science to cellular biology. We will focus on two commonly employed probes: Singlet Oxygen Sensor Green (SOSG) and 1,3-Diphenylisobenzofuran (DPBF), offering a clear comparison of their capabilities and the experimental protocols for their use.
Comparison of Leading Singlet Oxygen Probes
The selection of an appropriate molecular probe is critical for the accurate detection and quantification of singlet oxygen. The following table summarizes the key performance characteristics of SOSG and DPBF.
| Feature | Singlet Oxygen Sensor Green (SOSG) | 1,3-Diphenylisobenzofuran (DPBF) |
| Detection Principle | Fluorescence enhancement upon reaction with ¹O₂ | Decrease in absorbance or fluorescence upon reaction with ¹O₂ |
| Selectivity for ¹O₂ | High | Moderate (can react with other ROS)[1] |
| Sensitivity | High | Very High[1] |
| Quantum Yield | Reported to be low for ¹O₂ generation itself, but its fluorescence quantum yield upon reaction is high. | Not applicable (quenching mechanism) |
| Photostability | Can be photobleached under intense illumination and may itself produce ¹O₂.[2] | Prone to photobleaching, especially in the absence of ¹O₂ scavengers. |
| Solubility | Water-soluble | Soluble in organic solvents, limited water solubility. |
| Cell Permeability | Generally considered cell-impermeant, though some uptake can occur.[2][3] | Cell-permeable. |
| Primary Application | Cellular and aqueous-based ¹O₂ detection. | ¹O₂ detection in organic media and cell-free systems. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are methodologies for the detection of singlet oxygen using SOSG and DPBF.
Singlet Oxygen Detection using Singlet Oxygen Sensor Green (SOSG)
This protocol describes the use of SOSG to detect singlet oxygen generated by a photosensitizer in an aqueous solution.
Materials:
-
Singlet Oxygen Sensor Green (SOSG) reagent
-
Photosensitizer (e.g., Rose Bengal)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light source with appropriate wavelength for photosensitizer excitation
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SOSG in methanol (B129727) or DMSO.
-
Prepare a stock solution of the photosensitizer in PBS.
-
-
Reaction Setup:
-
In a quartz cuvette, add PBS to a final volume of 2 mL.
-
Add the photosensitizer to the desired final concentration.
-
Add the SOSG stock solution to a final concentration of 1-10 µM.
-
-
Fluorescence Measurement:
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength to ~504 nm and the emission wavelength to ~525 nm.
-
Record the baseline fluorescence.
-
-
Singlet Oxygen Generation and Detection:
-
Irradiate the sample with the light source to activate the photosensitizer.
-
Record the increase in fluorescence intensity over time. The rate of increase is proportional to the rate of singlet oxygen generation.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of irradiation time.
-
The initial slope of the curve can be used to determine the relative quantum yield of singlet oxygen generation.
-
Caption: Workflow for Singlet Oxygen Detection using SOSG.
Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (DPBF)
This protocol outlines the use of DPBF to detect singlet oxygen in an organic solvent, where its decrease in absorbance is monitored.
Materials:
-
1,3-Diphenylisobenzofuran (DPBF)
-
Photosensitizer (e.g., Methylene Blue)
-
Appropriate organic solvent (e.g., ethanol, chloroform)
-
Light source with appropriate wavelength for photosensitizer excitation
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPBF in the chosen organic solvent.
-
Prepare a stock solution of the photosensitizer in the same solvent.
-
-
Reaction Setup:
-
In a quartz cuvette, add the solvent to a final volume of 2 mL.
-
Add the photosensitizer to the desired final concentration.
-
Add the DPBF stock solution to a final concentration that gives an initial absorbance of ~1.0 at its absorption maximum (~410 nm).
-
-
Absorbance Measurement:
-
Place the cuvette in the spectrophotometer.
-
Record the initial absorbance spectrum, paying close attention to the peak at ~410 nm.
-
-
Singlet Oxygen Generation and Detection:
-
Irradiate the sample with the light source.
-
At regular time intervals, stop the irradiation and record the absorbance spectrum. A decrease in the absorbance at ~410 nm indicates the reaction of DPBF with singlet oxygen.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum as a function of irradiation time.
-
The rate of decrease in absorbance is proportional to the rate of singlet oxygen production.
-
Caption: Workflow for Singlet Oxygen Detection using DPBF.
Signaling Pathway and Detection Mechanism
The detection of singlet oxygen by these probes is based on a chemical reaction that alters their photophysical properties. The following diagram illustrates the general mechanism.
Caption: General Mechanism of Singlet Oxygen Detection by a Molecular Probe.
References
- 1. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. acsu.buffalo.edu [acsu.buffalo.edu]
A Comparative Analysis of the Quantum Yields of 1,9-Dihydropyrene and Azobenzene: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficiency of photoswitchable molecules is a critical parameter. This guide provides a comparative analysis of the photoisomerization quantum yields of two prominent photoswitches: 1,9-dihydropyrene and azobenzene (B91143). The data presented herein, supported by detailed experimental protocols and mechanistic diagrams, aims to facilitate the selection of the most suitable photoswitch for specific applications.
Quantitative Comparison of Quantum Yields
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of desired events occurring per photon absorbed. In the context of photoswitchable molecules, this refers to the efficiency of the photoisomerization process. The table below summarizes the reported quantum yields for the parent this compound derivative, 2,7-di-tert-butyl-trans-10b,10c-dimethyl-dihydropyrene, and azobenzene under specified conditions.
| Compound | Isomerization Process | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| 2,7-di-tert-butyl-trans-10b,10c-dimethyl-dihydropyrene | Photo-opening (Dihydropyrene → Cyclophanediene) | 380 | Cyclohexane | 0.006 |
| 2,7-di-tert-butyl-metacyclophanediene | Photocyclization (Cyclophanediene → Dihydropyrene) | Not specified | Not specified | Data not readily available |
| Azobenzene | trans → cis | ~313-365 (UV band) | Isooctane | 0.11 ± 0.01[1] |
| Azobenzene | cis → trans | ~313-365 (UV band) | Isooctane | 0.42 ± 0.04[1] |
| Azobenzene | trans → cis | ~436 (Visible band) | Isooctane | 0.24 ± 0.02[1] |
| Azobenzene | cis → trans | ~436 (Visible band) | Isooctane | 0.48 ± 0.05[1] |
It is important to note that the quantum yield of azobenzene is highly dependent on the excitation wavelength.[1] For instance, the trans to cis isomerization is more efficient in the visible band compared to the UV band.[1] In contrast, the available data for the this compound derivative points to a significantly lower quantum yield for the photo-opening process. It is also worth noting that derivatization can significantly impact the quantum yields of both parent compounds. For example, a benzo[e]-fused dimethyldihydropyrene bearing a methyl-pyridinium electroacceptor group exhibits a much higher photo-opening quantum yield of 14.5% at 680 nm.
Experimental Protocol for Quantum Yield Determination
The determination of the photoisomerization quantum yield is a crucial step in characterizing a photoswitch. The following is a generalized protocol that can be adapted for both this compound and azobenzene.
1. Preparation of Isomerically Pure Samples:
-
Azobenzene: Pure trans-azobenzene can be obtained by recrystallization and keeping the solution in the dark. Pure cis-azobenzene can be prepared by irradiating a solution of trans-azobenzene at a wavelength corresponding to the π-π* transition (around 365 nm) and then separating the isomers using chromatography.
-
This compound: The closed-ring dihydropyrene (B12800588) form is typically the more stable isomer. The open-ring cyclophanediene can be generated by irradiating a solution of the dihydropyrene with visible light. Isolation of the pure cyclophanediene may require chromatographic techniques.
2. Actinometry:
-
A chemical actinometer, such as potassium ferrioxalate, is used to determine the photon flux of the light source.
-
A solution of the actinometer is irradiated under the same conditions as the photoswitch sample.
-
The change in absorbance of the actinometer solution is measured to calculate the number of photons absorbed.
3. Sample Irradiation and Monitoring:
-
A solution of the photoswitch with a known concentration is prepared in a suitable solvent.
-
The solution is irradiated with a monochromatic light source at a specific wavelength.
-
The photoisomerization process is monitored over time by recording the changes in the UV-Vis absorption spectrum.
4. Data Analysis and Quantum Yield Calculation:
-
The molar extinction coefficients of both isomers at the irradiation wavelength and at a monitoring wavelength need to be determined.
-
The initial rate of photoisomerization is determined from the change in absorbance at the monitoring wavelength.
-
The quantum yield (Φ) is calculated using the following equation:
Φ = (initial rate of isomerization) / (photon flux × (1 - 10-A))
where A is the absorbance of the sample at the irradiation wavelength.
Mechanistic Insights into Photoisomerization
The photochemical reactions of this compound and azobenzene proceed through distinct mechanisms, which are visualized in the diagrams below.
Caption: Photoisomerization of this compound.
Caption: Photoisomerization of azobenzene.
Experimental Workflow
The following diagram outlines the general workflow for the experimental determination of photoisomerization quantum yields.
Caption: Generalized workflow for quantum yield determination.
References
Cross-Validation of Spectroscopic Data for the Characterization of 1,9-Dihydropyrene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the characterization of 1,9-dihydropyrene, a polycyclic aromatic hydrocarbon (PAH) of interest in various research fields. It emphasizes the importance of cross-validation of data obtained from different spectroscopic methods to ensure the accuracy and reliability of structural elucidation and characterization. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates key concepts through diagrams.
Introduction to Spectroscopic Characterization and Cross-Validation
Cross-validation in analytical chemistry involves the critical assessment of data generated using two or more methods to validate the results. By comparing and correlating the data from different spectroscopic techniques, a more robust and confident characterization of this compound can be achieved. This approach helps to identify potential inconsistencies and provides a comprehensive understanding of the molecule's electronic and structural features.
Comparative Spectroscopic Data
To facilitate a comparative analysis, the following table summarizes key spectroscopic data for this compound and two related compounds: pyrene (B120774) and 4,5-dihydropyrene (B1614511).
| Spectroscopic Technique | Parameter | This compound | Pyrene | 4,5-Dihydropyrene |
| ¹H NMR | Chemical Shifts (δ, ppm) | Data not readily available in summarized format. Requires database access. | 8.0-8.3 (aromatic protons) | Data available through PubChem and NIST WebBook. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Data available via SpectraBase link on PubChem. | 124-131 (aromatic carbons) | Data available through PubChem and NIST WebBook. |
| UV-Vis Spectroscopy | λmax (nm) | Data available via Wiley Spectra Lab link on PubChem. | 335, 320, 306 | Data not readily available. |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not readily available. | 54,000 at 335 nm | Data not readily available. | |
| Fluorescence Spectroscopy | Emission λmax (nm) | Data not readily available. | 372, 383, 393 | Data not readily available. |
| Quantum Yield (Φ) | Data not readily available. | ~0.65 | Data not readily available. |
Note: The spectroscopic data for this compound and 4,5-dihydropyrene are available through various databases linked on their respective PubChem pages. Researchers are encouraged to consult these primary sources for detailed spectral information.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, relaxation delay of 1-5 seconds, acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 45-90°, relaxation delay of 2-10 seconds.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, dichloromethane). Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.
-
Record a baseline with the solvent-filled cuvettes before measuring the sample.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
Objective: To investigate the emission properties of this compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in a suitable fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Determine the optimal excitation wavelength by measuring the excitation spectrum while monitoring the emission at an estimated emission maximum.
-
Record the emission spectrum by exciting the sample at the determined λmax from the UV-Vis spectrum.
-
Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or pyrene in ethanol).
-
-
Data Analysis: Identify the wavelength of maximum emission and calculate the relative fluorescence quantum yield.
Visualization of Cross-Validation Workflow and Data Comparison
The following diagrams illustrate the logical workflow for cross-validating spectroscopic data and a conceptual comparison of the information obtained from different techniques.
Caption: Workflow for cross-validation of spectroscopic data.
Caption: Comparison of information from spectroscopic techniques.
Conclusion
The characterization of this compound is significantly strengthened by the application of multiple spectroscopic techniques and the cross-validation of the resulting data. While NMR spectroscopy provides detailed structural information, UV-Vis and fluorescence spectroscopy offer insights into the electronic properties and excited-state behavior of the molecule. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and reliable characterization, which is essential for advancing research and development in fields where this molecule plays a key role. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the study of polycyclic aromatic hydrocarbons.
A Comparative Guide to 1,9-Dihydropyrene: Unveiling its Advantages in Photochromism
For researchers, scientists, and drug development professionals, the quest for highly efficient and robust photochromic compounds is paramount. Among the diverse families of molecular photoswitches, 1,9-dihydropyrene (DHP) and its derivatives have emerged as compelling candidates, exhibiting distinct advantages over more conventional photochromes such as spiropyrans, spirooxazines, and diarylethenes. This guide provides an objective comparison of DHP's performance, supported by experimental data, to illuminate its potential in advanced applications.
Executive Summary
This compound, a member of the diarylethene family, undergoes a reversible photoisomerization to a colorless cyclophanediene (CPD) form. This transformation is notable for its high quantum yields, remarkable fatigue resistance, and activation by visible light, addressing key limitations of other photochromic systems. These properties position DHP as a superior candidate for applications demanding precise spatiotemporal control, particularly in biological systems and drug delivery, where the use of potentially damaging UV light is a significant concern.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics of this compound in comparison to other widely used photochromic compounds.
Table 1: Photoisomerization Quantum Yields (Φ)
| Photochromic Compound | Isomerization Process | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| This compound (DHP) | Ring-opening (DHP → CPD) | 460-680 | 0.145 - >0.9 | Water, Organic Solvents |
| Ring-closing (CPD → DHP) | ~365 (UV) or ~470 (Visible) | ~1.0 | Water, Organic Solvents | |
| Spiropyran | Ring-opening (SP → MC) | ~365 (UV) | 0.1 - 0.7 | Toluene, Ethanol |
| Ring-closing (MC → SP) | >450 (Visible) / Thermal | Varies (often low) | Toluene, Ethanol | |
| Spirooxazine | Ring-opening (SO → MO) | ~365 (UV) | 0.1 - 0.6 | Toluene |
| Ring-closing (MO → SO) | >450 (Visible) / Thermal | Varies | Toluene | |
| Diarylethene (general) | Ring-closing (Open → Closed) | ~300-400 (UV) | 0.2 - 0.6 | Hexane |
| Ring-opening (Closed → Open) | >450 (Visible) | <0.1 | Hexane |
Note: Quantum yields can be highly dependent on the specific molecular structure and the solvent used.
Table 2: Fatigue Resistance and Thermal Stability
| Photochromic Compound | Fatigue Resistance (No. of Cycles) | Thermal Stability of Photo-induced Isomer |
| This compound (DHP) | High (>10 cycles with minimal degradation) | Metastable (CPD), reverts thermally to DHP (tunable half-life) |
| Spiropyran | Low to Moderate (significant degradation often observed) | Low (Merocyanine form is often thermally unstable) |
| Spirooxazine | Moderate to High | Moderate (generally more stable than spiropyrans) |
| Diarylethene (general) | Very High (>10,000 cycles for some derivatives) | Very High (photo-induced form is typically thermally stable) |
Table 3: Absorption Spectra
| Photochromic Compound | Isomer 1 (Name) | Isomer 1 (λmax, nm) | Isomer 2 (Name) | Isomer 2 (λmax, nm) |
| This compound | Dihydropyrene (B12800588) (DHP) | ~450-700 (Visible) | Cyclophanediene (CPD) | <400 (UV) |
| Spiropyran | Spiropyran (SP) | <380 (UV) | Merocyanine (MC) | ~550-600 (Visible) |
| Spirooxazine | Spirooxazine (SO) | <380 (UV) | Merocyanine (MO) | ~600-640 (Visible) |
| Diarylethene (general) | Open form | <350 (UV) | Closed form | ~400-600 (Visible) |
Key Advantages of this compound
-
Visible Light Activation: A standout feature of DHP is its ability to be switched from its colored (DHP) to its colorless (CPD) form using visible light.[1] This is a significant advantage over spiropyrans and many diarylethenes that require UV irradiation for at least one of the switching processes, which can be harmful to biological samples and can induce unwanted side reactions.
-
High Quantum Yields: DHP derivatives exhibit exceptionally high quantum yields for both the ring-opening and ring-closing reactions, often approaching unity for the latter.[1] This high efficiency translates to lower light doses required for switching, minimizing phototoxicity and enabling faster response times.
-
Excellent Fatigue Resistance: While diarylethenes are known for their outstanding fatigue resistance, DHP also demonstrates robust performance, withstanding numerous switching cycles with minimal degradation.[2][3] Encapsulation of DHP within a coordination cage has been shown to further enhance its fatigue resistance.[2][3]
-
Tunable Properties: The photochromic and physicochemical properties of DHP can be readily tuned through synthetic modifications. For instance, the introduction of donor and acceptor substituents can shift the absorption spectra and influence the thermal stability of the CPD isomer.[4]
Experimental Protocols
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield of photoisomerization is a critical parameter for evaluating the efficiency of a photochromic compound. A common method for its determination is relative measurement using a well-characterized actinometer.
Methodology:
-
Actinometer Selection: A chemical actinometer with a known quantum yield at the desired excitation wavelength is chosen. Ferrioxalate is a common choice for UV and visible wavelengths.
-
Sample and Actinometer Preparation: Solutions of the photochromic compound and the actinometer are prepared with identical optical densities at the excitation wavelength in the same solvent.
-
Irradiation: Both solutions are irradiated under identical conditions (light source, wavelength, intensity, and geometry) for a specific period. The irradiation time should be kept short to avoid significant changes in absorbance and inner filter effects.
-
Spectroscopic Analysis: The change in absorbance of both the sample and the actinometer at their respective monitoring wavelengths is measured using a UV-Vis spectrophotometer.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_act * (ΔA_sample / Δt_sample) * (ε_act / ε_sample) * (I_act / I_sample)
where:
-
Φ_act is the quantum yield of the actinometer.
-
ΔA is the change in absorbance.
-
Δt is the irradiation time.
-
ε is the molar extinction coefficient at the monitoring wavelength.
-
I is the number of photons absorbed, which is proportional to (1 - 10^-A), where A is the absorbance at the irradiation wavelength.
-
Synthesis of a Functionalized this compound Derivative
The synthesis of DHP derivatives often involves multi-step procedures. A general approach to introduce functional groups for biological applications is outlined below.
Example: Synthesis of a Benzo[e]-fused Dimethyldihydropyrene with a Pyridinium (B92312) Group
This synthesis demonstrates the introduction of a water-soluble group, making the photoswitch operable in aqueous environments.[1]
-
Starting Material: A suitable precursor, such as a derivative of [2.2]metacyclophane, is synthesized.
-
Functionalization: The metacyclophane is functionalized with desired groups through standard organic reactions. For instance, a formyl group can be introduced via a Vilsmeier-Haack reaction.
-
Ring Closure: The key step involves a reductive coupling reaction, often using a low-valent titanium reagent (McMurry reaction), to form the dihydropyrene core.
-
Modification of the Functional Group: The introduced functional group can be further modified. For example, a formyl group can be converted to a pyridinium salt by reaction with a substituted pyridine (B92270) and subsequent alkylation.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography and recrystallization.
Signaling Pathways and Experimental Workflows
The photoisomerization of this compound can be harnessed to control various biological processes. For instance, a DHP-based photoswitch can be incorporated into a drug molecule to render it inactive until activated by light at a specific location.
Caption: Light-induced activation of a DHP-conjugated prodrug.
The experimental workflow for evaluating the photochromic properties of a newly synthesized DHP derivative typically involves a series of spectroscopic and photochemical measurements.
References
- 1. Comparative photophysical investigation of doubly-emissive photochromic-fluorescent diarylethenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Photochromic Polymer Systems: Mechanism, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
experimental validation of the photoswitching mechanism of 1,9-Dihydropyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoswitching performance of 1,9-dihydropyrene (DHP) with a well-established photoswitch, azobenzene (B91143). The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers interested in the application of photoswitchable molecules.
Performance Comparison: this compound vs. Azobenzene
The efficiency of a photoswitch is determined by several key parameters, including its quantum yield (Φ), absorption maxima (λmax) of its isomeric forms, and the thermal stability of the metastable state. The following table summarizes these quantitative data for the parent this compound and a common azobenzene derivative, providing a clear comparison of their photoswitching characteristics.
| Parameter | This compound (DHP) | Azobenzene |
| Photoswitching Reaction | Electrocyclic ring-opening/closing | E/Z (trans/cis) isomerization |
| Isomer 1 (Stable) | DHP (closed, colored) | trans-Azobenzene |
| Isomer 2 (Metastable) | Cyclophanediene (CPD) (open, colorless) | cis-Azobenzene |
| λmax Isomer 1 | ~380 nm | ~320 nm (π-π), ~440 nm (n-π) |
| λmax Isomer 2 | Typically UV region | ~320 nm (π-π), ~440 nm (n-π) |
| Quantum Yield (Φ) Isomer 1 → 2 | 0.6% (in cyclohexane (B81311) at 380 nm)[1] | 0.11 (in n-hexane, 313 nm)[2] |
| Quantum Yield (Φ) Isomer 2 → 1 | Quantitative (for some derivatives with visible light)[1][3] | 0.44 (in n-hexane, 365 nm)[2] |
| Thermal Half-life of Isomer 2 | Highly variable (minutes to hours depending on substitution)[4] | Days (for parent compound) |
| Photochromism Type | Negative (colored stable form)[1] | Positive (colorless stable form) |
Note: The quantum yields and thermal stability of DHP derivatives can be significantly improved through chemical modification. For instance, a benzo[e]fused dimethyldihydropyrene bearing a methyl-pyridinium group exhibits a photo-opening quantum yield of 14.5% in water upon irradiation at 680 nm, with the reverse reaction having a quantitative quantum yield at 470 nm[1][3]. Another derivative, a naphthoyl-substituted DHP, has shown a remarkable photo-opening quantum yield of 66%[5].
Photoswitching Mechanism of this compound
The photoswitching of this compound involves a reversible electrocyclic reaction. The thermodynamically stable, colored "closed" form (DHP) absorbs a photon, promoting it to an excited singlet state (S1 or S2)[4][6]. From this excited state, it can undergo a ring-opening reaction to form the "open," colorless cyclophanediene (CPD) isomer. This process often proceeds through a conical intersection, which is a point of degeneracy between two electronic states that facilitates the efficient conversion from the excited state back to the ground state of the product[6][7]. The reverse reaction, the ring-closing of CPD to DHP, can be triggered by light of a different wavelength or by heat.
Caption: Photoswitching pathway of this compound.
Experimental Protocols
Accurate characterization of photoswitchable molecules is crucial for their application. Below are detailed methodologies for key experiments used to validate the photoswitching mechanism of this compound and its derivatives.
Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed by the system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., cyclohexane, acetonitrile, or water) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to ensure homogeneous irradiation.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode.
-
Irradiation: Irradiate the sample with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength where the initial isomer absorbs.
-
Spectroscopic Monitoring: Record the UV-Vis absorption spectrum of the sample at regular time intervals during irradiation.
-
Data Analysis: The change in the concentration of the isomers over time can be determined from the changes in the absorption spectrum. The quantum yield is then calculated using the following equation:
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
The number of photons absorbed can be determined from the photon flux and the absorbance of the sample.
Caption: Experimental workflow for quantum yield determination.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in a photochemical reaction.
Methodology:
-
Pump-Probe Setup: The experiment uses two ultrashort laser pulses: a "pump" pulse to excite the sample and a "probe" pulse to monitor the changes in absorption. The time delay between the pump and probe pulses can be precisely controlled.
-
Excitation: The pump pulse excites the sample to initiate the photoswitching reaction.
-
Probing: The probe pulse, which is a broadband white-light continuum, passes through the excited region of the sample.
-
Detection: The spectrum of the transmitted probe pulse is recorded by a spectrometer.
-
Difference Spectrum: The transient absorption spectrum is obtained by calculating the difference in the absorbance of the sample with and without the pump pulse. By varying the time delay between the pump and probe pulses, the temporal evolution of the excited states and intermediates can be followed with femtosecond to picosecond time resolution.
In-situ NMR Spectroscopy
NMR spectroscopy provides detailed structural information about the different isomers of a photoswitch. In-situ NMR allows for the direct observation of the photoswitching process within the NMR spectrometer.
Methodology:
-
Sample Preparation: A solution of the photoswitch is prepared in a deuterated solvent in an NMR tube.
-
In-situ Irradiation: The NMR tube is placed in a specialized probe that allows for irradiation of the sample with light of a specific wavelength via a fiber optic cable.
-
NMR Data Acquisition: ¹H NMR or other relevant NMR spectra are recorded while the sample is being irradiated.
-
Analysis: The signals corresponding to the different isomers can be identified and their relative concentrations can be determined by integrating the respective peaks. This allows for the determination of the photostationary state (PSS) composition at different irradiation wavelengths.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Cooperative Photoswitching in Dihydropyrene Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
Navigating the Thermal Landscape of 1,9-Dihydropyrene and its Analogs: A Comparative Stability Study
For researchers, scientists, and professionals in drug development, understanding the thermal stability of core molecular scaffolds is paramount. This guide provides a comparative analysis of the thermal stability of 1,9-dihydropyrene and its derivatives, offering insights into how structural modifications influence their robustness under thermal stress. The information presented is critical for the design of novel therapeutics and functional materials where stability is a key determinant of efficacy and shelf-life.
The thermal stability of this compound and its analogs is intrinsically linked to the facile, thermally induced valence isomerization to the corresponding [2.2]metacyclophane-1,9-diene. This process, along with other potential decomposition pathways, dictates the temperature at which these compounds can be effectively utilized. The substitution pattern on the dihydropyrene (B12800588) core has been shown to exert a profound influence on the kinetics of this isomerization and the overall thermal decomposition profile.
Comparative Thermal Stability: A Quantitative Overview
The thermal stability of this compound derivatives is often quantified by the half-life (τ1/2) of the thermal conversion to the corresponding metacyclophanediene. A longer half-life indicates greater thermal stability. The data presented below, extracted from kinetic studies, highlights the significant impact of substituents on this parameter.
| Compound | Substituent (R) | Half-life (τ1/2) at 20 °C | Reference |
| This compound (unsubstituted) | H | minutes to days | [1] |
| 8,16-Dicyano-1,9-dihydropyrene | CN | > 30 years | [1] |
| 2-Formyl-1,9-dihydropyrene | CHO | (not specified) | |
| 2-Naphthoyl-1,9-dihydropyrene | CO-Naphthyl | (not specified) | |
| 2,7-di-tert-butyl-1,9-dihydropyrene | tert-Butyl at C2, C7 | (not specified) |
Note: The half-life for the unsubstituted this compound is highly dependent on the specific conditions and substitution pattern on the aromatic rings, hence the broad range provided in the literature.
Computational studies have also shed light on the decomposition pathways of dihydropyrenes, revealing that the mechanism is dependent on the nature of the internal functional groups. For instance, with cyano (CN) and formyl (CHO) groups, a sigmatropic shift is the most likely decomposition pathway. In contrast, for methyl (CH₃) and hydrogen (H) substituents, homolytic cleavage of the internal groups is the predicted route to pyrene (B120774) formation[2].
Experimental Protocols
The determination of thermal stability for this compound and its analogs relies on a suite of thermoanalytical and spectroscopic techniques. Below are detailed methodologies for key experiments cited in the literature.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the decomposition temperature of a compound by measuring its mass as a function of temperature in a controlled atmosphere.
-
Instrument: Mettler Toledo TGA/SDTA 851e or equivalent.
-
Crucibles: Alumina crucibles (e.g., 150 μL) are typically used.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed into the crucible. For materials that may expel gases upon decomposition, filling the crucible to no more than 20% of its volume is recommended to prevent sample expulsion[3].
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as a constant flow of nitrogen or argon (e.g., 30-100 mL/min), to prevent oxidation[4][5].
-
Temperature Program: A linear heating rate is applied, commonly in the range of 2-10 °C/min, from room temperature to a final temperature sufficient to induce complete decomposition (e.g., 600-650 °C)[4][5].
-
Data Analysis: The decomposition temperature (Td) is typically determined as the onset temperature of mass loss from the TGA curve[6]. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions, melting points, and decomposition enthalpies.
-
Instrument: A sensitive DSC instrument, such as a TA Instruments Nano DSC or equivalent.
-
Sample Preparation: The sample and a suitable reference (often the empty crucible or the solvent used for sample preparation) are placed in sealed pans (e.g., aluminum pans). For solutions, the sample is typically dialyzed against the reference buffer to ensure a matched matrix[7]. Samples should be degassed prior to analysis to avoid artifacts[7].
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a desired temperature range[4][8].
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic events appear as peaks. The melting point (Tm) is determined from the peak of the melting endotherm. The onset and offset of thermal events can be precisely determined using the first and second derivatives of the DSC curve[9].
Kinetic Studies of Thermal Isomerization (UV-Vis Spectroscopy)
The rate of thermal isomerization from dihydropyrene to cyclophanediene can be monitored using UV-Vis spectroscopy by observing the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Sample Preparation: A dilute solution of the dihydropyrene analog is prepared in a suitable solvent.
-
Experimental Procedure:
-
The UV-Vis spectrum of the dihydropyrene is recorded at an initial time (t=0) at a constant temperature.
-
The sample is maintained at the desired temperature, and spectra are recorded at regular time intervals.
-
The change in absorbance at a specific wavelength corresponding to the dihydropyrene or the cyclophanediene is monitored over time.
-
-
Data Analysis: The rate constant (k) for the isomerization can be determined by fitting the absorbance versus time data to a first-order rate equation. The half-life (τ1/2) is then calculated using the equation τ1/2 = ln(2)/k.
Visualizing Thermal Isomerization and Decomposition Pathways
The following diagram illustrates the key thermal processes that this compound and its analogues can undergo. The primary pathway is the reversible thermal isomerization to the more stable metacyclophanediene. However, at higher temperatures, irreversible decomposition to form a pyrene derivative can occur through various mechanisms depending on the substituents.
Caption: Thermal isomerization and decomposition pathways of this compound.
References
- 1. Suppressing the thermal metacyclophanediene to dihydropyrene isomerization: synthesis and rearrangement of 8,16-dicyano[2.2]metacyclophane-1,9-diene and evidence supporting the proposed biradicaloid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of syn- and anti-dihydropyrenes; functional group-dependent decomposition pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb [mdpi.com]
- 5. Journal of Energy and Power Technology | Using Additives to Control the Decomposition Temperature of Sodium Borohydride [lidsen.com]
- 6. researchgate.net [researchgate.net]
- 7. alan-cooper.org.uk [alan-cooper.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Switching Performance of Novel 1,9-Dihydropyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photoswitching performance of novel 1,9-dihydropyrene (DHP) derivatives against other common photoswitches. The information herein is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in photopharmacology, materials science, and beyond.
Introduction to this compound Photoswitches
This compound (DHP) and its derivatives are a class of molecular photoswitches that undergo a reversible photoisomerization reaction. The "closed" DHP form, which is typically colored, can be converted to a colorless "open" cyclophanediene (CPD) form upon irradiation with visible light.[1][2] The reverse reaction, from the open to the closed form, can be triggered by UV light or heat.[2] This ability to switch between two distinct states with different properties makes them promising candidates for a variety of applications, including drug delivery, molecular machines, and optical data storage.[2]
Key performance parameters for a photoswitch include its photoisomerization quantum yield (Φ), which measures the efficiency of the photochemical reaction, the absorption maxima (λmax) of its isomers, the thermal stability of the metastable state, and its fatigue resistance, which describes its stability over multiple switching cycles.[1][2]
Comparative Performance Data
The following tables summarize the key performance metrics for selected this compound derivatives and two widely used alternative photoswitches, azobenzene (B91143) and spiropyran. This data allows for a direct comparison of their switching characteristics.
Table 1: Performance of this compound Derivatives
| Derivative | Solvent | Ring-Opening λmax (nm) | Ring-Opening Φ (%) | Ring-Closing λmax (nm) | Ring-Closing Φ (%) | Thermal Half-life (t1/2) | Fatigue Resistance (Cycles) |
| Benzo[e]fused pyridinium (B92312) DHP (BDHPPy+) | Water | 680 | 14.5 | 470 | Quantitative | 14.8 h (at 37 °C) | >4000[1][2] |
| Benzo[e]fused pyridinium DHP (BDHPPy+) | CH3CN | 680 | 20.0 | 470 | - | 19.4 h (at 37 °C) | >4000[1][2] |
| Pyridinium-substituted DHP (DHPPy+) | CH3CN | 660 | 9.3 | UV | - | - | -[2] |
| Benzo[e]-DHP (BDHP) | Toluene | 389 | 7.4 | UV | - | - | -[2] |
Table 2: Performance of Alternative Photoswitches
| Photoswitch | Solvent | Isomerization (E→Z) λmax (nm) | Isomerization (E→Z) Φ (%) | Isomerization (Z→E) λmax (nm) | Isomerization (Z→E) Φ (%) | Thermal Half-life (t1/2) | Fatigue Resistance |
| Azobenzene | Various | ~320-360 | 2-15 | ~440 | 20-50 | Minutes to Days | Generally Good |
| Spiropyran | Various | ~350 | ~60 | ~550 | ~10 | Seconds to Hours | Prone to degradation |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the switching performance of photoswitches.
UV-Vis Spectroscopy for Absorption Spectra and Isomerization Monitoring
This protocol outlines the procedure for measuring the absorption spectra of the different isomeric states and monitoring the photoisomerization process.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., water, acetonitrile, toluene)
-
Photoswitch sample
-
Light source for irradiation (e.g., LED, laser) with appropriate wavelength filters
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in the desired solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5 in the wavelength range of interest.
-
Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.
-
Initial Spectrum: Record the absorption spectrum of the photoswitch solution before irradiation. This represents the spectrum of the initial, thermally stable isomer (e.g., the closed form for DHP).
-
Photoisomerization (Ring-Opening): Irradiate the sample in the cuvette with light of a wavelength that is strongly absorbed by the initial isomer (e.g., 680 nm for BDHPPy+). Record absorption spectra at regular intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached.
-
Photoisomerization (Ring-Closing): To observe the reverse reaction, irradiate the sample at the PSS with light of a wavelength that is primarily absorbed by the photogenerated isomer (e.g., 470 nm for the open form of BDHPPy+). Again, record spectra at regular intervals until the initial state is recovered.
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is determined by measuring the rate of photoisomerization and the photon flux of the irradiation source.
Materials:
-
Calibrated light source (e.g., actinometer or power meter)
-
UV-Vis spectrophotometer and setup from the previous protocol
Procedure:
-
Measure Photon Flux: Determine the photon flux (photons per unit time) of the irradiation source at the specific wavelength used for isomerization using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode power meter.
-
Monitor Initial Reaction Rate: Irradiate the photoswitch sample and record the change in absorbance at a specific wavelength over a short period. The initial rate of change in the concentration of the isomer can be calculated using the Beer-Lambert law.
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following formula:
Φ = (Number of molecules isomerized per unit time) / (Number of photons absorbed per unit time)
NMR Spectroscopy for Isomer Ratio Determination
¹H NMR spectroscopy can be used to determine the relative concentrations of the different isomers at the photostationary state.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent
-
Photoswitch sample
-
Fiber-optic cable coupled to a light source for in-situ irradiation (optional)
Procedure:
-
Sample Preparation: Dissolve the photoswitch sample in a suitable deuterated solvent.
-
Initial Spectrum: Record the ¹H NMR spectrum of the sample before irradiation.
-
Irradiation: Irradiate the sample either ex-situ (outside the NMR spectrometer) and quickly transfer it to the spectrometer, or in-situ using a fiber-optic setup.
-
Spectrum at PSS: Record the ¹H NMR spectrum after irradiation until the photostationary state is reached.
-
Integration and Analysis: Identify the characteristic peaks for each isomer in the NMR spectrum. Integrate the signals corresponding to specific protons of each isomer. The ratio of the integrals will be proportional to the molar ratio of the isomers at the PSS.
Thermal Stability Assessment
This protocol determines the thermal half-life of the metastable isomer.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Photoswitch solution in the metastable state
Procedure:
-
Prepare Metastable State: Irradiate the photoswitch solution to generate the metastable isomer (e.g., the open CPD form for DHP).
-
Temperature Control: Place the cuvette in the temperature-controlled holder set to a specific temperature (e.g., 37 °C).
-
Monitor Thermal Relaxation: Record the absorption spectrum at regular time intervals as the metastable isomer thermally reverts to the stable form.
-
Data Analysis: Plot the absorbance at a characteristic wavelength of the metastable isomer as a function of time. Fit the data to a first-order decay kinetic model to determine the rate constant (k) and calculate the thermal half-life (t1/2 = ln(2)/k).
Fatigue Resistance Measurement
This protocol assesses the stability of the photoswitch over multiple switching cycles.[2]
Materials:
-
UV-Vis spectrophotometer
-
Two light sources for forward and reverse isomerization
Procedure:
-
Cycling: Subject the photoswitch solution to repeated cycles of forward and reverse photoisomerization by alternating irradiation with the two light sources.
-
Monitor Absorbance: After each cycle (or a set number of cycles), record the absorption spectrum.
-
Data Analysis: Plot the absorbance at the λmax of the initial isomer at the end of each cycle. The fatigue resistance is often reported as the number of cycles after which the absorbance has decreased to a certain percentage (e.g., 90%) of its initial value. A high number of cycles with minimal degradation indicates good fatigue resistance.[2]
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the study of this compound photoswitches.
References
A Comparative Guide to Validating the Purity of Synthesized 1,9-Dihydropyrene
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for validating the purity of 1,9-Dihydropyrene, a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical research.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from established methods for the separation of PAHs and their derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the synthesized this compound.
-
Dissolve the sample in 10.0 mL of acetonitrile (B52724) to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Methods for Purity Validation
While HPLC is a powerful tool, orthogonal methods are often employed to provide a comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. While this compound is a relatively large molecule, it can be analyzed by GC-MS under appropriate conditions. This method provides both quantitative data and structural information from the mass spectrum, which is invaluable for impurity identification.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a volatile solvent such as dichloromethane.
2. GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Ramp to 300°C at 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: ¹H-qNMR Analysis
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery.
3. Data Analysis:
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weighed amounts of the sample and the internal standard.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of a compound like this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Separation based on volatility and boiling point, with mass-based detection | Absolute quantification based on nuclear magnetic resonance |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-100% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Impurity Identification | Requires reference standards or MS detector | Tentative identification by library search | Structural information aids in identification |
| Sample Throughput | High | Medium | Low |
| Strengths | High resolution, suitable for non-volatile compounds | High sensitivity, provides structural information | Absolute quantification, no need for specific reference standards |
| Limitations | Requires reference standards for impurity identification | Not suitable for thermally labile compounds | Lower sensitivity compared to chromatographic methods |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purity validation of this compound.
Caption: Workflow for Synthesis and Purity Validation.
This guide provides a foundational understanding of the methods available for validating the purity of synthesized this compound. The choice of method will depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail. For comprehensive and robust purity assessment, a combination of orthogonal methods, such as HPLC and qNMR, is highly recommended.
quantitative comparison of the fluorescence of 1,9-Dihydropyrene with standard dyes
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in experimental design. This guide provides a quantitative comparison of the fluorescence properties of commonly used standard dyes. Due to a lack of available data in the scientific literature on the fluorescence quantum yield and molar extinction coefficient of 1,9-Dihydropyrene, a direct quantitative comparison is not possible at this time. The literature predominantly focuses on its photochromic properties. For informational purposes, this guide includes data for pyrene, a structurally related polycyclic aromatic hydrocarbon, alongside well-characterized standard fluorescent dyes.
This comparison guide aims to provide objective performance data to aid in the selection of the most suitable fluorescent dye for your specific research needs. Below, you will find a summary of key photophysical properties, detailed experimental protocols for relative quantum yield determination, and a workflow diagram to illustrate the process.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key fluorescence characteristics of three standard dyes and pyrene. It is important to note that these values can be influenced by the solvent, pH, and temperature. The data presented here are for the specified solvent conditions.
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| Fluorescein | 490 | 514 | ~92,300 | ~0.92 | 0.1 M NaOH |
| Rhodamine 6G | 528 | 551 | ~116,000 | ~0.95 | Ethanol |
| Coumarin 153 | 423 | 530 | ~45,000 | ~0.53 | Ethanol |
| Pyrene * | 335 | 375 | ~54,000 | ~0.32 | Cyclohexane |
*Pyrene is included as a structurally related compound for reference. It is not a dihydropyrene (B12800588) and its photophysical properties are not directly comparable to this compound.
Experimental Protocols
The determination of the relative fluorescence quantum yield is a widely accepted method for characterizing the efficiency of a fluorescent molecule. This protocol outlines the comparative method, which involves using a well-characterized standard with a known quantum yield.
Protocol: Determination of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a test compound relative to a standard of known quantum yield.
Materials:
-
Test compound
-
Standard fluorescent dye with a known quantum yield (e.g., Fluorescein, Rhodamine 6G, or Coumarin 153)
-
Spectroscopic grade solvent (the same solvent must be used for both the test compound and the standard)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Calibrated volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the test compound and the standard dye in the chosen spectroscopic grade solvent at a concentration of approximately 1 x 10⁻⁴ M.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard dye. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the test compound and the standard at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of the test compound and the standard. The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each dilution.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear regression for both the test compound (m_sample) and the standard (m_std).
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the test compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard dye.
-
m_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the test compound.
-
m_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard dye.
-
n_sample is the refractive index of the solvent used for the test compound.
-
n_std is the refractive index of the solvent used for the standard dye (n_sample = n_std if the same solvent is used).
-
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantitative comparison of fluorescence.
Caption: Experimental workflow for fluorescence quantum yield determination.
Evaluating the Biocompatibility of Dihydropyrene Derivatives for In Vivo Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic and imaging agents for in vivo applications necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative analysis of the biocompatibility of dihydropyridine (B1217469) derivatives, used here as a proxy for the understudied 1,9-dihydropyrene, against established photosensitizers such as porphyrins and natural compounds. This objective comparison is supported by experimental data to aid researchers in the selection of suitable candidates for further development.
Executive Summary
Comparative Biocompatibility Data
The following tables summarize the in vitro cytotoxicity of various dihydropyridine derivatives, porphyrin-based compounds, and natural photosensitizers. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC50) of Dihydropyridine Derivatives
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) |
| 1,4-Dihydropyridines | Compound 7a | MOLT-4 (Human Leukemia) | 17.4 ± 2.0 |
| Compound 7d | MCF-7 (Human Breast Cancer) | 28.5 ± 3.5 | |
| Compound 7a | LS180 (Human Colon Adenocarcinoma) | 29.7 ± 4.7 | |
| 1-Benzamido-1,4-dihydropyridines | Various derivatives | Various cancer cell lines | No harmful effects observed in vivo at doses thousands of times higher than IC50 values[1] |
Table 2: In Vitro and In Vivo Biocompatibility of Porphyrin-Based Photosensitizers
| Compound Class | Specific Derivative | Biocompatibility Finding |
| Porphyrins | Sinoporphyrin sodium (DVDMS) | Showed potent phototoxic effects in vitro and inhibited tumor growth in vivo with no overt signs of toxic side effects in mice[2]. |
| Porphyrins | Photofrin® | Clinically used photosensitizer with known side effects such as photosensitivity. |
| Porphyrins | ATPP-EDTA | Exhibited intense phototoxicity on cancer cell lines in vitro with minimal dark cytotoxicity. Significantly inhibited tumor growth in nude mice[3]. |
Table 3: Biocompatibility of Natural Photosensitizers
| Compound Class | Specific Derivative | Biocompatibility Finding |
| Curcuminoids | Curcumin (B1669340) | Clinical studies have reported no serious side effects or negative effects on healthy tissues[4]. |
| Phenylpropanoids | Hypericin | Clinical studies have reported mild side effects such as local skin lesions and injection site reactions, and a burning sensation during irradiation[4]. |
| Hypocrellins | Hypocrellin | Exhibits low biological toxicity and is rapidly cleared from normal tissues[4]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and evaluation processes, the following diagrams are provided in DOT language.
Experimental Protocols
A critical component of evaluating biocompatibility is the use of standardized and reproducible experimental protocols. Below are methodologies for key assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Test compound (e.g., dihydropyridine derivative)
-
Cell line of interest (e.g., MCF-7, MOLT-4)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
In Vivo Acute Systemic Toxicity
This test evaluates the short-term systemic toxic effects of a single dose of a test compound.
Materials:
-
Test compound
-
Appropriate animal model (e.g., mice, rats)
-
Vehicle for compound administration
-
Standard laboratory equipment for animal housing and observation
Protocol:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the study.
-
Dose Preparation: Prepare the test compound in a suitable vehicle at various concentrations.
-
Administration: Administer a single dose of the test compound to groups of animals via the intended clinical route (e.g., intravenous, intraperitoneal, oral). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity, morbidity, and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days. Record any changes in body weight, food and water consumption, and clinical signs.
-
Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data for dose-related effects on mortality, clinical signs, body weight changes, and organ pathology to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Genotoxicity Testing
Genotoxicity assays are performed to detect compounds that can induce genetic damage. A standard battery of tests is often required.
-
Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations (point mutations and frameshift mutations).
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
In Vivo Chromosomal Aberration Assay: This test is typically performed in rodent hematopoietic cells (e.g., bone marrow). It assesses the ability of a test compound to induce structural chromosomal abnormalities.
Immunogenicity Testing
Immunogenicity testing assesses the potential of a substance to elicit an immune response.
-
In Vitro Cytokine Release Assay: This assay uses human peripheral blood mononuclear cells (PBMCs) or whole blood to assess the potential of a compound to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
In Vivo Anti-Drug Antibody (ADA) Assay: This test is conducted in animals to detect the formation of antibodies against the test compound after repeated administration. An enzyme-linked immunosorbent assay (ELISA) is a common format for this assay.
Conclusion
The evaluation of biocompatibility is a multifaceted process that is crucial for the successful translation of novel compounds from the laboratory to clinical applications. While this compound itself remains to be extensively studied, the available data on other dihydropyridine derivatives suggest a promising avenue for research, with some compounds demonstrating low in vivo toxicity. In comparison, porphyrins have a longer clinical history with well-characterized, albeit present, side effects. Natural photosensitizers are emerging as highly biocompatible alternatives, though further research is needed to optimize their photophysical properties for therapeutic efficacy. Researchers and drug development professionals are encouraged to utilize the comparative data and experimental frameworks presented in this guide to inform their selection and development of next-generation in vivo agents.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Stability of 1,9-Dihydropyrene-Based Photoswitchable Materials
For Researchers, Scientists, and Drug Development Professionals
The reversible transformation of molecules using light, a field known as photochromism, has opened up exciting avenues in materials science and medicine. At the forefront of this research are molecular photoswitches, compounds that can be reversibly isomerized between two or more stable states by specific wavelengths of light. Among these, 1,9-dihydropyrene (DHP)-based materials have garnered significant interest due to their distinct photochromic properties. However, for practical applications, particularly in areas like drug delivery and biological systems, long-term stability is a critical parameter. This guide provides a comparative analysis of the long-term stability of DHP-based materials against common alternatives, supported by experimental data and detailed protocols.
Comparing the Stability of Molecular Photoswitches
The long-term stability of a photoswitch is primarily determined by its resistance to irreversible degradation (photofatigue) and the thermal stability of its isomers. The following table summarizes key stability parameters for this compound and two other widely studied classes of photoswitches: azobenzenes and diarylethenes. It is important to note that these values can vary significantly based on the specific molecular structure and the experimental environment.
| Feature | This compound (DHP) | Azobenzenes | Diarylethenes |
| Photofatigue Resistance | Generally considered to have poor fatigue resistance due to the formation of a reactive biradical intermediate during switching.[1][2] Encapsulation in coordination cages has been shown to significantly improve fatigue resistance.[2] | Moderate to good fatigue resistance. Susceptible to photodegradation, particularly under UV irradiation.[3] | Excellent fatigue resistance, often considered the most robust class of photoswitches.[4] |
| Thermal Stability of Metastable Isomer | The open-ring cyclophanediene (CPD) form is the metastable isomer. Its thermal half-life can be tuned from minutes to hours depending on the molecular structure and solvent.[5] | The cis isomer is typically the metastable form. Thermal half-life can range from milliseconds to years, highly dependent on substitution patterns.[6][7] | The closed-ring isomer is generally thermally stable, with very long half-lives, making them suitable for applications requiring long-term data retention. |
| Photodegradation Quantum Yield (Φd) | Can be significant, contributing to its poor fatigue resistance. Encapsulation can reduce this. | Varies with structure and environment. | Generally very low, contributing to their high fatigue resistance. |
| Cyclability (Number of switching cycles before significant degradation) | Can be low in solution but has been shown to exceed 10 cycles with improved resistance upon encapsulation.[2] A linearly extrapolated cyclability of a platinum complex with a photoswitchable ligand was reported to be about 116 cycles.[8] | Can undergo hundreds to thousands of cycles, but this is highly dependent on the specific derivative and conditions. | Can often endure thousands of switching cycles with minimal degradation.[4] |
Experimental Protocols for Stability Assessment
Accurate and reproducible assessment of long-term stability is crucial for the development and application of photoswitchable materials. Below are detailed methodologies for key experiments used to evaluate the stability of these compounds.
Photofatigue and Cyclability Assay
This experiment measures the degradation of a photoswitchable compound over multiple switching cycles.
Methodology:
-
Sample Preparation: Prepare a solution of the photoswitchable compound in a suitable solvent (e.g., acetonitrile, toluene, or an aqueous buffer for biological applications) at a known concentration (e.g., 10-5 M). The solution should be placed in a quartz cuvette. For compounds with low aqueous solubility, encapsulation methods may be employed.[2]
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the sample in its thermodynamically stable state.
-
Photoisomerization: Irradiate the sample with a light source of the appropriate wavelength to induce isomerization to the metastable state. The light source should be filtered to provide a narrow band of wavelengths.
-
Spectrum of Metastable State: Record the UV-Vis absorption spectrum at the photostationary state (PSS), where the ratio of the two isomers is constant under continuous irradiation.
-
Reverse Isomerization: Irradiate the sample with a second light source of the appropriate wavelength to switch the molecule back to its initial stable state.
-
Cycling: Repeat steps 3-5 for a desired number of cycles (e.g., 10, 50, 100 or more). After each cycle, record the absorption spectrum of the stable isomer.
-
Data Analysis: Plot the absorbance at the λmax of the stable isomer as a function of the number of cycles. A decrease in this absorbance indicates photodegradation. The cyclability can be defined as the number of cycles after which the absorbance has decreased to a certain percentage (e.g., 50% or 90%) of its initial value.[9][10]
Experimental Workflow for Photofatigue Assay:
Caption: Workflow for determining the photofatigue and cyclability of a photoswitchable molecule.
Thermal Stability Assay
This protocol determines the thermal half-life (t1/2) of the metastable isomer of a photoswitch.
Methodology:
-
Sample Preparation: Prepare a solution of the photoswitchable compound as described in the photofatigue assay.
-
Isomerization to Metastable State: Irradiate the solution until the photostationary state is reached, maximizing the concentration of the metastable isomer.
-
Incubation: Place the cuvette in a temperature-controlled spectrophotometer or a water bath set to a specific temperature (e.g., 25°C, 37°C).
-
Kinetic Monitoring: Record the UV-Vis absorption spectrum at regular time intervals as the metastable isomer thermally reverts to the stable isomer.
-
Data Analysis: Plot the natural logarithm of the absorbance of the metastable isomer at its λmax versus time. For a first-order decay process, this plot should be linear. The rate constant (k) is the negative of the slope. The thermal half-life is then calculated as t1/2 = ln(2)/k.[7]
Photodegradation Quantum Yield (Φd) Determination
The photodegradation quantum yield quantifies the efficiency of the irreversible decomposition of a molecule upon light absorption.
Methodology:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (a compound with a known quantum yield).[11]
-
Sample Irradiation: Irradiate a solution of the photoswitchable compound with a known concentration and absorbance at the irradiation wavelength for a specific period.
-
Quantification of Degradation: Determine the amount of the degraded compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The photodegradation quantum yield is calculated as the number of molecules degraded divided by the number of photons absorbed by the sample.[11]
Logical Relationship for Quantum Yield Determination:
Caption: Key inputs for the calculation of the photodegradation quantum yield.
Applications in Biological Systems and Signaling Pathways
The ability to control the structure and function of molecules with light has profound implications for biology and medicine, a field known as photopharmacology. By incorporating photoswitchable moieties into biologically active molecules, their activity can be turned on or off with high spatiotemporal precision, minimizing off-target effects.
Azobenzene derivatives have been extensively used to create photoswitchable ligands for a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1][12] For example, photoswitchable agonists or antagonists can be designed to control the signaling cascades initiated by GPCRs, which are involved in a vast array of physiological processes.[1][13]
While this compound-based materials have been less explored in photopharmacology compared to azobenzenes, their unique photoswitching properties make them promising candidates for such applications. Their activation with visible and even near-infrared (NIR) light is particularly advantageous for biological applications due to the deeper tissue penetration and reduced phototoxicity of longer wavelengths.[5][14] The development of water-soluble DHP derivatives is a crucial step towards their use in biological systems.[14]
Conceptual Signaling Pathway Modulation:
The diagram below illustrates the general concept of how a photoswitchable ligand can be used to control a G protein-coupled receptor (GPCR) signaling pathway. In its inactive state, the ligand does not bind to the receptor. Upon irradiation with a specific wavelength of light, the photoswitch isomerizes to its active form, enabling it to bind to and activate the GPCR. This, in turn, triggers a downstream signaling cascade, leading to a cellular response. A second wavelength of light can then be used to switch the ligand back to its inactive form, terminating the signal.
Caption: Conceptual diagram of light-mediated control of a GPCR signaling pathway.
Conclusion
The long-term stability of photoswitchable materials is a multifaceted property that is crucial for their successful implementation in real-world applications. While this compound-based materials offer some unique photochromic characteristics, their inherent fatigue resistance is a significant challenge that needs to be addressed, for example, through molecular engineering or encapsulation strategies. Diarylethenes currently represent the gold standard for applications demanding high fatigue resistance and thermal stability. Azobenzenes offer a versatile platform with tunable thermal properties, making them highly suitable for dynamic biological applications. The continued development and rigorous characterization of novel photoswitches, using standardized and detailed protocols, will be essential for advancing the fields of smart materials and photopharmacology.
References
- 1. Mechanistic Insights into Light-Driven Allosteric Control of GPCR Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicolour fluorescent “sulfide–sulfone” diarylethenes with high photo-fatigue resistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Controlled Anticancer Activity and Cellular Uptake of a Photoswitchable Cisplatin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. All Visible Light Photoswitch Based on the Dimethyldihydropyrene Unit Operating in Aqueous Solutions with High Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1,9-Dihydropyrene and Diarylethene Photoswitches for Researchers and Drug Development Professionals
In the realm of photopharmacology and materials science, photoswitches have emerged as indispensable tools for the spatiotemporal control of molecular function. Among the various classes of these light-responsive molecules, 1,9-dihydropyrene and diarylethenes have garnered significant attention due to their distinct photoswitching characteristics. This guide provides a comprehensive side-by-side comparison of these two prominent photoswitch families, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal photoswitch for their specific applications.
Overview of Photoswitching Mechanisms
Both this compound and diarylethene photoswitches operate on the principle of a reversible, light-induced electrocyclic reaction. However, the nature of their switching and their inherent properties differ significantly.
This compound (DHP) belongs to a class of aromatic photoswitches that undergo a [π14s] electrocyclization. The closed, colored form (dihydropyrene) is typically the thermodynamically more stable isomer and can be converted to the open, colorless form (cyclophanediene) upon irradiation with visible light. The reverse reaction, from the open to the closed form, can be triggered by UV light or heat. A key challenge with the parent DHP system is its poor fatigue resistance, attributed to the formation of a reactive biradical intermediate during the switching process.[1][2]
Diarylethenes are a well-established class of photoswitches based on a 6π-electrocyclization reaction. Their open, colorless form isomerizes to a closed, colored form upon irradiation with UV light. The reverse ring-opening reaction is induced by visible light. A major advantage of diarylethenes is their exceptional thermal stability and high fatigue resistance, with many derivatives capable of undergoing thousands of switching cycles without significant degradation.[3][4]
Quantitative Performance Comparison
The selection of a photoswitch is often dictated by its quantitative photophysical parameters. The following tables summarize key performance metrics for representative derivatives of this compound and diarylethene. It is important to note that a direct comparison is challenging due to the limited data on the parent this compound. The data for dihydropyrene (B12800588) presented here is for a functionalized derivative designed to improve its properties.
Table 1: Photophysical Properties of a Functionalized this compound Derivative
| Derivative | Isomer | λmax (nm) | Quantum Yield (Φ) | Switching Wavelength (nm) | Solvent |
| Pyridinium-substituted benzo[e]fused dimethyldihydropyrene | Closed (DHP) | ~660 | Φ(open→closed) = quantitative | 470 (for closing) | Water |
| Open (CPD) | ~402 | Φ(closed→open) = 0.145 | 680 (for opening) | Water |
Data sourced from a study on a specific derivative designed for improved performance.[5]
Table 2: Photophysical Properties of Representative Diarylethene Derivatives
| Derivative | Isomer | λmax (open) (nm) | λmax (closed) (nm) | Φ(open→closed) | Φ(closed→open) | Solvent |
| 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene | Open | 297 | 563 | 0.47 | 0.007 | Hexane |
| 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | Open | 283 | 520 | 0.47 | 0.03 | Acetonitrile |
| Diarylethene with hemicyanine side chains | Open | 445 | - | - | - | - |
| Oxidized bis(benzothienyl)perfluorocyclopentene derivatives | Open | - | - | - | Cycloreversion quantum yields are one to two orders of magnitude higher than other derivatives | - |
This table presents a selection of data from various sources to illustrate the range of properties achievable with diarylethene derivatives.[3][6][7]
Fatigue Resistance
Fatigue resistance, or the number of switching cycles a molecule can endure before significant degradation, is a critical parameter for practical applications.
This compound: The parent DHP scaffold suffers from poor fatigue resistance due to the formation of a reactive biradical intermediate.[1][2] However, recent research has shown that encapsulating DHP derivatives within a coordination cage can dramatically improve their stability, allowing for over 4000 switching cycles.[7]
Diarylethene: Diarylethenes are renowned for their exceptional fatigue resistance. Many derivatives can undergo more than 10,000 switching cycles with minimal degradation, making them highly suitable for applications requiring long-term stability.[3][4]
Experimental Protocols
Accurate characterization of photoswitches is paramount for their effective application. Below are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Photoswitch Characterization
Objective: To determine the absorption maxima (λmax) of both isomers and to monitor the photoisomerization process.
Procedure:
-
Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., hexane, acetonitrile, or water) in a quartz cuvette. Typical concentrations range from 10⁻⁵ to 10⁻⁴ M.[8]
-
Record the initial UV-Vis absorption spectrum of the sample. This will typically represent the spectrum of the more stable isomer (the closed form for DHP, the open form for diarylethenes).
-
Irradiate the sample with a light source of the appropriate wavelength to induce photoisomerization (e.g., visible light for DHP ring-opening, UV light for diarylethene ring-closing).
-
Record the UV-Vis spectra at regular intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
To observe the reverse reaction, irradiate the sample at the PSS with a light source of the second wavelength (e.g., UV light for DHP ring-closing, visible light for diarylethene ring-opening) and record the spectra until the initial state is recovered.
Determination of Quantum Yield
Objective: To quantify the efficiency of the photoisomerization process.
Procedure:
-
The quantum yield (Φ) is determined by measuring the change in concentration of one isomer as a function of the number of photons absorbed.
-
The photon flux of the light source at the irradiation wavelength must be determined, often using a chemical actinometer such as potassium ferrioxalate.
-
A solution of the photoswitch of known concentration and absorbance at the irradiation wavelength is irradiated for a specific time.
-
The change in concentration of the isomers is monitored by UV-Vis spectroscopy.
-
The quantum yield is calculated using the following equation: Φ = (number of molecules isomerized) / (number of photons absorbed)
-
For accurate determination, it is crucial to account for the absorption of both isomers at the irradiation wavelength and to analyze the kinetic data, often with the aid of numerical fitting software.
Assessment of Fatigue Resistance
Objective: To evaluate the stability of the photoswitch over multiple switching cycles.
Procedure:
-
Prepare a solution of the photoswitch and place it in a spectrophotometer.
-
Subject the sample to alternating irradiation with two different wavelengths to induce forward and reverse photoisomerization for a large number of cycles.
-
Monitor the change in absorbance at the λmax of one of the isomers after each cycle.
-
Fatigue is quantified by the number of cycles it takes for the absorbance to decrease to a certain percentage of its initial value (e.g., 50%).
-
For a more detailed analysis, techniques like Ultra-Performance Liquid Chromatography (UPLC) can be used to separate and identify any degradation byproducts formed during the cycling experiment.[9]
NMR Spectroscopy for Isomerization Analysis
Objective: To structurally confirm the photoisomerization and determine the composition of the photostationary state.
Procedure:
-
Prepare a solution of the photoswitch in a deuterated solvent in an NMR tube.
-
Record the ¹H NMR spectrum of the initial isomer.
-
Irradiate the NMR tube with the appropriate wavelength of light to induce isomerization.
-
Record the ¹H NMR spectrum at the photostationary state.
-
The appearance of new signals and disappearance or decrease in intensity of the initial signals confirms the isomerization. The ratio of the isomers at the PSS can be determined by integrating the characteristic signals of each isomer.[8]
Visualization of Photoswitching Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Photoswitching of this compound.
Caption: Photoswitching of Diarylethene.
Caption: Workflow for Photoswitch Characterization.
Conclusion
Both this compound and diarylethene photoswitches offer unique advantages for various applications. Diarylethenes stand out for their exceptional fatigue resistance and thermal stability, making them a robust choice for materials science and applications requiring long-term performance. While the parent this compound system has limitations in terms of stability, recent advancements in its chemical modification and encapsulation demonstrate its potential for applications where switching with visible light is advantageous. The choice between these two families of photoswitches will ultimately depend on the specific requirements of the application, including the desired switching wavelengths, quantum yields, and the necessary fatigue resistance. This guide provides the foundational information to make an informed decision in this critical selection process.
References
- 1. espublisher.com [espublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-state NMR spectroscopy to probe photoactivation in canonical phytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,9-Dihydropyrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of 1,9-Dihydropyrene, a polycyclic aromatic hydrocarbon (PAH). Due to the potential hazards associated with this class of compounds, it is imperative to follow established safety protocols to minimize environmental impact and ensure personnel safety.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₆H₁₂ |
| Molecular Weight | 204.27 g/mol |
| Physical State | Solid |
| Solubility | Very low in water |
| Volatility | Very low |
Disposal Procedures
The recommended disposal procedures for this compound are based on established methods for the disposal of PAHs. These procedures should be carried out by trained personnel in a controlled laboratory environment.
1. Waste Identification and Segregation:
-
Properly label all waste containers with "this compound" and the appropriate hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
2. Disposal Methods:
The primary recommended method for the disposal of solid PAH waste is incineration .
-
For Solid Waste:
-
Carefully package the solid this compound waste in a combustible container.
-
If permissible by the waste disposal facility, mix the solid with a flammable material such as paper to aid in complete combustion[1].
-
The packaged waste should be sent to a licensed hazardous waste incinerator. These facilities operate at high temperatures (820 to 1,600 °C) to ensure the complete destruction of the compound[1].
-
-
For Liquid Waste (if dissolved in a solvent):
3. Chemical Treatment (Alternative Method):
In some cases, chemical oxidation may be a viable alternative for laboratory-scale waste. This method should only be performed by chemists experienced with such procedures due to the potential for vigorous reactions.
-
Oxidizing agents such as concentrated sulfuric acid, potassium dichromate, or potassium permanganate (B83412) can be used to break down PAHs[1].
-
This procedure must be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
The resulting reaction mixture must be neutralized and disposed of in accordance with local regulations.
4. Consultation with Professionals:
-
Crucially, all disposal activities must be conducted in strict accordance with local, state, and federal regulations.
-
It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department and to contract a licensed hazardous waste disposal company for the final disposal of this compound.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound waste.
References
Personal protective equipment for handling 1,9-Dihydropyrene
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 1,9-Dihydropyrene, a polycyclic aromatic hydrocarbon (PAH). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general safety protocols for the class of polycyclic aromatic hydrocarbons. PAHs are often toxic and may be carcinogenic, necessitating stringent safety measures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required personal protective equipment.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Examples of suitable materials include Nitrile or Viton™. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin/Body | Laboratory coat or chemical-resistant apron. | Contaminated clothing should be removed immediately and laundered separately before reuse. For significant exposure risk, a chemical-resistant suit may be necessary. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. | If the potential for aerosolization or dust formation exists and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and verify its condition.
-
Prepare all necessary equipment and reagents.
-
Have an emergency spill kit readily accessible.
-
-
Handling :
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the substance. Use appropriate tools for transfer.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1][2]
-
Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge if the substance is in a flammable solvent.[2]
-
-
Post-Handling :
-
Thoroughly decontaminate the work area.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Dispose of this compound and any solutions containing it as hazardous chemical waste.
-
Collect in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials :
-
Empty Containers :
-
Empty containers that held this compound may need to be treated as hazardous waste.
-
Some regulations require triple-rinsing the container with a suitable solvent, with the rinsate collected as hazardous waste.[4] However, for acutely toxic 'P-listed' chemicals, rinsing is not permitted, and the container itself must be disposed of as hazardous waste.[5] Given the potential hazards of PAHs, it is prudent to consult with your institution's environmental health and safety (EHS) office for specific guidance.
-
Experimental Protocols
Detailed methodologies for experiments involving this compound should be developed in accordance with standard laboratory safety practices for handling potent compounds. This includes a thorough risk assessment, the establishment of clear standard operating procedures (SOPs), and training for all personnel involved.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Fact Sheet: P-Listed Hazardous Waste | PennEHRS [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
